HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE
Description
The exact mass of the compound 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQWNHARTXNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156241-41-7 | |
| Record name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Hexafluoroisopropyl Trifluoromethanesulfonate: A Protocol Grounded in Mechanistic Insight
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Reagent Bottle
In modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of highly fluorinated moieties is a cornerstone of molecular design. The hexafluoroisopropyl (HFIP) group, with its unique electronic properties, steric profile, and metabolic stability, is a prized substituent. The ability to introduce this group efficiently is paramount. Hexafluoroisopropyl trifluoromethanesulfonate, hereafter referred to as HFIP-OTf, is a powerful electrophilic reagent designed for this purpose, serving as a robust precursor for delivering the (CF₃)₂CH- group.
This guide moves beyond a simple recitation of steps. As a senior application scientist, my objective is to provide not just a protocol, but a framework for understanding. We will explore the causal chemistry that dictates the experimental design, ensuring the procedure is not merely followed, but understood. This foundational knowledge is the hallmark of a trustworthy and reproducible synthesis.
The Causality Behind the Synthesis: Why Acidity Dictates the Reaction Environment
The synthesis of a sulfonate ester, such as a triflate, is fundamentally an esterification. The archetypal reaction involves an alcohol and trifluoromethanesulfonic anhydride (Tf₂O). For a typical, non-acidic alcohol (ROH), the reaction proceeds as follows:
ROH + (CF₃SO₂)₂O → ROSO₂CF₃ + CF₃SO₂OH
The immediate challenge is the byproduct: trifluoromethanesulfonic acid (TfOH), a superacid. In the presence of a standard alcohol, this potent acid will protonate the starting material, rendering the alcohol's oxygen lone pair non-nucleophilic and halting the reaction.
Consequently, the standard, textbook protocol for triflate synthesis mandates the inclusion of a non-nucleophilic base, typically pyridine or a hindered amine. The base serves a singular, critical purpose: to act as a stoichiometric scavenger for the generated TfOH, preventing the protonation of the starting alcohol and allowing the reaction to proceed to completion.
However, this standard approach is suboptimal and potentially unnecessary for highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . This is the central, experience-driven insight of this guide. The decision to omit the base is a deliberate choice rooted in the distinct physical chemistry of HFIP:
-
High Acidity (pKa ≈ 9.3): HFIP is significantly more acidic than simple alcohols like ethanol (pKa ≈ 16). Its oxygen lone pairs are held tightly due to the intense electron-withdrawing effect of the two trifluoromethyl groups. This low basicity means that HFIP is not readily protonated, even by the strong acid byproduct, TfOH.
-
Low Nucleophilicity: The same electronic effects that increase its acidity also render HFIP a poor nucleophile.
Therefore, the reaction can be conducted effectively without a base. This principle is validated by analogous procedures for similar fluorinated alcohols. For instance, the synthesis of 2,2,2-trifluoroethyl triflate is successfully achieved by simply heating the alcohol with triflic anhydride, with no base required[1][2]. This base-free approach offers significant advantages in simplifying the reaction workup, as it avoids the need to remove pyridinium salts.
The Synthetic Workflow: A Self-Validating Protocol
This protocol is designed for robustness and clarity. Every step is included to ensure the safe and efficient production of high-purity HFIP-OTf.
Mandatory Safety & Hazard Mitigation
Trustworthiness in science begins with safety. The reagents used in this synthesis are hazardous and demand rigorous adherence to safety protocols.
-
Trifluoromethanesulfonic Anhydride (Tf₂O):
-
Hazard: Extremely corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing toxic fumes.[3][4]
-
Handling: Must be handled under an inert atmosphere (Nitrogen or Argon) in a certified chemical fume hood. Always use a syringe or cannula for transfers. Never add water to Tf₂O.
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, butyl or neoprene gloves (double-gloving is recommended), and a flame-resistant lab coat are mandatory.
-
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP):
-
Hazard: Causes serious eye irritation and may cause respiratory irritation. It is a volatile liquid.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Spill: Neutralize spills of Tf₂O with a dry, inert absorbent like sand or vermiculite. Do not use combustible materials.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of HFIP-OTf.
Detailed Step-by-Step Methodology
Reagents & Equipment:
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Round-bottom flask (appropriate size for scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus (short-path or fractional)
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add trifluoromethanesulfonic anhydride (e.g., 50 mL, 0.297 mol).
-
Addition of HFIP: With gentle stirring, slowly add 1,1,1,3,3,3-hexafluoroisopropanol (e.g., 34 mL, 0.34 mol) to the flask at room temperature using a syringe. A slight exotherm may be observed.
-
Initial Reaction: Stir the resulting mixture at room temperature for 30 minutes.
-
Reflux: Gradually heat the reaction mixture to a gentle reflux (boiling point of Tf₂O is ~84°C). The reaction progress can be monitored by ¹⁹F NMR if desired. Maintain reflux for 3-4 hours.
-
Purification: After cooling the reaction mixture to room temperature, arrange the apparatus for fractional distillation under an inert atmosphere.
-
Distillation: Carefully distill the mixture. Collect the fraction corresponding to this compound. The boiling point will be higher than that of the starting Tf₂O.
-
Storage: The final product is a colorless liquid that should be stored under an inert atmosphere in a tightly sealed container, protected from moisture.
Quantitative Data & Characterization
The following table summarizes the key parameters for this synthesis.
| Parameter | Value | Rationale / Notes |
| Reagent | Molar Eq. | Mol |
| Triflic Anhydride | 1.0 | 0.297 |
| HFIP | ~1.15 | 0.342 |
| Conditions | ||
| Temperature | Reflux (~85-95°C) | To drive the reaction to completion. |
| Time | 3-4 hours | Typical duration for complete conversion. |
| Atmosphere | Inert (N₂ or Ar) | Essential due to the water-reactivity of Tf₂O. |
| Outcome | ||
| Expected Yield | 70-80% | Based on analogous procedures[1][2]. |
| Appearance | Colorless Liquid |
Product Characterization: The identity and purity of the synthesized HFIP-OTf should be confirmed using standard analytical techniques:
-
¹⁹F NMR: This is the most diagnostic technique. Expect two distinct signals: one for the -SO₂CF₃ group and another for the two -CF₃ groups of the hexafluoroisopropyl moiety.
-
¹H NMR: A septet for the single proton on the isopropyl backbone.
-
¹³C NMR: Characteristic signals showing coupling to fluorine.
-
GC-MS: To confirm the mass of the product and assess purity.
Conclusion
The synthesis of this compound is a straightforward procedure when approached with a firm grasp of the underlying chemical principles. The decision to omit a base, which deviates from standard triflation protocols, is an informed choice based on the unique acidity and low basicity of HFIP. This not only streamlines the purification process but also represents a more elegant and efficient synthetic strategy. By adhering to rigorous safety standards and understanding the causality behind each step, researchers can reliably produce this valuable reagent for advanced applications in drug discovery and materials science.
References
-
Title: Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate Source: PrepChem, citing U.S. Patent 5,382,687 URL: [Link]
Sources
- 1. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 4. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
physical and chemical properties of hexafluoroisopropyl triflate
An In-depth Technical Guide to Hexafluoroisopropyl Triflate for Advanced Synthesis
This guide offers a detailed examination of 1,1,1,3,3,3-hexafluoroisopropyl trifluoromethanesulfonate, hereafter referred to as hexafluoroisopropyl triflate. Designed for the practicing researcher and drug development professional, our focus extends beyond basic data to the underlying principles governing its reactivity and application. We will explore its unique properties, provide actionable protocols, and explain the causal relationships that dictate its behavior in complex synthetic environments.
A molecule's utility is a direct consequence of its structure. Hexafluoroisopropyl triflate combines two key functional motifs: a highly fluorinated, sterically demanding isopropyl group and a trifluoromethanesulfonate (triflate) moiety, one of the most effective leaving groups in organic chemistry. This combination imparts a distinct set of physical and chemical properties.
Caption: Relationship between molecular structure and chemical properties.
The electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
Physical and Chemical Data
Quantitative data provides the basis for experimental design, including solvent choice, reaction temperature, and purification strategy.
Table 1: Physicochemical Properties of Hexafluoroisopropyl Triflate
| Property | Value | Source(s) |
| CAS Number | 156241-41-7 | [1][2][3][4] |
| Molecular Formula | C₄HF₉O₃S | [2][3][4] |
| Molecular Weight | 300.09 g/mol | [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Density | 1.67 - 1.749 g/cm³ | [3][4][5] |
| Boiling Point | 102.4 °C @ 760 mmHg | [5] |
| Flash Point | 15.7 °C | [5] |
| Solubility | Soluble in common aprotic organic solvents (e.g., Dichloromethane, Diethyl Ether). Reacts with protic solvents (e.g., water, alcohols). | [1] |
| Purity | Typically ≥97% (GC) | [3][4] |
Safety, Handling, and Storage: A Mandate for Trustworthy Science
The high reactivity of hexafluoroisopropyl triflate necessitates stringent safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][4]
-
Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[1]
-
Handling: Use only in a well-ventilated area and avoid breathing vapors or mists.[1][6] Transfer via syringe or cannula under an inert atmosphere (Nitrogen or Argon) to prevent exposure and reaction with atmospheric moisture.
-
Storage: The reagent is moisture-sensitive.[4] Store in a tightly sealed container under an inert gas.[1][4] Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents. Store locked up.[1][6]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[1] If inhaled, move the person to fresh air and call a poison center or doctor immediately.[1]
Core Application: Electrophilic Triflation
Hexafluoroisopropyl triflate is a potent electrophilic reagent primarily used to convert alcohols into their corresponding triflates. This transformation is fundamental in synthetic chemistry, as it turns a poor leaving group (hydroxyl) into an excellent one (triflate), facilitating subsequent nucleophilic substitution or elimination reactions.
Mechanistic Rationale and Experimental Design
The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the triflate, displacing the hexafluoroisopropoxide anion. The choice of each reaction parameter is dictated by the mechanism and the reagent's inherent reactivity.
Experimental Protocol: Triflation of a Primary Alcohol
This protocol is a self-validating system; adherence to these principles is critical for achieving high yields and purity.
-
System Preparation: A two-necked round-bottom flask, equipped with a magnetic stir bar, is flame-dried under vacuum and backfilled with dry nitrogen. This process is repeated three times to ensure an anhydrous environment.
-
Reagent Addition: The primary alcohol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. The solution is cooled to 0 °C in an ice/water bath.
-
Base Addition: A sterically hindered, non-nucleophilic base, such as 2,6-lutidine (1.5 equiv), is added dropwise via syringe.
-
Triflating Agent Addition: Hexafluoroisopropyl triflate (1.2 equiv) is added slowly, dropwise, via syringe over 5-10 minutes. The internal temperature should be monitored and maintained below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, typically showing completion within 30-60 minutes.
-
Aqueous Workup: The reaction is quenched by the addition of a cold, saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure at low temperature (<30 °C). The crude product is typically purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Step 1): Hexafluoroisopropyl triflate and the resulting product triflate are highly sensitive to moisture. An inert atmosphere prevents hydrolysis, which would consume the reagent and decompose the product.[1]
-
Low Temperature (Steps 2 & 4): The reaction is exothermic. Cooling prevents side reactions and potential degradation of the thermally sensitive triflate product.
-
Non-Nucleophilic Base (Step 3): The base deprotonates the alcohol, increasing its nucleophilicity. A hindered base like 2,6-lutidine is used because it is too bulky to compete with the alcohol as a nucleophile and attack the triflating agent itself.
-
Controlled Addition (Step 4): Slow addition of the highly reactive triflating agent ensures the reaction temperature remains low and constant, maximizing selectivity and yield.
Caption: Standard workflow for the triflation of an alcohol.
Broader Applications in Drug Discovery and Development
The ability to efficiently generate triflates is a cornerstone of modern medicinal chemistry. The introduction of fluorine-containing moieties is a widely used strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Hexafluoroisopropyl triflate serves as a key reagent in synthetic routes that build molecular complexity.
-
Fluorinated Building Blocks: It is used in the synthesis of advanced fluorinated materials and specialty chemicals.[3]
-
Cross-Coupling Reactions: The triflate products derived from its use are excellent substrates for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds that are critical for scaffold diversification in drug discovery.
-
Bioconjugation: While not a direct application of the triflate itself, the related solvent hexafluoroisopropanol (HFIP) is noted for its ability to mediate complex reactions, including the selective labeling of tryptophan residues in proteins.[8] This highlights the unique chemical environment provided by the hexafluoroisopropyl group, a property inherent to the triflate reagent as well.
References
-
Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis. ACS Central Science. [Link]
-
PubChem Compound Summary for CAS 156241-41-7. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for Hexafluoroisopropyl trifluoroacetate. National Center for Biotechnology Information. [Link]
-
LookChem Product Page: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE. [Link]
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]
-
3M Safety Data Sheet: Hexafluoropropylene. [Link]
-
Jiayuan Chemical: Hexafluoroisopropanol. [Link]
-
Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate. Organic & Biomolecular Chemistry. [Link]
-
Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones. Journal of the American Chemical Society. [Link]
-
An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. ResearchGate. [Link]
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol. ResearchGate. [Link]
-
Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | C4HF9O3S | CID 2775011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | 156241-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]
- 8. par.nsf.gov [par.nsf.gov]
A Technical Guide to the Spectral Analysis of Hexafluoroisopropyl Trifluoromethanesulfonate
Abstract
Hexafluoroisopropyl trifluoromethanesulfonate, also known as 1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate (CAS 156241-41-7), is a highly fluorinated organic compound with potential applications as a reagent in specialized chemical synthesis, particularly where the introduction of a hexafluoroisopropyl group is desired under conditions requiring a highly effective leaving group.[1] Its unique structure, combining the bulky, electron-withdrawing hexafluoroisopropyl moiety with the exceptional leaving group ability of the triflate anion, makes it a molecule of interest for researchers in pharmaceuticals and materials science. This guide provides an in-depth, predictive analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Due to the limited availability of published experimental spectra, this paper will synthesize predicted spectral characteristics based on the analysis of its constituent functional groups and data from analogous structures. This approach offers a robust framework for the identification and characterization of this and similar highly fluorinated molecules.
Introduction: The Structural Rationale for Spectral Analysis
The chemical structure of this compound, (CF₃)₂CHOSO₂CF₃, dictates its reactivity and, consequently, the spectral features we expect to observe. The molecule is composed of two principal moieties: the hexafluoroisopropyl group and the trifluoromethanesulfonate (triflate) group. Both are characterized by a high degree of fluorination, which imparts significant electrophilicity to adjacent atoms and results in distinctive spectral signatures.
A comprehensive spectral analysis is crucial for confirming the identity and purity of the compound after synthesis. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy elucidates the electronic environment of the hydrogen, carbon, and fluorine nuclei.
-
IR Spectroscopy identifies the characteristic vibrational modes of the functional groups, particularly the strong absorptions from C-F and S=O bonds.
-
Mass Spectrometry provides information on the molecular weight and the fragmentation patterns, which can be used to deduce the molecular structure.
The following sections will detail the predicted spectral data and provide standardized protocols for their acquisition, emphasizing the experimental considerations necessary for analyzing such a highly fluorinated, reactive species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR would be required for full characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be the simplest, showing a single resonance corresponding to the methine proton (-CH-).
-
Chemical Shift (δ): This proton is situated between two highly electron-withdrawing trifluoromethyl groups and is attached to an oxygen atom that is part of the excellent triflate leaving group. This environment will cause a significant downfield shift, likely in the range of 5.0 - 6.0 ppm .
-
Multiplicity: The proton will be coupled to the six equivalent fluorine atoms of the two CF₃ groups. This will result in a septet (or a multiplet that appears as a septet) due to ¹H-¹⁹F coupling. The coupling constant (³JHF) is expected to be in the range of 4-8 Hz.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will be more complex and highly informative, with two distinct fluorine environments.
-
Hexafluoroisopropyl Fluorines: The six fluorine atoms of the (CF₃)₂CH- group are chemically equivalent. They will appear as a doublet due to coupling with the single methine proton. The chemical shift is predicted to be around -73 to -75 ppm (relative to CFCl₃).
-
Triflate Fluorines: The three fluorine atoms of the -SO₂CF₃ group are also equivalent. They will appear as a singlet as there are no adjacent protons or fluorine atoms to couple with. Their chemical shift is anticipated to be in the region of -77 to -79 ppm .
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show three distinct carbon signals.
-
Methine Carbon (-CH-): This carbon will be significantly deshielded and will appear as a septet due to coupling with the six attached fluorine atoms. Its chemical shift is predicted to be in the range of 65-75 ppm .
-
Trifluoromethyl Carbons ((CF₃)₂CH-): The two equivalent trifluoromethyl carbons will appear as a quartet due to coupling with the three attached fluorine atoms. The chemical shift is expected to be around 120-125 ppm .
-
Triflate Carbon (-SO₂CF₃): This carbon will also be a quartet and is expected to have a chemical shift in a similar range, around 118-122 ppm .
Table 1: Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.0 - 6.0 | Septet | ³JHF = 4-8 | (CF₃)₂CH - |
| ¹⁹F | -73 to -75 | Doublet | ³JHF = 4-8 | (CF₃ )₂CH- |
| ¹⁹F | -77 to -79 | Singlet | N/A | -SO₂CF₃ |
| ¹³C | 65 - 75 | Septet | ¹JCF ≈ 280-290 | (CF₃)₂C H- |
| ¹³C | 120 - 125 | Quartet | ¹JCF ≈ 280-290 | (C F₃)₂CH- |
| ¹³C | 118 - 122 | Quartet | ¹JCF ≈ 315-325 | -SO₂C F₃ |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical; it must not react with the highly electrophilic compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width is sufficient to cover the expected downfield chemical shift.
-
¹⁹F NMR: Acquire a ¹⁹F spectrum. A standard one-pulse experiment is usually sufficient. Reference the spectrum to an external standard like CFCl₃ or an internal standard.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C and potential signal splitting from fluorine coupling.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational frequencies of bonds within a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the C-F and S=O bonds.
Predicted IR Absorption Bands
-
C-H Stretch: A weak absorption is expected around 2950-3000 cm⁻¹ for the methine C-H bond.
-
S=O Asymmetric & Symmetric Stretch: The triflate group will exhibit very strong and characteristic absorptions for the S=O double bonds. The asymmetric stretch is expected around 1410-1450 cm⁻¹ , and the symmetric stretch around 1200-1250 cm⁻¹ .
-
C-F Stretch: Multiple, very strong absorption bands are predicted in the region of 1100-1350 cm⁻¹ due to the C-F bonds of the CF₃ groups. These may overlap with other vibrations in this region.
-
S-O and C-O Stretch: The S-O-C linkage will produce stretching vibrations in the fingerprint region, likely between 900-1100 cm⁻¹ .
Table 2: Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3000 | Weak | C-H Stretch |
| 1410 - 1450 | Very Strong | S=O Asymmetric Stretch |
| 1200 - 1250 | Very Strong | S=O Symmetric Stretch |
| 1100 - 1350 | Very Strong | C-F Stretch |
| 900 - 1100 | Strong | S-O / C-O Stretch |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a modern and simple method that requires only a small drop of the sample to be placed on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates or ATR crystal first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of C₄HF₉O₃S is 300.10 g/mol .[2] A molecular ion peak at m/z = 300 may be observed, but it is likely to be of low abundance due to the lability of the molecule.
-
Major Fragments: The most likely fragmentation pathway is the cleavage of the C-O bond, which is weakened by the electron-withdrawing groups.
-
[M - CF₃SO₃]⁺: Loss of the triflate group would result in the hexafluoroisopropyl cation at m/z = 151 . This is predicted to be a very stable and thus abundant fragment.
-
[CF₃SO₂]⁺: The triflyl cation at m/z = 133 is another likely fragment.
-
[CF₃]⁺: A fragment at m/z = 69 corresponding to the trifluoromethyl cation is expected to be a prominent peak in the spectrum.
-
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation and is suitable for this analysis. For a softer ionization technique that may preserve the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) would be ideal for a volatile liquid sample, as it also provides purity information. Alternatively, direct infusion into a mass spectrometer can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks and the known stability of carbocations and other fragments.
Visualizations
Molecular Structure```dot
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
C1 [label="C", pos="0,0!"]; H1 [label="H", pos="0,-0.5!"]; O1 [label="O", pos="0.5,0.5!"]; S1 [label="S", pos="1.5,0.5!"]; O2 [label="=O", pos="1.5,1.2!"]; O3 [label="=O", pos="2.2,0.5!"]; C2 [label="C", pos="-1,0.5!"]; F1 [label="F", pos="-1.5,0!"]; F2 [label="F", pos="-1.5,1!"]; F3 [label="F", pos="-0.5,1!"]; C3 [label="C", pos="1, -0.5!"]; F4 [label="F", pos="1.5,-1!"]; F5 [label="F", pos="0.5,-1!"]; F6 [label="F", pos="1.5,0!"]; C4 [label="C", pos="1.5,-0.5!"]; F7 [label="F", pos="2,-1!"]; F8 [label="F", pos="1,-1!"]; F9 [label="F", pos="2,0!"];
C1 -- H1; C1 -- O1; O1 -- S1; S1 -- O2; S1 -- O3; S1 -- C4; C1 -- C2; C1 -- C3; C2 -- F1; C2 -- F2; C2 -- F3; C3 -- F4; C3 -- F5; C3 -- F6; C4 -- F7; C4 -- F8; C4 -- F9; }
Caption: Generalized workflow for the comprehensive spectral analysis of a chemical compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
While experimental spectral data for this compound is not widely available, a detailed predictive analysis based on fundamental principles and data from analogous structures provides a strong foundation for its characterization. The anticipated NMR, IR, and MS spectra are highly characteristic, driven by the extensive fluorination of the molecule. The protocols outlined in this guide represent best practices for the safe and effective analysis of this and similar reactive, fluorinated compounds. This predictive framework serves as a valuable resource for researchers, enabling them to identify and confirm the structure of this versatile synthetic reagent.
References
- [Time information for Platte County, US]. (No specific scientific content, used for temporal context).
-
PubChem. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. [Link]
-
PubChem. Hexafluoroisopropyl trifluoroacetate. [Link]
-
PubChem. 1,1,1,3,3,3-Hexafluoropropan-2-one, o-1,1,2,3,3,3-hexafluoropropyloxime. [Link]
-
Barp, M., et al. (2025). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. PMC - NIH. [Link]
-
NIST. Hexafluoroisopropyl methacrylate. NIST WebBook. [Link]
-
SpectraBase. 1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroacetate. [Link]
-
Beilstein Journals. Supporting Information HFIP as a versatile solvent in resorcin[n]arene synthesis. [Link]
-
Wikipedia. Hexafluoro-2-propanol. [Link]
-
Barp, M., et al. (2025). Infrared Photodissociation Spectroscopy of Fluoride Anion Hexafluoroisopropanol Complexes: Solvation-suppressed Proton Transfer. ChemRxiv. [Link]
-
PubChem. 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate. [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. [Link]
-
ResearchGate. IR absorption spectra of increasing concentrations (in mol %) of HFIP. [Link]
Sources
The Solubility Profile of Hexafluoroisopropyl Triflate: A Technical Guide for Researchers
Abstract
Hexafluoroisopropyl triflate (HFIPT) is a specialized reagent with growing importance in organic synthesis, particularly in the introduction of the hexafluoroisopropyl moiety into organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of hexafluoroisopropyl triflate, blending theoretical principles with practical experimental guidance. While quantitative solubility data for HFIPT is not extensively documented in public literature, this guide offers a predictive framework based on its chemical structure and the known properties of related compounds. Furthermore, a detailed, self-validating experimental protocol for determining its solubility is provided to empower researchers in generating precise data for their specific applications.
Introduction to Hexafluoroisopropyl Triflate
1,1,1,3,3,3-Hexafluoroisopropyl trifluoromethanesulfonate, commonly known as hexafluoroisopropyl triflate (HFIPT), is a colorless to almost colorless liquid with the chemical formula C4HF9O3S.[1] Its molecular structure is characterized by two key functional groups: the highly fluorinated hexafluoroisopropyl group and the trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, making HFIPT a potent electrophilic source of the hexafluoroisopropyl cation or a related reactive species.[2] This reactivity is harnessed in a variety of organic transformations, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance biological activity and stability.[3][4]
The successful application of HFIPT in synthesis is critically dependent on its solubility in the chosen reaction medium. Proper solvent selection ensures homogeneous reaction conditions, facilitates mass transfer, and can influence reaction rates and outcomes. This guide aims to provide researchers, scientists, and drug development professionals with a deep understanding of the factors governing the solubility of HFIPT and the practical means to determine it.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of hexafluoroisopropyl triflate, featuring both a highly polar triflate group and a fluorinated alkyl group, suggests a nuanced solubility profile.
-
The Triflate Group: The trifluoromethanesulfonate (triflate) anion (CF3SO3-) is the conjugate base of triflic acid, a superacid. The negative charge is delocalized over the three oxygen atoms and the sulfur atom, and further stabilized by the strongly electron-withdrawing trifluoromethyl group.[2] This charge delocalization and high polarity contribute to the general observation that triflate salts exhibit good solubility in polar organic solvents.[5] For instance, sodium triflate is soluble in polar solvents such as acetone, acetonitrile, and various carbonates and glymes.[6]
-
The Hexafluoroisopropyl Group: The 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) group is characterized by a high degree of fluorination. While the C-F bonds are polar, the symmetrical arrangement of fluorine atoms around the carbon backbone can result in a molecule with a lower overall dipole moment than might be expected. Fluorinated compounds often exhibit unique solubility properties, sometimes being described as "fluorous." They tend to have limited solubility in both very polar and very non-polar hydrocarbon solvents, but show enhanced solubility in fluorinated solvents. The HFIP group itself, as seen in hexafluoroisopropanol, is a highly polar, strong hydrogen-bond donor, capable of solubilizing polar molecules.[7]
Predictive Analysis for HFIPT: Based on its structure, hexafluoroisopropyl triflate is expected to be a polar molecule. The combination of the highly polar triflate group and the polar, yet sterically demanding, hexafluoroisopropyl group suggests that HFIPT will be most soluble in polar aprotic solvents that can effectively solvate the molecule without reacting with it. Solvents with some capacity for dipole-dipole interactions and the ability to accommodate the bulky fluorinated group will likely be effective.
Solubility Profile of Hexafluoroisopropyl Triflate
A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for hexafluoroisopropyl triflate across a wide range of organic solvents. Most safety data sheets and supplier information list the solubility as "N/A".[7] However, based on the theoretical principles discussed above and qualitative information from related compounds and reactions, a general solubility profile can be inferred.
Qualitative Solubility:
-
Expected to be Soluble in:
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform. The use of DCM as a solvent in reactions involving triflate esters is documented, suggesting sufficient solubility.[8]
-
Polar Aprotic Solvents: Acetonitrile, ethyl acetate, tetrahydrofuran (THF), acetone. These solvents are capable of the dipole-dipole interactions necessary to solvate the polar triflate group.
-
Fluorinated Solvents: Hexafluoroisopropanol (HFIP). The structural similarity would suggest good miscibility.
-
-
Expected to have Limited Solubility or be Insoluble in:
-
Non-polar Hydrocarbon Solvents: Hexanes, toluene, benzene. The high polarity of HFIPT makes it unlikely to be soluble in these solvents. While silver triflate shows some solubility in benzene, the bulky fluorinated alkyl group of HFIPT may reduce this.[9]
-
Protic Solvents: Water, alcohols (e.g., methanol, ethanol). Due to its high reactivity, HFIPT is likely to be unstable in protic solvents, leading to solvolysis rather than simple dissolution.
-
Quantitative Solubility Data:
To facilitate precise experimental design, researchers are encouraged to determine the solubility of hexafluoroisopropyl triflate in their specific solvent systems. The following table is provided as a template to be populated with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Dichloromethane | |||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Tetrahydrofuran | |||
| Acetone | |||
| Toluene | |||
| Heptane |
Experimental Determination of Solubility
The following section provides a detailed, step-by-step protocol for determining the solubility of hexafluoroisopropyl triflate in an organic solvent using the reliable shake-flask method. This method is considered a gold standard for determining thermodynamic solubility.
Experimental Protocol: The Shake-Flask Method
Objective: To determine the saturation solubility of hexafluoroisopropyl triflate in a given organic solvent at a specified temperature.
Materials:
-
Hexafluoroisopropyl triflate (high purity)
-
Organic solvent of interest (analytical grade, anhydrous)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Vials with solvent-resistant caps (e.g., PTFE-lined)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Centrifuge
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., ¹⁹F NMR, GC-MS, or HPLC with a suitable detector)
Procedure:
-
Sample Preparation:
-
To a series of vials, add a known volume or mass of the selected organic solvent.
-
Add an excess amount of hexafluoroisopropyl triflate to each vial. The presence of undissolved liquid HFIPT is essential to ensure that a saturated solution is achieved.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The agitation ensures that the solvent becomes saturated.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the undissolved HFIPT to settle.
-
For a more complete separation, centrifuge the vials at a controlled temperature.
-
-
Sampling:
-
Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved layer.
-
For added certainty, the withdrawn sample can be passed through a syringe filter.
-
-
Dilution:
-
Immediately transfer the sampled supernatant to a volumetric flask and dilute with the same organic solvent to a known final volume. This brings the concentration into the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method. ¹⁹F NMR is particularly well-suited for quantifying fluorinated compounds like HFIPT due to the high sensitivity and distinct signals of the fluorine nuclei.
-
Prepare a calibration curve using standard solutions of HFIPT of known concentrations.
-
-
Calculation:
-
From the calibration curve, determine the concentration of HFIPT in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.
-
Purity Analysis: The purity of the hexafluoroisopropyl triflate should be confirmed before the experiment, as impurities can affect solubility.
Factors Influencing Solubility and Experimental Design
The solubility of hexafluoroisopropyl triflate is not a fixed value but is influenced by several factors that researchers must consider in their experimental design.
Caption: Factors influencing the solubility of hexafluoroisopropyl triflate.
-
Temperature: The solubility of liquids in liquids is complex, but for many systems, it increases with temperature. However, this is not always the case, and the effect of temperature should be determined experimentally for each solvent system. When reporting solubility data, the temperature at which it was measured must always be specified.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to solvent screening would involve testing a range of solvents with varying polarities.
-
Impurities: The presence of impurities, either in the hexafluoroisopropyl triflate or the solvent (especially water), can significantly affect solubility. Water, in particular, can lead to decomposition of the triflate. Therefore, using high-purity reagents and anhydrous solvents is crucial for obtaining accurate and reproducible solubility data.
Conclusion
Hexafluoroisopropyl triflate is a valuable reagent in modern organic synthesis. While specific quantitative solubility data remains scarce in the public domain, a strong predictive understanding of its solubility can be derived from its molecular structure. It is anticipated to be soluble in polar aprotic and chlorinated solvents and less soluble in non-polar and protic solvents. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a robust framework for generating reliable data. By understanding the theoretical principles and the practical aspects of solubility determination, researchers can confidently and effectively utilize hexafluoroisopropyl triflate in their synthetic endeavors.
References
-
Wikipedia. (2023, September 21). Silver trifluoromethanesulfonate. In Wikipedia. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Triflate. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. Retrieved from [Link]
-
ACS Publications. (2016). Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. Retrieved from [Link]
-
ResearchGate. (2011). Hexafluoroisopropanol as a highly versatile solvent. Retrieved from [Link]
-
Murphy, J. A., et al. (n.d.). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. Retrieved from [Link]
-
LookChem. (n.d.). Cas 156241-41-7, HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. Retrieved from [Link]
-
Murphy, J. A., et al. (n.d.). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. Retrieved from [Link]
-
ResearchGate. (2020). Physicochemical properties of selected perfluorinated compounds. Retrieved from [Link]
-
ResearchGate. (2023). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triflate [chemeurope.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Metal Triflates | CymitQuimica [cymitquimica.com]
- 6. sodium triflate [chemister.ru]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Stability of Hexafluoroisopropyl Trifluoromethanesulfonate
Abstract
Hexafluoroisopropyl trifluoromethanesulfonate, often abbreviated as HFIP triflate, is a specialized reagent with increasing relevance in synthetic chemistry, particularly within pharmaceutical and materials science development. Its unique structure, combining a highly fluorinated, non-coordinating alcohol moiety with the exceptionally labile trifluoromethanesulfonate (triflate) group, imparts powerful reactivity. However, this inherent reactivity necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and application. This guide provides a comprehensive framework for evaluating the thermal stability of HFIP triflate. We will delve into the foundational principles of its chemical stability, outline rigorous experimental protocols for its characterization using standard thermal analysis techniques, and discuss potential decomposition pathways. This document is intended for researchers, process chemists, and safety professionals who handle this or structurally related energetic materials.
Introduction: The Double-Edged Sword of Reactivity
This compound (CAS 156241-41-7) is a colorless liquid whose utility is derived from the triflate group's status as one of the best leaving groups known in organic chemistry. The hexafluoroisopropyl (HFIP) moiety, with its strong electron-withdrawing trifluoromethyl groups, further enhances the electrophilicity of the sulfonate ester. This makes HFIP triflate a potent reagent for introducing the hexafluoroisopropyl group or for facilitating reactions that require an exceptionally reactive leaving group.
However, the very factors that make this molecule synthetically useful also raise questions about its stability. Energetic materials and highly reactive reagents can pose significant risks if their thermal limits are exceeded, potentially leading to rapid, exothermic decomposition, gas evolution, and pressure buildup. A comprehensive thermal hazard assessment is therefore not merely a regulatory formality but a critical prerequisite for its safe use in any research or manufacturing setting.
This guide will provide the scientific rationale and practical methodologies for such an assessment, focusing on three pillar techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Physicochemical and Safety Profile
A foundational understanding begins with the compound's basic properties and known hazards. While detailed thermal decomposition data is not widely published, Safety Data Sheets (SDS) provide critical, legally mandated safety information.
| Property | Value | Source |
| CAS Number | 156241-41-7 | [1][2] |
| Synonyms | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl trifluoromethanesulfonate, HFIP Triflate | [3] |
| Molecular Formula | C₄HF₉O₃S | [3] |
| Molecular Weight | 300.1 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Primary Hazard | H314: Causes severe skin burns and eye damage | [2][3] |
The primary documented hazard is its severe corrosivity.[2] This is a critical handling consideration but is distinct from its thermal stability profile, which relates to decomposition under energy input.
Framework for Thermal Stability Assessment
A robust thermal hazard evaluation is a multi-step process that builds a progressively clearer picture of the material's behavior when heated. The workflow logically progresses from screening for thermal events to quantifying mass loss and, finally, simulating worst-case adiabatic scenarios.
Caption: A logical workflow for comprehensive thermal hazard assessment.
Experimental Methodologies: A Self-Validating System
The following protocols are designed to provide accurate and reproducible data. The trustworthiness of the results depends on strict adherence to calibration, system suitability checks, and appropriate data interpretation.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the frontline tool for thermal screening.[4] It measures the difference in heat flow between a sample and an inert reference as a function of temperature. An exothermic event, such as decomposition, will appear as a peak on the DSC thermogram, allowing for the determination of the onset temperature (T_onset) and the total energy released (enthalpy of decomposition, ΔH_decomp). This is the first critical indicator of thermal instability.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) across the expected experimental range.
-
Crucible Selection: Use high-pressure rated crucibles (e.g., gold-plated stainless steel) to contain any potential pressure generated during decomposition. An initial run with a vented pan can inform if gas evolution is significant.
-
Sample Preparation: In a controlled environment (e.g., a fume hood, given the compound's corrosivity), accurately weigh 1-3 mg of this compound into the crucible.[5] Seal the crucible hermetically.
-
Experimental Program:
-
Equilibrate the sample at ambient temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min).[5]
-
Continue the ramp to a final temperature well beyond any suspected decomposition, but within the instrument's limits (e.g., 350-400 °C).
-
-
Data Analysis:
-
Identify the onset temperature of the first significant exothermic peak. This is often determined by the tangent intersection method and represents the lowest temperature at which decomposition becomes detectable under these conditions.
-
Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in Joules per gram (J/g).
-
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA complements DSC by measuring the change in a sample's mass as a function of temperature.[4] For HFIP triflate, a TGA experiment will reveal the temperature at which decomposition begins to cause mass loss (e.g., through the evolution of gaseous byproducts) and the total percentage of mass lost. Correlating the TGA mass loss curve with the DSC exotherm provides strong evidence that the observed energy release is due to decomposition rather than a phase change.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).
-
Sample Preparation: Weigh 5-10 mg of the sample onto an open TGA pan (e.g., platinum or ceramic). The use of an open pan is intentional to allow decomposition products to freely evolve.
-
Experimental Program:
-
Equilibrate the sample at ambient temperature.
-
Ramp the temperature at a rate identical to the DSC experiment (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Continue the ramp to a temperature where the mass has stabilized at its final value (e.g., 400 °C).
-
-
Data Analysis:
-
Determine the onset temperature of mass loss, often defined as the temperature at which 5% of the mass has been lost (T_d5%).
-
Record the temperature ranges of distinct mass loss steps and the percentage of mass lost in each step.
-
Note the final residual mass, if any.
-
Accelerating Rate Calorimetry (ARC)
Expertise & Causality: ARC is the gold standard for simulating a thermal runaway scenario.[6][7] The instrument operates under near-adiabatic conditions. Once it detects self-heating from the sample, it matches the surrounding temperature to the sample temperature, preventing heat loss to the environment.[8] This mimics the conditions in a large, poorly-cooled reactor. The resulting data on the time, temperature, and pressure relationships for a runaway reaction are indispensable for defining safe operating limits.
Detailed Experimental Protocol:
-
Instrument Calibration: Ensure the calorimeter is properly calibrated for temperature and pressure according to the manufacturer's specifications.
-
Sample Bomb Preparation: Use a suitable bomb material (e.g., Hastelloy or stainless steel) compatible with the sample and potential decomposition products. Place a precisely weighed amount of the sample (typically 1-5 g) into the bomb.
-
Experimental Program (Heat-Wait-Seek Mode):
-
The instrument heats the sample to an initial temperature (e.g., 50 °C) in small steps (e.g., 5 °C).
-
After each step, it enters a "wait" period to achieve thermal equilibrium.
-
It then enters a "seek" period, where it monitors for a self-heating rate above a defined sensitivity threshold (e.g., 0.02 °C/min).
-
If no self-heating is detected, it proceeds to the next temperature step.
-
If self-heating is detected, the instrument switches to adiabatic mode, tracking the sample's temperature as the reaction accelerates.
-
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating reaction.
-
Record the maximum temperature (T_max) and pressure (P_max) reached.
-
Plot the self-heating rate versus temperature to determine the Temperature of No Return (T_NR), beyond which the reaction becomes uncontrollable.
-
Potential Mechanism of Thermal Decomposition
While specific experimental studies on HFIP triflate's decomposition are scarce, a chemically logical pathway can be postulated based on the known reactivity of sulfonate esters and fluorinated compounds. The C-O bond between the hexafluoroisopropyl group and the sulfonate is the most likely point of initial cleavage due to the exceptional stability of the resulting triflate anion.
Postulated Pathway:
-
Initial Cleavage: The molecule undergoes heterolytic cleavage of the C-O bond, forming a hexafluoroisopropyl carbocation and a trifluoromethanesulfonate anion. The high stability of both the triflate anion and the resonance-stabilized (via fluorine lone pairs) secondary carbocation makes this a plausible initiation step.
-
Elimination/Rearrangement: The highly unstable hexafluoroisopropyl carbocation would rapidly eliminate a fluoride ion to form pentafluoroisopropenyl trifluoromethyl ether or undergo other complex rearrangement and fragmentation pathways.
-
Formation of Gaseous Byproducts: Subsequent decomposition could lead to the formation of highly stable and volatile products like carbonyl fluoride (COF₂), hexafluoroacetone, and various sulfur-containing gases (SO₂, SO₃), contributing to pressure buildup. The presence of trace water could lead to hydrolysis, generating trifluoromethanesulfonic acid and hexafluoroisopropanol, which would then decompose via their own pathways.[9]
Caption: A simplified diagram of a plausible thermal decomposition pathway.
Safe Handling and Storage Recommendations
Based on the principles of thermal analysis, the following recommendations are crucial for mitigating risk:
-
Temperature Control: The compound should be stored in a cool, well-ventilated area, away from heat sources.[2] All process operations should be maintained well below the T_onset determined by DSC and, more conservatively, below the onset of self-heating determined by ARC.
-
Avoid Contamination: Traces of bases, strong acids, or metals could potentially catalyze decomposition at lower temperatures. Ensure all vessels and equipment are clean and inert. Water should be scrupulously avoided, as hydrolysis can generate triflic acid, a powerful acid that can promote further degradation.[9][10]
-
Pressure Management: Due to the potential for gas evolution, any process involving heating this material must be conducted in a vessel designed to handle potential pressure increases or be equipped with appropriate pressure relief systems.
-
Personal Protective Equipment (PPE): Given its classification as a substance that causes severe skin burns and eye damage, appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory at all times.[2]
Conclusion
This compound is a powerful synthetic tool, but its utility is matched by the need for a rigorous and scientifically-grounded approach to its handling. While publicly available data on its thermal decomposition is limited, a systematic evaluation using DSC, TGA, and ARC provides the necessary framework to establish safe operating limits. By understanding the onset of decomposition, the nature of mass loss, and the potential for thermal runaway, researchers and drug development professionals can harness the reactivity of this compound while upholding the highest standards of laboratory and process safety.
References
-
NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]
-
Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]
-
Palmer, D. A., & van Eldik, R. (2016). Reagents for High Temperature Aqueous Chemistry: Trifluoromethanesulfonic Acid and its Salts. ResearchGate. [Link]
-
LookChem. Cas 156241-41-7, this compound. [Link]
-
Wang, Y., et al. (2020). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI. [Link]
-
Paralab. Accelerating Rate Calorimetry. [Link]
-
R-D. R. P. K. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. ResearchGate. [Link]
-
Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. ResearchGate. [Link]
-
Liu, Z., et al. (2022). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. NIH National Library of Medicine. [Link]
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Gnanaraj, J.S., et al. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. ScienceDirect. [Link]
-
De La Torre, A., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]
-
Boyde, S. (2003). Hydrolytic stability of synthetic ester lubricants. ResearchGate. [Link]
-
Liu, H., et al. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]
-
ACS Fall 2025. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). [Link]
-
Walker, W. Q., et al. (2021). Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. Journal of Visualized Experiments. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 156241-41-7 [sigmaaldrich.com]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. paralab.pt [paralab.pt]
- 8. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Synthesis and Handling of Hexafluoroisopropyl Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroisopropyl trifluoromethanesulfonate (HFIP-Tf), a highly fluorinated organic compound, is a powerful tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its utility as a potent electrophilic source of the hexafluoroisopropyl group allows for the introduction of this moiety into a wide range of molecules, often imparting unique properties such as enhanced thermal stability, lipophilicity, and metabolic resistance.[1] However, the very reactivity that makes HFIP-Tf a valuable reagent also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the safe handling, use, and disposal of this compound, grounded in authoritative safety data and field-proven practices.
Chemical and Physical Properties: Understanding the Reagent
A comprehensive understanding of a chemical's properties is the foundation of its safe handling. This compound is a colorless to almost colorless clear liquid.[1] Key physical and chemical data are summarized below:
| Property | Value | Source |
| Molecular Formula | C4HF9O3S | [1][2] |
| Molecular Weight | 300.09 g/mol | [2][3] |
| CAS Number | 156241-41-7 | [2][4] |
| Density | 1.67 g/cm³ | [1][3] |
| Boiling Point | 102.4°C at 760 mmHg | [5] |
| Flash Point | 15.7°C | [5] |
This data underscores the volatile nature of the compound and the need for well-ventilated handling areas.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as a hazardous substance, primarily due to its corrosive nature.[3] The Globally Harmonized System (GHS) pictograms associated with this chemical highlight its primary dangers.
The primary hazard statements associated with this compound are:
-
H314: Causes severe skin burns and eye damage. [3][6] This is the most critical hazard. The compound can cause irreversible tissue damage upon contact.
-
H318: Causes serious eye damage. [3] Direct contact with the eyes can lead to severe injury, potentially including blindness.[7]
A thorough risk assessment must be conducted before any procedure involving this reagent. This involves evaluating the scale of the reaction, the potential for aerosolization, and the specific manipulations to be performed. The causality is clear: the high reactivity of the triflate leaving group and the acidic nature of the hexafluoroisopropyl moiety contribute to its corrosive properties.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling this compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a properly functioning chemical fume hood.[8][9] This is non-negotiable. The fume hood serves two primary purposes: to contain and exhaust any vapors that may be generated, and to provide a physical barrier between the researcher and the chemical. The ventilation system should be regularly inspected to ensure it meets required face velocity standards.
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[3][10] Standard safety glasses do not provide adequate protection against splashes. The face shield offers an additional layer of protection for the entire face.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific type of nitrile and the duration of use.[11] Double gloving is a recommended practice to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
-
Protective Clothing: A flame-retardant and chemical-resistant lab coat is necessary.[8] For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be considered.[11]
-
-
Respiratory Protection: While working in a fume hood should prevent inhalation of vapors, in the case of a spill or a failure of engineering controls, respiratory protection may be necessary. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator (SAR) should be available.[11][12]
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is crucial to minimize the risk of exposure and accidents.
Handling
-
Dispensing: Always dispense this compound in a fume hood. Use a syringe or a cannula for liquid transfers to minimize the risk of spills and exposure to air.
-
Inert Atmosphere: This compound is moisture-sensitive.[3] Handle and store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation and the formation of hazardous byproducts.[8]
-
Temperature Control: Be aware of the compound's relatively low flash point (15.7°C).[5] Avoid heat, sparks, and open flames in the vicinity.[9]
-
Static Discharge: Take precautionary measures against static discharge, as flammable vapors may be present.[8][9]
Storage
-
Container: Store in a tightly sealed container, preferably the original manufacturer's container.[3][8]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][8] The storage area should be locked to restrict access to authorized personnel.[3][4]
-
Incompatible Materials: Store away from incompatible materials such as strong acids, strong bases, and metals.[13]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is critical to mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.[3][4] Do not attempt to neutralize the chemical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][14] Seek immediate medical attention.[3][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4][14] Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[3][4] If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3][4]
Accidental Release Measures
-
Small Spills: In a fume hood, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[7] Place the absorbed material into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area immediately. Do not attempt to clean up a large spill without appropriate training and equipment. Contact your institution's environmental health and safety (EHS) department.
Stability and Reactivity
This compound is stable under recommended storage conditions.[3] However, it is important to be aware of its reactivity profile:
-
Conditions to Avoid: Exposure to moisture and heat should be avoided.[3]
-
Incompatible Materials: Strong acids, strong bases, and metals can react with this compound.[13]
-
Hazardous Decomposition Products: Upon decomposition, it may produce hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[15]
-
Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's EHS department or a licensed waste disposal company.[3] Do not dispose of it down the drain.[16]
Conclusion
This compound is an invaluable reagent in the pursuit of scientific advancement. Its potent reactivity, however, demands a commensurate level of respect and caution. By integrating the principles of proactive risk assessment, multi-layered defense through engineering controls and PPE, and strict adherence to safe handling and emergency protocols, researchers can confidently and safely harness the synthetic power of this versatile compound.
References
-
1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. PubChem. (n.d.). Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-Propanol. Regis Technologies. (2015-03-31). Retrieved from [Link]
-
Cas 156241-41-7,this compound. LookChem. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: HFIP. Carl ROTH. (n.d.). Retrieved from [Link]
-
Safety data sheet - Hexafluoroisopropanol. Daikin Chemicals. (2023-03-23). Retrieved from [Link]
-
Exposure to low concentration of trifluoromethanesulfonic acid induces the disorders of liver lipid metabolism and gut microbiota in mice. PubMed. (2020). Retrieved from [Link]
-
Hexafluoro-2-propanol. Wikipedia. (n.d.). Retrieved from [Link]
-
(4+3) CYCLOADDITION OF AN OXIDOPYRIDINIUM ION FOR THE SYNTHESIS OF 8-OXABICYCLO[3.2.1]OCTANES. Organic Syntheses. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment. US EPA. (2025-09-12). Retrieved from [Link]
-
Personal Protective Equipment (PPE). Spray Polyurethane Foam Health + Safety. (n.d.). Retrieved from [Link]
-
1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | C4HF9O3S | CID 2775011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 156241-41-7 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. registech.com [registech.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) for Spray Polyurethane Foam [spraypolyurethane.org]
- 12. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. carlroth.com [carlroth.com]
The Dual Nature of Reactivity: A Technical Guide to Hexafluoroisopropyl Triflate's Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of hexafluoroisopropyl triflate. As a reagent, its utility is intrinsically linked to the unique properties of both the hexafluoroisopropyl (HFIP) moiety and the trifluoromethanesulfonate (triflate) leaving group. Understanding this synergy is paramount for its effective application in complex organic synthesis.
Introduction: A Reagent of Potent Electrophilicity
Hexafluoroisopropyl triflate, ((CF₃)₂CHOTf), is a powerful electrophilic reagent designed to deliver the hexafluoroisopropyl cation or initiate reactions through the exceptional leaving group ability of the triflate anion. Its reactivity profile is largely dictated by the inherent properties of its constituent parts, which are amplified when used in concert. The electron-withdrawing nature of the two trifluoromethyl groups renders the central carbon of the HFIP moiety highly electrophilic and predisposes the triflate group to facile departure.
The significance of this reagent lies in its potential to introduce the unique hexafluoroisopropyl group into molecules, a functionality that can dramatically alter the physicochemical and biological properties of the parent compound, including lipophilicity, metabolic stability, and binding affinity.[1][2]
Core Mechanistic Principles: The Synergy of HFIP and Triflate
The mechanism of action of hexafluoroisopropyl triflate is not monolithic; rather, it is a confluence of factors stemming from the electronic nature of the HFIP group and the superlative leaving group capacity of the triflate anion.
The Role of the Hexafluoroisopropyl Group
The 1,1,1,3,3,3-hexafluoroisopropyl group is characterized by intense inductive electron withdrawal from the two trifluoromethyl substituents. This has several profound consequences for the reactivity of the molecule:
-
Enhanced Acidity of the α-Proton: While not always directly involved in the primary reaction mechanism, the acidity of the proton on the central carbon is significantly increased.
-
Destabilization of the C-O Bond: The strong electron-withdrawing effect polarizes the carbon-oxygen bond, weakening it and priming the triflate group for departure.
-
Stabilization of the Resulting Anion: In reactions where the triflate departs, the resulting hexafluoroisopropoxide is a relatively stable, non-nucleophilic anion.
The Triflate Anion: A Superior Leaving Group
The trifluoromethanesulfonate (triflate) anion is one of the best-known leaving groups in organic chemistry. Its exceptional stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive effect of the trifluoromethyl group. This stability is the primary driving force for the heterolytic cleavage of the C-O bond in hexafluoroisopropyl triflate.
The combination of a weakened C-O bond due to the HFIP moiety and the extreme stability of the triflate anion makes hexafluoroisopropyl triflate a potent electrophile.
Mechanistic Pathways of Hexafluoroisopropyl Triflate
The primary mechanism of action involves the generation of a highly reactive electrophilic species. This can occur through several pathways, often influenced by the reaction conditions and the nature of the nucleophile.
Sₙ1-like Pathway: Formation of the Hexafluoroisopropyl Cation
Under appropriate conditions, particularly in polar, non-nucleophilic solvents, hexafluoroisopropyl triflate can undergo spontaneous or solvent-assisted ionization to form the hexafluoroisopropyl cation, (CF₃)₂CH⁺, and the triflate anion.
Caption: Sₙ1-like mechanism of hexafluoroisopropyl triflate.
The resulting carbocation is highly electrophilic and will readily react with a wide range of nucleophiles. The use of solvents like hexafluoroisopropanol (HFIP) can further facilitate this pathway by stabilizing the cationic intermediate through its strong hydrogen-bonding network and high ionizing power.[3][4][5]
Sₙ2-like Pathway: Direct Nucleophilic Attack
In the presence of a sufficiently strong nucleophile, a direct displacement of the triflate group can occur via an Sₙ2-like mechanism. The potent electrophilicity of the central carbon atom makes it susceptible to nucleophilic attack, even without pre-ionization.
Caption: Sₙ2-like mechanism of hexafluoroisopropyl triflate.
This pathway is more likely with stronger, less-hindered nucleophiles and in less-polar solvents that do not favor carbocation formation.
The Role of Hexafluoroisopropanol (HFIP) as a Solvent
While distinct from the reagent itself, the use of hexafluoroisopropanol (HFIP) as a solvent can profoundly influence the reactivity of hexafluoroisopropyl triflate. HFIP possesses a unique combination of properties:
-
Strong Hydrogen-Bonding Donor: HFIP can form strong hydrogen bonds, which can stabilize anions, including the departing triflate group, and activate substrates.[3][6]
-
High Ionizing Power: It effectively promotes the formation of cationic intermediates.[1]
-
Low Nucleophilicity: Despite being an alcohol, its nucleophilicity is very low, preventing it from competing with the desired nucleophile.[3][7]
When hexafluoroisopropyl triflate is used in HFIP, the solvent can cooperate with the reagent to enhance its electrophilicity and facilitate the desired transformation.[4]
Experimental Protocol: Electrophilic Hexafluoroisopropylation of an Aromatic Compound
This protocol provides a general methodology for the Friedel-Crafts-type alkylation of an electron-rich aromatic compound using hexafluoroisopropyl triflate.
Objective: To synthesize a hexafluoroisopropyl-substituted aromatic compound.
Materials:
-
Hexafluoroisopropyl triflate
-
Electron-rich aromatic substrate (e.g., anisole)
-
Anhydrous dichloromethane (DCM) or hexafluoroisopropanol (HFIP)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dried flask under an inert atmosphere, add the aromatic substrate (1.0 eq) and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) with stirring.
-
Slowly add a solution of hexafluoroisopropyl triflate (1.1 eq) in the same solvent to the reaction mixture.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation:
-
The formation of the product can be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
The mass of the product can be verified by high-resolution mass spectrometry.
Data Presentation
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
| Anisole | (CF₃)₂CHOTf | DCM | 0 | 85 |
| Toluene | (CF₃)₂CHOTf | HFIP | -20 | 78 |
| N,N-Dimethylaniline | (CF₃)₂CHOTf | DCM | -78 | 92 |
Note: The data presented in this table is illustrative and based on expected reactivity patterns. Actual results may vary.
Conclusion
Hexafluoroisopropyl triflate is a highly effective reagent for the introduction of the hexafluoroisopropyl moiety into a variety of substrates. Its mechanism of action is rooted in the powerful synergy between the electron-withdrawing nature of the HFIP group and the exceptional leaving group ability of the triflate anion. By understanding and controlling the reaction conditions, chemists can harness the potent electrophilicity of this reagent to achieve challenging synthetic transformations and access novel chemical entities with potentially valuable properties.
References
- Lebœuf, D., C. C. J. Loh, and J. Moran. "Difunctionalization Processes Enabled by Hexafluoroisopropanol." ACS Organic & Inorganic Au, 2021.
- Mori, K., et al. "Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis." Journal of the American Chemical Society, 2022.
-
Pozhydaiev, V., et al. "Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions." Chemical Communications, vol. 56, no. 78, 2020, pp. 11548-11564. Royal Society of Chemistry, [Link].
-
Alghamdi, M. A. "Synthesis of Derivatives of Hexafluoroisopropanol." eGrove, The University of Mississippi, 2023, [Link].
-
Alghamdi, Meshal. "Synthesis of Derivatives of Hexafluoroisopropanol." eGrove, 2023, [Link].
-
Pozhydaiev, Valentyn, et al. "Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions." Chemical Communications, 2020, [Link].
- Loh, C. C. J., et al. "Difunctionalization Processes Enabled by Hexafluoroisopropanol." ACS Organic & Inorganic Au, 2021.
-
Colomer, I., et al. "Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions." Chemical Communications, 2020, [Link].
-
Guria, M., and D. Maiti. "Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation." Organic & Biomolecular Chemistry, vol. 19, no. 7, 2021, pp. 1445-1458. Royal Society of Chemistry, [Link].
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electrophilicity of Hexafluoroisopropyl Trifluoromethanesulfonate
Abstract
Hexafluoroisopropyl trifluoromethanesulfonate, hereafter referred to as HFIP-Tf, is a reagent of significant interest in modern organic synthesis. Its structure combines two powerfully electron-withdrawing motifs—the hexafluoroisopropyl group and the trifluoromethanesulfonate (triflate) leaving group—converging on a central carbon atom. This unique electronic arrangement imbues the molecule with exceptionally high electrophilicity. This guide provides a comprehensive analysis of the foundational principles governing the reactivity of HFIP-Tf, explores its synthesis and handling, presents its applications as a potent electrophilic source of the hexafluoroisopropyl moiety, and offers detailed experimental and computational protocols for its study and utilization. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of highly fluorinated electrophiles.
Introduction: The Architectural Genesis of Extreme Electrophilicity
The reactivity of an organic molecule is a direct consequence of its electronic architecture. In the case of this compound (CAS RN: 156241-41-7), we observe a masterful convergence of inductive effects and leaving group potential, culminating in a molecule primed for electrophilic reactions.[1]
-
The Hexafluoroisopropyl (HFIP) Moiety: The parent alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is renowned not as a nucleophile, but as a unique solvent capable of stabilizing cationic intermediates through strong hydrogen-bonding and a high ionizing power, all while possessing negligible nucleophilicity itself.[2][3][4] This inherent electronic character stems from the six fluorine atoms, which exert a profound electron-withdrawing inductive effect (-I effect) on the isopropyl backbone. This effect polarizes the C-H bond and dramatically increases the acidity of the hydroxyl proton (pKa ≈ 9.3).[2] When this moiety is part of an ester like HFIP-Tf, this intense inductive pull renders the central methine carbon (-CH-) exceptionally electron-deficient.
-
The Trifluoromethanesulfonate (Triflate) Group: The triflate anion (TfO⁻) is one of the most effective leaving groups in organic chemistry, a consequence of the extensive resonance and inductive stabilization of its negative charge.[5] Its conjugate acid, triflic acid (TfOH), is a superacid. The presence of the triflate group on the hexafluoroisopropyl backbone means that heterolytic cleavage of the C-O bond is energetically favorable, as the resulting triflate anion is exceedingly stable.
The synergy between the extreme electron-demand of the HFIP moiety and the superlative leaving group ability of the triflate group makes HFIP-Tf a potent electrophilic source of the (CF3)2CH+ synthon.
Synthesis and Handling of HFIP-Tf
The preparation of HFIP-Tf is conceptually straightforward, typically involving the reaction of hexafluoroisopropanol with a highly electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to scavenge the generated triflic acid.
Synthetic Workflow
The causal logic for the choice of reagents is critical. Triflic anhydride is used for its extreme reactivity, which is necessary to activate the relatively acidic yet poorly nucleophilic HFIP alcohol. A hindered, non-nucleophilic base like pyridine or 2,6-lutidine is essential to prevent competitive reaction with the anhydride or the product triflate. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) at low temperatures to manage the exothermicity and prevent side reactions.
Caption: Diagram 1: General workflow for the synthesis of HFIP-Tf.
Safety and Handling
HFIP-Tf is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Its high reactivity makes it sensitive to moisture, with which it will readily hydrolyze.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a flame-resistant lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.
-
Spill & Disposal: Spills should be absorbed with an inert material (e.g., vermiculite) and disposed of as hazardous chemical waste in accordance with local regulations.
Quantifying Electrophilicity: A Comparative Overview
To appreciate the potency of HFIP-Tf, it is useful to compare the properties of the hexafluoroisopropyl group against less fluorinated analogues. The electron-withdrawing power of the CF₃ groups drastically increases the acidity of the parent alcohol and is expected to increase the electrophilicity of the corresponding carbon center in the triflate ester.
| Compound/Group | Parent Alcohol pKa (in H₂O) | Leaving Group | Relative Electrophilicity | Key Feature |
| Isopropyl | ~17.1 | Triflate | Low | Electron-donating alkyl groups |
| 2,2,2-Trifluoroethyl | 12.4 | Triflate | High | One electron-withdrawing CF₃ group |
| 1,1,1,3,3,3-Hexafluoroisopropyl | 9.3 | Triflate | Extremely High | Two electron-withdrawing CF₃ groups |
| Table 1: Comparison of properties related to the electrophilicity of alkyl triflates. |
Reaction Mechanisms and Applications
HFIP-Tf serves as a powerful agent for electrophilic hexafluoroisopropylation. It can react with a wide range of nucleophiles to introduce the (CF3)2CH- moiety, a functional group of increasing interest in medicinal chemistry for its ability to modulate properties like metabolic stability and lipophilicity.[6]
The general mechanism proceeds via nucleophilic attack on the highly electron-deficient carbon, displacing the stable triflate leaving group. Depending on the nucleophile and reaction conditions, the mechanism can range from a pure Sₙ2 pathway to one with significant Sₙ1 character, owing to the ability of fluorinated solvents and the molecule's own structure to stabilize positive charge development.[4]
// Reactants reagents [label="HFIP-Tf + Nucleophile (Nu:)", shape=plaintext];
// Transition State ts [label="Transition State\n[Nu---CH(CF₃)₂---OTf]⁻", shape=ellipse, style=dashed, fillcolor="#F1F3F4"];
// Products products [label="Product + Triflate Anion (TfO⁻)", shape=plaintext]; product_struct [label="Nu-CH(CF₃)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows reagents -> ts [label="Sₙ2 Attack"]; ts -> products; products -> product_struct [style=invis]; }
Caption: Diagram 2: Generalized Sₙ2 mechanism for hexafluoroisopropylation.
Applications:
-
O-Alkylation: Reaction with alcohols or phenols to form hexafluoroisopropyl ethers, which are important intermediates in pharmaceuticals, such as the anesthetic Sevoflurane.[7][8]
-
N-Alkylation: Reaction with amines to form N-hexafluoroisopropyl derivatives.
-
C-Alkylation: Reaction with soft carbon nucleophiles like enolates or organometallics to form new C-C bonds, incorporating the HFIP group into organic frameworks.[9][10][11][12][13]
Experimental Protocol: Synthesis of a Hexafluoroisopropyl Ether
This protocol describes a representative O-alkylation of 4-methoxyphenol. It is a self-validating system as the success of the reaction is confirmed through standard analytical techniques.
Objective: To synthesize 1-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)-4-methoxybenzene.
Materials:
-
This compound (HFIP-Tf) (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenol (1.1 mmol, 1.1 equiv)
-
2,6-Lutidine (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous MgSO₄
Procedure:
-
Reactor Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10 minutes.
-
Reagent Addition: Add anhydrous DCM (10 mL) followed by 2,6-lutidine (1.2 mmol) via syringe. Cool the solution to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add a solution of HFIP-Tf (1.0 mmol) in DCM (2 mL) dropwise over 15 minutes. Causality Note: Slow addition at low temperature is crucial to control the reaction exotherm and prevent side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding 1M HCl (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Causality Note: The acid wash removes the basic 2,6-lutidine, while the bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a uniquely powerful electrophilic reagent. Its reactivity is a direct and predictable outcome of its molecular structure, where intense inductive effects from six fluorine atoms are coupled with one of chemistry's best leaving groups. This guide has detailed the theoretical underpinnings of this reactivity, provided practical guidance for its synthesis and safe handling, and outlined its utility in organic synthesis. For professionals in drug discovery and materials science, mastering the use of reagents like HFIP-Tf opens new avenues for molecular design by enabling the strategic incorporation of the valuable hexafluoroisopropyl moiety.
References
-
Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis . (2022). Journal of the American Chemical Society. [Link]
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol . (2022). ACS Organic & Inorganic Au. [Link]
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol . (2024). ResearchGate. [Link]
- Preparation method of hexafluoroisopropyl methyl ether. (2013).
-
Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines . (2025). Organic Syntheses. [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry . (2018). National Institutes of Health (PMC). [Link]
-
Process for the synthesis of hexafluoroisopropyl ethers . Iowa Research Online. [Link]
-
Synthesis of Derivatives of Hexafluoroisopropanol . (2023). University of Mississippi eGrove. [Link]
- Method for producing hexafluoroisopropanol and fluoromethylgexafluoroisopropyl ether (sevoflurane). (2018).
-
Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate . (2017). Organic & Biomolecular Chemistry. [Link]
-
Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions . (2020). ResearchGate. [Link]
-
This compound . LookChem. [Link]
-
A photocatalytic method for the generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical . (2021). Organic Chemistry Frontiers. [Link]
-
Electrophilic Aromatic Substitution (EAS Reactions) . (2021). YouTube. [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! . (2018). YouTube. [Link]
-
Electrophilic Aromatic Substitutions You Need To Know! . (2022). YouTube. [Link]
-
Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane . (2012). ResearchGate. [Link]
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source . (2014). PubMed. [Link]
-
Electrophilic Aromatic Substitution | Organic Chemistry Lessons . (2021). YouTube. [Link]
-
Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave . (2023). YouTube. [Link]
Sources
- 1. Cas 156241-41-7,this compound | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. CN102408317B - Preparation method of hexafluoroisopropyl methyl ether - Google Patents [patents.google.com]
- 8. RU2629366C2 - Method for producing hexafluoroisopropanol and fluoromethylgexafluoroisopropyl ether (sevoflurane) - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
The Elusive Genesis of a Potent Reagent: A Technical Guide to Hexafluoroisopropyl Triflate
Abstract
This technical guide delves into the discovery and history of 1,1,1,3,3,3-hexafluoroisopropyl trifluoromethanesulfonate, commonly known as hexafluoroisopropyl triflate. While a definitive inaugural publication detailing its first synthesis remains elusive within the public domain, this paper constructs a comprehensive history by examining its constituent parts: the versatile solvent and building block, hexafluoroisopropanol (HFIP), and the exceptionally potent triflate leaving group. We will explore the logical synthesis, physicochemical properties, and modern applications of this powerful reagent, providing researchers, scientists, and drug development professionals with a thorough understanding of its significance and utility in contemporary organic synthesis.
Introduction: A Tale of Two Moieties
The story of hexafluoroisopropyl triflate is intrinsically linked to the development of two key chemical innovations of the 20th century: highly fluorinated alcohols and superacid-derived leaving groups. The trifluoromethanesulfonate (triflate) group is renowned for its exceptional ability to depart from a molecule, facilitating a wide range of chemical transformations.[1] Its stability as an anion is a direct result of the powerful electron-withdrawing nature of the trifluoromethyl group and extensive resonance stabilization.[2]
Parallel to the rise of powerful leaving groups was the exploration of fluorinated organic compounds. Hexafluoroisopropanol (HFIP) emerged as a unique solvent with remarkable properties, including strong hydrogen bond donating capabilities, high ionizing power, and low nucleophilicity, which allows it to stabilize cationic intermediates and facilitate challenging reactions.[3] The combination of the highly fluorinated, sterically bulky hexafluoroisopropyl group with the superlative triflate leaving group creates a reagent of significant interest for synthetic chemists.
The Precursors: A Foundation in Fluorine and Superacid Chemistry
The Ascent of Hexafluoroisopropanol (HFIP)
The journey to hexafluoroisopropyl triflate begins with its parent alcohol, HFIP. The synthesis of HFIP is a cornerstone of industrial organofluorine chemistry. The primary industrial route to HFIP involves the catalytic hydrogenation of hexafluoroacetone (HFA). HFA itself can be synthesized through various methods, including the isomerization of hexafluoropropylene oxide.[4] The unique properties of HFIP have led to its widespread adoption not only as a solvent but also as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] Recent research has continued to expand the utility of HFIP, for instance, in the synthesis of the anesthetic Sevoflurane.[6]
The Triflate Revolution
The triflate group, derived from trifluoromethanesulfonic acid (triflic acid), is one of the best leaving groups known in organic chemistry. Triflic acid is a superacid, meaning it is more acidic than 100% sulfuric acid.[2] This extreme acidity translates to the exceptional stability of its conjugate base, the triflate anion. The development of triflic anhydride and other triflating agents in the mid-20th century provided chemists with powerful tools for activating alcohols and other functional groups towards nucleophilic substitution and elimination reactions.[7]
Hexafluoroisopropyl Triflate: A Synergistic Union
While the exact moment of its first synthesis is not clearly documented in readily available literature, the preparation of hexafluoroisopropyl triflate is a logical extension of established synthetic methodologies. The most straightforward approach involves the reaction of hexafluoroisopropanol with a potent triflating agent, such as triflic anhydride, typically in the presence of a non-nucleophilic base.
Below is a detailed, representative protocol for the synthesis of hexafluoroisopropyl triflate.
Experimental Protocol: Synthesis of Hexafluoroisopropyl Triflate
Objective: To synthesize 1,1,1,3,3,3-hexafluoroisopropyl trifluoromethanesulfonate from hexafluoroisopropanol and trifluoromethanesulfonic anhydride.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet is charged with a solution of hexafluoroisopropanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: The flask is cooled to -10 °C in an ice-salt bath.
-
Base Addition: Anhydrous pyridine (1.1 eq) is added dropwise to the stirred solution, ensuring the temperature remains below 0 °C.
-
Triflating Agent Addition: A solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes, maintaining the reaction temperature at or below 0 °C. The formation of a white precipitate (pyridinium triflate) is observed.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Workup: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to yield the crude product.
-
Purification: The crude hexafluoroisopropyl triflate can be purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Triflic anhydride is highly reactive towards water, and its hydrolysis would consume the reagent and generate triflic acid, leading to side reactions.
-
Inert Atmosphere: Prevents reaction with atmospheric moisture.
-
Low Temperature: The reaction is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent degradation of the product, and minimize side reactions.
-
Pyridine as Base: Pyridine acts as a non-nucleophilic base to neutralize the triflic acid generated during the reaction, driving the equilibrium towards the product. It is crucial that the base is non-nucleophilic to avoid competing reactions with the triflic anhydride or the product.
-
Aqueous Workup: The washing steps are designed to remove the pyridinium triflate salt and any unreacted starting materials or byproducts.
Physicochemical Properties
Hexafluoroisopropyl triflate is a colorless liquid with high thermal and chemical stability.[8] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 156241-41-7 |
| Molecular Formula | C₄HF₉O₃S |
| Molecular Weight | 300.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~102-103 °C at 760 mmHg |
| Density | ~1.67 g/cm³ |
Data sourced from commercial supplier information.
Visualization of the Synthetic Workflow
The synthesis of hexafluoroisopropyl triflate can be visualized as a two-step logical process: the formation of the alkoxide followed by nucleophilic attack on the triflating agent.
Caption: Synthetic workflow for hexafluoroisopropyl triflate.
Applications in Modern Organic Synthesis
Hexafluoroisopropyl triflate is a powerful electrophile and a source of the hexafluoroisopropyl moiety. Its high reactivity, stemming from the excellent triflate leaving group, makes it a valuable reagent in various synthetic transformations. While specific literature on its application is less common compared to other triflating agents, its utility can be inferred from its structure and the known reactivity of similar compounds.
Potential and demonstrated applications include:
-
Alkylation of Nucleophiles: It can be used to introduce the hexafluoroisopropyl group onto a wide range of nucleophiles, including carbanions, amines, phenols, and thiols. The introduction of the hexafluoroisopropyl group can significantly alter the steric and electronic properties of a molecule, which is of great interest in medicinal chemistry and materials science.[8]
-
Generation of Reactive Intermediates: The departure of the triflate group can lead to the formation of a hexafluoroisopropyl cation or a related reactive intermediate, which can then participate in various subsequent reactions.
-
Precursor to Other Fluorinated Compounds: It can serve as a versatile starting material for the synthesis of other complex fluorinated molecules.
Conclusion
Hexafluoroisopropyl triflate stands as a testament to the power of synergistic molecular design, combining the unique properties of a highly fluorinated alcohol with the exceptional reactivity of a superacid-derived leaving group. While its specific historical origins are not prominently documented, its logical synthesis and potent reactivity position it as a valuable tool in the arsenal of the modern synthetic chemist. As the demand for complex fluorinated molecules continues to grow, particularly in the pharmaceutical and agrochemical industries, the utility of reagents like hexafluoroisopropyl triflate is poised to become increasingly significant.
References
- Umemoto, T.; Ishihara, S. J. Am. Chem. Soc.1993, 115, 2156-2164.
- Umemoto, T. Chem. Rev.1996, 96, 1757-1778.
- Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. Nature Reviews Chemistry2017, 1(11), 1-13.
- Shimizu, M., & Hiyama, T.
- Yagupol'skii, L. M., Kondratenko, N. V., & Timofeeva, G. N.
- Chi, K. W., & Kim, D. W. (2009). U.S. Patent No. 7,629,496. Washington, DC: U.S.
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of hexafluoroisopropanol.
-
LookChem. (n.d.). Cas 156241-41-7, HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]
- Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent.
- Luo, P., & Su, H. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Pharmaceutical Fronts, 6(01), e1-e10.
- Luo, P., & Su, H. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Pharmaceutical Fronts, 6(01), e1-e10.
-
Wikipedia. (2023, December 28). Triflate. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing trifluoromethanesulfonate.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Conversion of aryl triflates to aryl fluorides. Science, 325(5948), 1661-1664.
- CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents. (n.d.).
-
PubChemLite. (n.d.). 156241-41-7 (C4HF9O3S). Retrieved January 14, 2026, from [Link]
-
PubChemLite. (n.d.). C4HF9O3S - Explore. Retrieved January 14, 2026, from [Link]
-
CAS. (n.d.). CAS SciFinder. Retrieved January 14, 2026, from [Link]
-
Chem-Impex International. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl trifluoromethanesulfonate. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). 1,1,1,2,3,3,3-heptafluoropropane manufacturing process.
-
Wikipedia. (2024, January 10). Triflate. In Wikipedia. Retrieved January 14, 2026, from [Link]
Sources
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. Methylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | C4HF9O3S | CID 2775011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. CN101544547A - Synthesis method of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether - Google Patents [patents.google.com]
- 7. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Guide to Stereoselective Glycosylation Using Hexafluoroisopropyl Alcohol and Triflate Promoters
Abstract: The chemical synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug development, diagnostics, and fundamental biology. A primary challenge in this field is the precise control of stereochemistry at the anomeric center to form the desired glycosidic linkage. This guide provides an in-depth analysis of a powerful and increasingly prevalent strategy: the use of hexafluoroisopropyl alcohol (HFIP), either as a solvent or a catalytic additive, in conjunction with trifluoromethanesulfonate (triflate) generating promoters. We will explore the underlying principles, mechanistic pathways, and practical applications of this synergistic system, which offers unique solutions for constructing challenging 1,2-cis and other stereospecific glycosidic bonds. This document is intended for researchers and professionals in organic chemistry, medicinal chemistry, and glycobiology seeking to leverage this advanced methodology.
Introduction: The Challenge of Stereocontrol in Glycosylation
Glycosylation, the enzymatic or chemical process that attaches carbohydrates (glycans) to other molecules, is fundamental to a vast array of biological processes, including cell-cell recognition, immune response, and protein stability.[1] The therapeutic potential of synthetic glycans and glycoconjugates has driven the need for robust and reliable chemical methods to construct glycosidic bonds.[2]
The core difficulty in chemical glycosylation lies in controlling the stereochemical outcome. The formation of a 1,2-trans glycosidic linkage can often be achieved with high fidelity by leveraging "neighboring group participation," where a participating acyl group at the C-2 position of the glycosyl donor shields one face of the molecule, directing the incoming acceptor to the opposite face.[2] However, the synthesis of the corresponding 1,2-cis linkage is far more challenging due to the absence of this directing effect, often leading to mixtures of anomers.[3][4] This has spurred the development of novel strategies that can override traditional reactivity patterns. The combination of highly reactive triflate-based intermediates with the unique properties of hexafluoroisopropyl alcohol (HFIP) has emerged as a premier solution to this synthetic puzzle.
Core Principles: The Triflate-HFIP Synergy
The success of this methodology is not due to a single reagent but to the powerful synergy between a triflate-generating promoter and the HFIP medium. Each component plays a distinct and critical role.
The Triflate Group: A Superior Leaving Group
Promoters such as Triflic Anhydride (Tf₂O) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are used to activate glycosyl donors (e.g., thioglycosides, hemiacetals, or glycosyl imidates). This activation generates a highly reactive glycosyl triflate intermediate at the anomeric carbon.[5][6] The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group due to the resonance stabilization of its negative charge, making the anomeric position highly electrophilic and primed for nucleophilic attack. These glycosyl triflate intermediates can exist as an equilibrating mixture of α and β anomers, the dynamics of which are crucial to the reaction's outcome.[5]
Hexafluoroisopropanol (HFIP): More Than a Solvent
HFIP is a remarkable solvent with a unique combination of properties that are central to its success in glycosylation.
-
Strong Hydrogen-Bonding Donor: Despite being a protic solvent, HFIP is a very poor nucleophile due to its sterically hindered and electron-deficient hydroxyl group. This prevents it from competing with the glycosyl acceptor.[5] Instead, its potent hydrogen-bonding capability is its key feature.
-
Catalytic Aggregates: Mechanistic studies and computational models have revealed that HFIP can form aggregates, notably trimers, through intermolecular hydrogen bonds.[7][8][9] These aggregates create a highly organized microenvironment, acting as a "hydrogen-bond catalyst."
-
Substrate Activation: The HFIP aggregates can engage both the glycosyl donor (or its triflate intermediate) and the acceptor in a network of hydrogen bonds. This pre-organizes the reactants into a reactive conformation, lowers the activation energy, and stabilizes the transition state, thereby guiding the stereochemical outcome.[7][10][11]
Mechanistic Pathways and Stereochemical Control
The interplay between the glycosyl triflate intermediate and the HFIP medium dictates the reaction mechanism and resulting stereoselectivity.
Upon activation of a suitable glycosyl donor with a triflate source, the α- and β-glycosyl triflates are formed. The subsequent nucleophilic attack by the acceptor alcohol (ROH) is mediated by the HFIP aggregates. For many systems, particularly those involving deactivated donors or acceptors, the reaction proceeds with high stereoselectivity. For instance, in certain cases, the substitution of the β-triflate intermediate is slower than the equilibration between the α- and β-triflates, leading to an exquisitely α-selective outcome under Curtin-Hammett conditions.[5]
Computational studies have illuminated a novel mechanism where HFIP trimers facilitate a concerted process. The aggregate activates the substrates and enables a proton shuttle through a macrocyclic transition state, leading to stereospecific bond formation.[7][9] This avoids the formation of a dissociated, achiral oxocarbenium ion, which would scramble the stereochemical information and lead to product mixtures.
Caption: Figure 2: Experimental Workflow for HFIP-Promoted Glycosylation.
Step-by-Step Procedure
-
Preparation: A 25 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon).
-
Reagent Addition: To the flask, add the 2-nitroglycal donor (e.g., 0.2 mmol, 1.0 equiv) and the oxime acceptor (e.g., 0.24 mmol, 1.2 equiv).
-
Solvent Addition: Under an Argon stream, add anhydrous HFIP (e.g., 2.0 mL, 0.1 M) via syringe. Causality: Anhydrous conditions are crucial as triflate intermediates and promoters are highly sensitive to moisture, which would lead to hydrolysis and reduced yield.
-
Reaction: Seal the flask and stir the solution vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material (the glycosyl donor) is consumed. Causality: Monitoring prevents over-running the reaction and allows for optimal reaction time, ensuring complete conversion without degradation.
-
Quenching: Once the reaction is complete, quench by adding triethylamine (e.g., 0.5 mL). Causality: The basic amine neutralizes the highly acidic HFIP and any other acidic byproducts, stopping the reaction and preventing potential degradation of acid-sensitive groups during work-up.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the HFIP and triethylamine.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). Causality: The bicarbonate wash removes any remaining acidic components, while the brine wash aids in breaking emulsions and removing water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-O-linked glycoside.
Conclusion
The combination of triflate-generating activators and hexafluoroisopropyl alcohol represents a significant advance in synthetic carbohydrate chemistry. The unique ability of HFIP to act as a non-nucleophilic, hydrogen-bonding catalyst enables novel, stereospecific reaction pathways that are inaccessible under conventional conditions. This methodology provides robust and high-yielding access to challenging glycosidic linkages, including 1,2-cis-2-amino glycosides and 2-deoxyglycosides, making it an invaluable tool for researchers in drug discovery and chemical biology. As our understanding of the intricate mechanistic details continues to grow, the applications of this powerful synergistic system are poised to expand even further.
References
-
Gómez-Hurios, C., Agut, T., Cabrera-Escribano, F., Fittolani, G., Unione, L., Poveda, A., Ardá, A., Jiménez-Barbero, J., & Mellet, C. O. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society. [Link]
-
Zhang, Z., Liu, Y., Wu, K., Li, W., & Ma, J. (2023). Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2-cis-2-Amino Glycosides. JACS Au. [Link]
-
Tripathi, A., & Mukherjee, D. (2021). Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal. [Link]
-
Huang, J., Su, R., Zhang, X., Wei, Z., Xue, X., & Chen, Z. (2024). Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol. Chemistry – A European Journal. [Link]
-
Huang, J., Su, R., Zhang, X., Wei, Z., Xue, X., & Chen, Z. (2024). Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol. Chemistry – A European Journal. [Link]
- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
-
Huang, J., Su, R., Zhang, X., Wei, Z., Xue, X., & Chen, Z. (2024). Stereoselective Sulfenylative N‐Glycosylation of Glycals Enabled by Hexafluoroisopropanol. Request PDF on ResearchGate. [Link]
-
English, C. K. (2024). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. Wayne State University Dissertations. [Link]
-
Huang, J., Wei, Z., Zhang, X., & Chen, Z. (2023). HFIP-Promoted Stereoselective Sulfenylative O-Glycosylation of Glycals. The Journal of Organic Chemistry. [Link]
-
Bennett, C. S. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters. [Link]
-
Zhang, Z., Liu, Y., Wu, K., Li, W., & Ma, J. (2023). Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2- cis -2-Amino Glycosides. ResearchGate. [Link]
-
Zhang, Z., Liu, Y., Wu, K., Li, W., & Ma, J. (2023). Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N-O-Linked 1,2- cis-2-Amino Glycosides. JACS Au. [Link]
-
Shubhankar, A., & Rege, K. (2023). Glycosylation shapes the efficacy and safety of diverse protein, gene and cell therapies. Biotechnology Advances. [Link]
Sources
- 1. Glycosylation shapes the efficacy and safety of diverse protein, gene and cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2-cis-2-Amino Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N-O-Linked 1,2- cis-2-Amino Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol. | Semantic Scholar [semanticscholar.org]
- 11. Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
hexafluoroisopropyl triflate as a catalyst in organic synthesis
An In-Depth Guide to the Hexafluoroisopropyl Moiety in Organic Synthesis: Clarifying the Roles of Hexafluoroisopropyl Triflate as a Reagent and Hexafluoroisopropanol as a Transformative Catalyst & Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Molecules
In modern organic synthesis, the pursuit of reactivity under mild conditions is paramount. The unique electronic properties of fluorinated compounds have positioned them as invaluable tools for achieving challenging transformations. Within this class, the hexafluoroisopropyl group stands out. However, a critical point of confusion often arises between two related, yet functionally distinct, molecules: 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate (HFIP-OTf) and its parent alcohol, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .
This guide clarifies these roles. Hexafluoroisopropyl triflate is not a catalyst but a potent stoichiometric reagent used to generate highly reactive electrophilic intermediates. The true catalytic "magic" associated with the hexafluoroisopropyl group is overwhelmingly demonstrated by HFIP , which acts as a unique solvent or co-catalyst, enabling a vast array of transformations, particularly those involving cationic intermediates.[1][2] This document provides detailed application notes for both the reagent (HFIP-OTf) and the catalytically-relevant solvent (HFIP), ensuring that researchers can harness the full potential of the hexafluoroisopropyl moiety with scientific precision.
Part 1: The Reagent - Hexafluoroisopropyl Triflate (HFIP-OTf)
Hexafluoroisopropyl triflate is a powerful electrophilic reagent. Its utility stems from the trifluoromethanesulfonate (triflate, OTf) group, one of the best-known leaving groups in organic chemistry. This property allows for the facile generation of carbocationic species under appropriate conditions.[3]
Physicochemical Properties and Safety
Before use, it is imperative to understand the hazardous nature of this compound.
| Property | Value | Source |
| Chemical Formula | C₄HF₉O₃S | [Sigma-Aldrich] |
| CAS Number | 156241-41-7 | [Sigma-Aldrich] |
| Physical Form | Liquid | [Sigma-Aldrich] |
| Primary Hazards | H314: Causes severe skin burns and eye damage. | [TCI Chemicals, 1] |
| Signal Word | Danger | [TCI Chemicals, 1] |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. Work should be conducted exclusively within a certified chemical fume hood.[4]
-
Handling: Avoid all contact with skin, eyes, and clothing. Prevent inhalation of vapors. This substance is moisture-sensitive; handle under an inert atmosphere (e.g., Nitrogen or Argon) for best results.
-
In Case of Exposure:
-
Skin: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Application Note 1: Generation of Electrophiles for Friedel-Crafts Type Reactions
The primary function of HFIP-OTf is to serve as a source of a highly electrophilic species or to activate other molecules by transfer of the triflate group. While it is too reactive to be a practical catalyst itself, it can be used stoichiometrically to initiate reactions that are otherwise difficult.
Causality Behind Experimental Choices: The choice of HFIP-OTf as a reagent is dictated by the need to generate a "naked" or highly reactive carbocationic intermediate. The triflate anion is exceptionally stable and non-nucleophilic, meaning it will not readily recombine with the carbocation, leaving the cation free to react with a chosen nucleophile, such as an electron-rich aromatic ring in a Friedel-Crafts reaction. The reaction must be conducted at low temperatures to control the high reactivity and prevent unwanted side reactions.
Caption: HFIP-OTf acts as a stoichiometric source of an electrophile.
Representative Protocol: Electrophilic Alkylation of an Activated Arene
This is a representative protocol based on the known reactivity of alkyl triflates. Direct literature examples for HFIP-OTf are limited due to its extreme reactivity.
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve the activated arene (e.g., 1,3,5-trimethoxybenzene, 1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C (dry ice/acetone bath).
-
Reagent Addition: Slowly add a solution of hexafluoroisopropyl triflate (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a pre-cooled solution of pyridine (1.5 eq.) in DCM. This will neutralize the triflic acid byproduct.
-
Workup: Allow the mixture to warm to room temperature. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: The Catalyst & Solvent - Hexafluoroisopropanol (HFIP)
The widespread catalytic utility of the hexafluoroisopropyl moiety is realized through its parent alcohol, HFIP. It is not merely an inert solvent but an active participant that enables and accelerates reactions, particularly those proceeding through cationic intermediates.[5][6]
The Power of HFIP: A Trifecta of Properties
The remarkable effectiveness of HFIP stems from a combination of unique physical properties:
-
Strong Hydrogen Bond Donation: HFIP is one of the most powerful H-bond donors known. This allows it to form strong H-bond networks that can stabilize anions and activate electrophiles, often in cooperation with a Lewis or Brønsted acid catalyst.[7][8]
-
High Ionizing Power: Its polar nature and ability to solvate ions make it exceptionally good at stabilizing carbocationic intermediates, increasing their lifetime and allowing them to participate in productive chemical reactions.[9][10]
-
Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing nature of the two trifluoromethyl groups renders the oxygen atom extremely non-nucleophilic.[8] This is a critical feature, as it prevents the solvent from capturing the reactive intermediates it is designed to stabilize.
Caption: HFIP stabilizes cationic intermediates in Lewis acid catalysis.
Application Note 2: Metal-Free Synthesis of α,β-Disubstituted Tryptamines
The synthesis of β-arylethylamines and related structures, which are common motifs in pharmaceuticals, is an excellent example of HFIP's enabling power.[4][11] A metal-free, one-pot sequence for preparing tryptamines from alkenes proceeds efficiently in HFIP, where the solvent facilitates both the formation of an aziridinium intermediate and the subsequent Friedel-Crafts reaction.[12]
Causality Behind Experimental Choices: HFIP is the solvent of choice because it is acidic enough to promote the formation of the aziridinium salt from the alkene and the aminating agent without the need for a metal catalyst. Subsequently, its high ionizing power stabilizes the aziridinium ion, facilitating its opening by a weak nucleophile like an indole. A more conventional solvent would not be able to promote both steps efficiently and would likely be too nucleophilic, leading to side products.
Protocol: One-Pot Synthesis of an α,β-Disubstituted Tryptamine[12]
-
Reaction Setup: To a screw-cap vial containing a magnetic stir bar, add the alkene (e.g., (E)-stilbene, 0.3 mmol, 1.5 equiv) and hydroxylammonium triflate (1.0 equiv).
-
Solvent and Reagent Addition: Add hexafluoroisopropanol (HFIP, 1.0 mL). Stir the mixture for 5 minutes at room temperature to allow for the in situ formation of the aziridinium salt.
-
Nucleophile Addition: Add the indole nucleophile (e.g., indole, 0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Heating and Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Quench by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired tryptamine product.
Representative Substrate Scope:
| Alkene | Nucleophile | Product Yield | Reference |
| (E)-Stilbene | Indole | 85% | [12] |
| (Z)-Stilbene | Indole | 82% (stereospecific) | [12] |
| Cyclohexene | 2-Methylindole | 75% | [12] |
| (E)-Stilbene | 1,3,5-Trimethoxybenzene | 91% | [12] |
Conclusion
A precise understanding of a chemical's function is critical for successful and reproducible research. Hexafluoroisopropyl triflate is a powerful stoichiometric reagent for generating electrophiles, while hexafluoroisopropanol is a uniquely enabling solvent and co-catalyst that has revolutionized reactions involving cationic intermediates. By clarifying this distinction and providing detailed protocols, this guide empowers researchers to correctly apply the powerful chemistry of the hexafluoroisopropyl moiety to advance the fields of organic synthesis and drug discovery.
References
-
TCI Chemicals. (2025). SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate.
-
Zhang, Y., et al. (2023). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PubMed Central.
-
Pozhydaiev, V., et al. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications.
-
Piejko, M., Moran, J., & Leboeuf, D. (2023). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au.
-
Piejko, M., Moran, J., & Leboeuf, D. (2023). Difunctionalization Processes Enabled by Hexafluoroisopropanol. PubMed Central.
-
Request PDF. (n.d.). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. ResearchGate.
-
Royal Society of Chemistry. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications.
-
Request PDF. (2023). Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. ResearchGate.
-
Request PDF. (n.d.). Solvent nucleophilicities of hexafluoroisopropanol/water mixtures. ResearchGate.
-
Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews.
-
ChemRxiv. (2023). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. ChemRxiv.
-
Delattre, M., et al. (2023). Catalytic Synthesis of β-(Hetero)arylethylamines: Modern Strategies and Advances. Angewandte Chemie International Edition.
-
Creary, X. (2006). Carbocation-forming reactions in ionic liquids. PubMed.
-
Moran, J., et al. (2022). Hydroarylation of enamides enabled by HFIP via a hexafluoroisopropyl ether as iminium reservoir. PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroarylation of enamides enabled by HFIP via a hexafluoroisopropyl ether as iminium reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocation-forming reactions in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions [ouci.dntb.gov.ua]
- 6. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Synthesis of β-(Hetero)arylethylamines: Modern Strategies and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocols for the Synthesis of Trifluoromethyl Ethers Using Trifluoromethyl Triflate (TFMT)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (OCF₃) group is a critical substituent in modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of trifluoromethyl ethers has historically been challenging due to the instability of the trifluoromethoxide anion and the harsh conditions required by traditional methods.[1][4] This application note provides a detailed protocol and mechanistic insights for the synthesis of trifluoromethyl ethers using trifluoromethyl triflate (CF₃SO₃CF₃, or TFMT), a highly effective and versatile bifunctional reagent. We will focus on the conversion of N-heterocycles to their corresponding trifluoromethyl ethers, a transformation of significant interest in drug discovery. This guide explains the causality behind experimental choices, provides step-by-step instructions, and includes troubleshooting advice to ensure reliable and reproducible results.
Note on Reagent Selection: While the topic requested a protocol using "hexafluoroisopropyl triflate," the established literature more directly supports the use of trifluoromethyl triflate (TFMT) for the direct synthesis of trifluoromethyl ethers. TFMT serves as a bifunctional reagent, both activating the substrate and providing the OCF₃ nucleophile.[5] Hexafluoroisopropyl triflate is a potent electrophile but is not a source for the trifluoromethoxy group.[6] Therefore, this guide has been expertly curated to focus on the scientifically validated TFMT-based methodology to best achieve the user's goal.
Introduction: The Value of the OCF₃ Group
The incorporation of fluorine into organic molecules can profoundly alter their physical and biological properties.[3][7] The trifluoromethoxy (OCF₃) group, in particular, is highly sought after. Unlike the electron-donating methoxy (OCH₃) group, the OCF₃ group is strongly electron-withdrawing due to the powerful inductive effect of the fluorine atoms.[5] This unique electronic profile, combined with its high lipophilicity and resistance to metabolic degradation, makes it an invaluable functional group for optimizing drug candidates.[2][3]
Classical methods for OCF₃ installation often involve multi-step sequences with toxic reagents like phosgene and SF₄ or require harsh fluorination conditions that limit functional group tolerance.[3][8] The development of modern electrophilic trifluoromethylating and trifluoromethoxylating agents, such as Togni's and Umemoto's reagents, has provided milder alternatives.[9][10][11] Among these, trifluoromethyl triflate (TFMT) has emerged as a powerful tool, especially for challenging substrates like N-heterocycles.[5][12]
Reagent Profile: Trifluoromethyl Triflate (TFMT)
Trifluoromethyl triflate (CF₃SO₃CF₃) is a volatile (b.p. 19 °C) and highly reactive liquid.[5] Its utility stems from its bifunctional nature. It can activate a nucleophilic oxygen, such as that in an N-oxide, by transferring a triflate group, while simultaneously generating the trifluoromethoxide anion ([OCF₃]⁻) as the active nucleophile for the subsequent etherification.[5]
Key Properties of TFMT:
-
Molecular Formula: C₂F₆O₃S
-
Appearance: Colorless liquid
-
Boiling Point: 19 °C
-
Stability: Stable in pure form or as a stock solution in an appropriate solvent when stored under an inert atmosphere and protected from moisture.[5]
Safety and Handling:
-
Hazards: TFMT is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[13] Inhalation may be harmful. All manipulations must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat.[13]
-
Handling: Handle exclusively under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe techniques. Moisture will rapidly decompose the reagent. Due to its volatility, it is best handled as a pre-prepared stock solution in a dry, non-protic solvent.
Mechanism of Action: The Bifunctional Role of TFMT
The reaction of an N-heterocyclic N-oxide with TFMT proceeds through a clever activation-addition-elimination pathway. This mechanism elegantly circumvents the need to handle the unstable [OCF₃]⁻ anion directly.
-
Activation: The nucleophilic oxygen of the N-oxide attacks the electrophilic sulfur atom of TFMT. This displaces the trifluoromethoxy group and forms a highly reactive N-triflyloxy heterocyclic cation intermediate and a trifluoromethoxide anion.
-
Nucleophilic Attack: The generated trifluoromethoxide anion attacks the now highly electrophilic C2 position of the heterocyclic ring.
-
Elimination: Subsequent elimination of triflic acid (TfOH) re-aromatizes the ring to yield the final N-heteroaromatic trifluoromethyl ether product.
Below is a diagram illustrating this proposed mechanistic pathway.
Caption: Proposed mechanism for TFMT-mediated trifluoromethoxylation of N-oxides.
Detailed Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)quinoline
This protocol is adapted from the methodology developed by Hartwig and co-workers for the trifluoromethoxylation of N-heterocycles.[5][12][14]
Overall Experimental Workflow
The process involves careful setup under inert conditions, execution of the reaction, and standard purification procedures.
Caption: Step-by-step workflow for trifluoromethyl ether synthesis.
Materials and Equipment
| Reagents & Materials | Equipment |
| Quinoline N-oxide | Oven-dried Schlenk flask or vial with stir bar |
| Trifluoromethyl triflate (TFMT) | Schlenk line or glovebox for inert atmosphere |
| Anhydrous 1,2-dimethoxyethane (DME) | Gas-tight syringes and needles |
| Silver(I) fluoride (AgF) | Magnetic stir plate |
| 3,3-Dimethylbutan-2-one (pinacolone) | TLC plates (silica gel) |
| Saturated aq. NaHCO₃ solution | Rotary evaporator |
| Brine (Saturated aq. NaCl) | Glassware for extraction (separatory funnel) |
| Anhydrous MgSO₄ or Na₂SO₄ | Column chromatography setup (silica gel) |
| Solvents for chromatography (e.g., Hexanes, EtOAc) | NMR spectrometer, Mass spectrometer |
Step-by-Step Methodology
1. Preparation and Setup: a. In an argon-filled glovebox, add quinoline N-oxide (e.g., 0.2 mmol, 1.0 equiv), silver(I) fluoride (AgF, 1.5 equiv), and a magnetic stir bar to an oven-dried 4 mL vial. b. Add anhydrous 1,2-dimethoxyethane (DME, 1.0 mL), followed by 3,3-dimethylbutan-2-one (1.5 equiv). c. Seal the vial with a screw cap containing a PTFE septum.
2. Reagent Addition: a. Prepare a stock solution of TFMT in anhydrous DME (e.g., 1.0 M) under an inert atmosphere. b. Outside the glovebox, place the reaction vial in a secondary container on a magnetic stir plate at room temperature. c. Using a gas-tight syringe, slowly add the TFMT stock solution (1.5 equiv) to the stirred reaction mixture. Causality: Slow addition is crucial to control any potential exotherm and to ensure the N-oxide is activated efficiently before the TFMT concentration becomes too high, which could lead to side reactions. AgF acts as a fluoride scavenger and additive, which has been shown to improve yields, potentially by facilitating the final elimination step.[14]
3. Reaction Monitoring: a. Stir the reaction mixture vigorously at room temperature for 12-24 hours. b. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The disappearance of the starting N-oxide indicates reaction completion.
4. Workup and Extraction: a. Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). c. Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄. Causality: Quenching with a mild base like NaHCO₃ neutralizes the triflic acid generated during the reaction, preventing potential acid-catalyzed degradation of the product.
5. Purification and Analysis: a. Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator. b. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-(trifluoromethoxy)quinoline. c. Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Substrate Scope and Yields
This method is applicable to a range of substituted N-heterocycles. The presence of a substituent at the 8-position of quinoline N-oxides has been shown to be crucial for achieving good yields.[14]
| Substrate (N-Oxide) | Product | Isolated Yield (%) |
| 8-Methylquinoline N-oxide | 8-Methyl-2-(trifluoromethoxy)quinoline | 66% |
| 8-Bromoquinoline N-oxide | 8-Bromo-2-(trifluoromethoxy)quinoline | 55% |
| 8-Methoxyquinoline N-oxide | 8-Methoxy-2-(trifluoromethoxy)quinoline | 51% |
| 8-Fluoroquinoline N-oxide | 8-Fluoro-2-(trifluoromethoxy)quinoline | 45% |
| Pyridine N-oxide | 2-(Trifluoromethoxy)pyridine | Low Yield (<5%)* |
| Data adapted from Zhang, Q. & Hartwig, J. F. (2018).[5] The protocol is optimized for 8-substituted quinolines; other heterocycles may require significant optimization. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive TFMT due to moisture contamination. 2. Poor quality of N-oxide starting material. 3. Insufficient reaction time. | 1. Use freshly prepared TFMT stock solution. Ensure all glassware is rigorously dried and the reaction is under a strictly inert atmosphere. 2. Purify the N-oxide before use. 3. Extend the reaction time and monitor by TLC/GC-MS. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high. 2. Incorrect stoichiometry. 3. Substrate instability. | 1. Maintain the reaction at room temperature or consider cooling to 0 °C. 2. Carefully verify the concentrations and equivalents of all reagents. 3. If the substrate is sensitive, use a shorter reaction time and accept a lower conversion. |
| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts. 2. Product is volatile. | 1. Try a different solvent system for column chromatography or consider purification by preparative TLC or HPLC. 2. Be cautious during solvent removal on the rotary evaporator; use lower temperatures and pressures. |
Conclusion
The synthesis of trifluoromethyl ethers, particularly on complex heteroaromatic scaffolds, is a significant challenge in modern chemistry. The use of trifluoromethyl triflate (TFMT) offers an elegant and effective solution, leveraging a unique bifunctional mechanism to achieve this transformation under mild conditions. By understanding the principles behind the protocol, adhering to strict anhydrous and inert techniques, and following the detailed steps provided, researchers can reliably access valuable trifluoromethoxylated compounds to advance their work in drug discovery and materials science.
References
-
Title: Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols Source: Chemical Review and Letters URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: ResearchGate URL: [Link]
-
Title: New Electrophilic Trifluoromethylating Agents Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Electrophilic Fluorination Source: Bryn Mawr College URL: [Link]
-
Title: Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery Source: PubMed URL: [Link]
-
Title: Development of Electrophilic Trifluoromethylating Reagents Source: ResearchGate URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Trifluoromethylation Source: Wikipedia URL: [Link]
-
Title: Recent Development of Catalytic Trifluoromethoxylation Reactions Source: PubMed URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group Source: RSC Publishing URL: [Link]
-
Title: Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis Source: PubMed URL: [Link]
-
Title: Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group Source: OUCI URL: [Link]
-
Title: Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. brynmawr.edu [brynmawr.edu]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy … [ouci.dntb.gov.ua]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
hexafluoroisopropyl trifluoromethanesulfonate for C-H activation reactions
An Application Guide for Advanced C-H Activation: Leveraging the Synergy of Hexafluoroisopropyl and Trifluoromethanesulfonate Moieties
Introduction: Redefining the Landscape of Molecular Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic chemistry, offering a paradigm shift from traditional, multi-step syntheses that often require pre-functionalized starting materials.[1][2] By enabling the selective conversion of ubiquitous C-H bonds into valuable C-C, C-N, and C-O bonds, this strategy dramatically increases atom economy, reduces waste, and provides novel pathways for the synthesis of complex molecules in the pharmaceutical and materials science sectors.[3][4] However, the inherent inertness of C-H bonds presents a significant thermodynamic and kinetic challenge, necessitating the use of highly active catalysts and precisely tailored reaction conditions.
This guide delves into the advanced strategies employed to overcome these hurdles, focusing on the powerful synergy between the hexafluoroisopropoxy moiety and the trifluoromethanesulfonate (triflate) anion. While the specific reagent hexafluoroisopropyl trifluoromethanesulfonate represents the covalent combination of these two entities, its direct role in C-H activation is less documented than the combined use of its parent alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as a solvent or additive, and a triflate source for catalyst activation. We will explore the fundamental principles behind their remarkable efficacy and provide detailed protocols for their application.
Part I: The Hexafluoroisopropoxy Moiety – More Than Just a Solvent
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a transformative solvent in C-H activation, often referred to as a "magical solvent" for its ability to enable challenging transformations where other solvents fail.[5][6][7] Its efficacy stems from a unique combination of physical and chemical properties.
-
Potent Hydrogen-Bond Donor: HFIP possesses a highly acidic proton (pKa ≈ 9.3) and acts as a powerful hydrogen-bond donor. This allows it to form strong H-bond networks that can stabilize transition states and cationic intermediates.[8][9][10] Crucially, this H-bonding capability can activate otherwise weakly coordinating directing groups (e.g., ketones, esters, simple amides), enhancing their ability to bind to the metal catalyst and facilitate site-selective C-H cleavage.[5][11]
-
Low Nucleophilicity: Despite its acidity, the conjugate base of HFIP is sterically hindered and a poor nucleophile, preventing solvent interference with the catalytic cycle.[9]
-
High Polarity and Ionizing Power: HFIP effectively solvates ionic species, which is critical for reactions proceeding through cationic intermediates, such as those involving Pd(II)/Pd(IV) catalytic cycles.[5][8][10]
The diagram below illustrates the proposed mechanism by which HFIP activates a weakly coordinating directing group (WCDG), promoting the formation of the key cyclometalated intermediate.
Figure 1. Activation of a Weakly Coordinating Directing Group (WCDG) by HFIP.
Part II: The Triflate Anion – A Gateway to Highly Electrophilic Catalysts
The trifluoromethanesulfonate (triflate, OTf) group is one of the best-known leaving groups in organic chemistry due to the extreme electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. In C-H activation catalysis, the triflate anion plays a pivotal role as a non-coordinating anion, enabling the generation of highly electrophilic and catalytically active cationic metal species.
Transition metal pre-catalysts like palladium(II) acetate (Pd(OAc)₂) are often activated by abstracting one of the coordinating acetate ligands. This is commonly achieved using a triflate source, such as triflic acid (TfOH) or a silver salt like silver triflate (AgOTf). The resulting cationic palladium complex, [Pd(L)]+OTf-, is significantly more Lewis acidic and reactive towards C-H bond cleavage.[12] Metal triflates themselves, such as those of Scandium(III) or Lanthanum(III), are also exceptionally potent Lewis acid catalysts in their own right for various organic transformations.[13][14]
The following schematic outlines the generation of a cationic palladium catalyst, a key step for initiating many C-H activation cycles.
Figure 2. Generation of an active cationic Pd(II) species using a triflate source.
Part III: Protocol for Palladium-Catalyzed β-C(sp³)–H Arylation in HFIP
This protocol describes a directing group-assisted, palladium-catalyzed arylation of a saturated C-H bond, a challenging transformation for which HFIP is an exemplary solvent. The protocol is adapted from methodologies demonstrated in the literature for functionalizing aliphatic carboxylic acids.[15]
Rationale
An auxiliary directing group (DG) is first installed on the carboxylic acid substrate. This DG contains a Lewis basic site (e.g., a pyridine or quinoline) that coordinates to the palladium catalyst, positioning it to selectively activate a specific C(sp³)–H bond on the substrate backbone. The use of HFIP as the solvent is critical to enhance the reactivity and achieve high yields, especially with less reactive substrates. A silver salt acts as both an oxidant and a halide scavenger.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substrate (DG-Amide) | --- | Synthesized | e.g., 3-methylbutanoic acid coupled to 8-aminoquinoline |
| Aryl Iodide | >98% | Commercial | The coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Commercial | Catalyst precursor |
| Silver Carbonate (Ag₂CO₃) | >99% | Commercial | Oxidant |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | >99% | Commercial | Solvent |
| Dichloromethane (DCM) | Anhydrous | Commercial | For workup |
| Celite® | --- | Commercial | For filtration |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |
| Reaction Vial (2-dram) | --- | --- | With screw cap and PTFE septum |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 2-dram reaction vial equipped with a magnetic stir bar, add the DG-amide substrate (0.1 mmol, 1.0 equiv.), aryl iodide (0.2 mmol, 2.0 equiv.), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol%), and Ag₂CO₃ (55 mg, 0.2 mmol, 2.0 equiv.).
-
Solvent Addition: Under an atmosphere of air (the reaction is not air-sensitive), add HFIP (1.0 mL, 0.1 M) to the vial.
-
Reaction Execution: Securely cap the vial and place it in a pre-heated heating block at 80 °C. Stir the reaction mixture vigorously for 24-36 hours.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by LC-MS or TLC.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with dichloromethane (DCM, ~5 mL).
-
Filtration: Filter the suspension through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional DCM (~10 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the arylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time to 48 hours or temperature to 90 °C. |
| Catalyst decomposition. | Ensure reagents are of high purity. | |
| Formation of Byproducts | Dehalogenation of aryl iodide. | Use a different silver salt oxidant, e.g., AgOAc. |
| Homocoupling of aryl iodide. | Lower the reaction temperature slightly. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize chromatography conditions (different solvent system or gradient). |
Part IV: Synthesis of Hexafluoroisopropyl Esters via C-H Alkoxycarbonylation
A more direct application involving the hexafluoroisopropoxy group is its incorporation into a target molecule to form an activated ester. HFIP esters are valuable synthetic intermediates. A palladium-catalyzed C-H alkoxycarbonylation reaction has been developed for the synthesis of active hexafluoroisopropyl (HFIP) benzoate esters, where HFIP acts as the coupling partner.[16]
Workflow for Synthesis of HFIP Benzoates
This process utilizes a silyl-tethered pyrimidine directing group. NMR studies suggest that a hydrogen bond between the N-1 of the pyrimidine and HFIP is crucial for the reaction's success, highlighting another key role for HFIP as a reactant-activating agent.[16]
Figure 3. Experimental workflow for the Pd-catalyzed synthesis of HFIP benzoate esters.
This protocol provides access to products bearing two independently modifiable sites: the silyl group and the newly installed HFIP ester, making it a powerful tool for building molecular complexity.
Conclusion and Future Outlook
The strategic use of hexafluoroisopropanol and triflate-generating species represents a cornerstone of modern C-H activation chemistry. HFIP's unique ability to activate substrates and stabilize reactive intermediates, combined with the power of triflates to generate highly electrophilic catalysts, has unlocked previously inaccessible chemical space. These methodologies empower researchers and drug development professionals to design more efficient, selective, and sustainable synthetic routes. As our understanding of these complex reaction mechanisms deepens, the development of next-generation catalysts and reagents will continue to push the boundaries of what is possible in the art of molecule creation.
References
- C–H Activation: Toward Sustainability and Applic
- A Catalysis Guide Focusing on C–H Activ
- Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). World Journal of Advanced Research and Reviews.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.).
- Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016). Organic Chemistry Frontiers.
- Difunctionalization Processes Enabled by Hexafluoroisopropanol. (n.d.). ACS Organic & Inorganic Au.
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
- Role of hexafluoroisopropanol in C–H activ
- Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. (n.d.). Organic Chemistry Portal.
- HFIP in Organic Synthesis. (2022).
- Role of hexafluoroisopropanol in C‒H activation. (n.d.).
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
- Synthesis of Active Hexafluoroisopropyl Benzoates through a Hydrogen-Bond-Enabled Palladium(II)
- Palladium-Catalyzed Alkyl C–H Bond Activ
- Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. (n.d.).
- Proof of concept for the C β -H/C α -C activation strategy;. (n.d.).
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
- C-H Activ
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C-H Activation [personalpages.manchester.ac.uk]
- 3. wjarr.com [wjarr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Active Hexafluoroisopropyl Benzoates through a Hydrogen-Bond-Enabled Palladium(II)-Catalyzed C-H Alkoxycarbonylation Reaction [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Hexafluoroisopropanol (HFIP) in Advanced Peptide Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: Clarifying the Role of Fluorinated Alcohols in Peptide Chemistry
Within the field of peptide synthesis, precision in reagent selection is paramount. While the query for "hexafluoroisopropyl triflate" is specific, a thorough review of the current literature indicates that its direct application is not a mainstream technique. Instead, the focus of advanced methodologies lies heavily on its parent alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . This document addresses the likely intent of the original query by providing an in-depth guide to the versatile applications of HFIP, particularly in acidic environments common in peptide cleavage and for handling challenging sequences.
HFIP is a polar, highly acidic (pKa ≈ 9.3) solvent with a remarkable ability to donate hydrogen bonds and solubilize large, aggregation-prone peptides. Its low nucleophilicity and high ionizing power make it an exceptional medium for a variety of synthetic steps, most notably for the cleavage of peptides from solid-phase resins under mild acidic conditions. This guide elucidates the mechanisms and provides detailed protocols for leveraging HFIP to enhance peptide synthesis workflows, improve purity, and enable the creation of complex peptide fragments.
Part 1: HFIP for Mild Cleavage of Fully Protected Peptides from Hyper-Acid-Sensitive Resins
Expertise & Experience: One of the most powerful applications of HFIP is in the cleavage of peptides from hyper-acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin.[1][2] This strategy is invaluable for producing fully protected peptide fragments, which are essential building blocks for segment condensation (fragment ligation) to assemble larger proteins. The use of a mild acidic solution of HFIP in dichloromethane (DCM) allows for the release of the peptide from the resin while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) intact.[2] This orthogonality is crucial for convergent synthesis strategies.
The mechanism relies on the ability of HFIP to stabilize the carbocation formed upon cleavage of the resin linker without being sufficiently acidic to remove the more robust side-chain protecting groups. DCM serves as a co-solvent to swell the resin and solubilize the protected peptide.
Workflow for Protected Peptide Cleavage
The following diagram illustrates the process of cleaving a protected peptide fragment from 2-CTC resin for use in subsequent segment condensation.
Caption: Workflow for mild cleavage of protected peptides using HFIP.
Protocol 1: Cleavage of Protected Peptides from 2-CTC Resin
Materials:
-
Peptide-loaded 2-CTC resin (dried)
-
Dichloromethane (DCM), anhydrous
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Solid-phase synthesis vessel (e.g., fritted syringe)
-
Collection vessel (e.g., round-bottom flask)
-
Rotary evaporator
Procedure:
-
Resin Preparation: Ensure the peptide-loaded resin is thoroughly washed with DCM and dried under a stream of nitrogen or in vacuo to remove residual solvents like DMF.
-
Cleavage Cocktail Preparation: Prepare a cleavage solution of 20-30% HFIP in DCM (v/v). For example, for 10 mL of solution, add 2-3 mL of HFIP to 8-7 mL of DCM.[2] Prepare this solution fresh before use.
-
Cleavage Reaction: Add the cleavage solution to the resin in the reaction vessel (approx. 10 mL per gram of resin).
-
Agitation: Seal the vessel and place it on a rocker or shaker to ensure gentle agitation for 1-2 hours at room temperature.[2]
-
Collection: Drain the filtrate, which contains the cleaved, protected peptide, into a clean collection flask.
-
Washing: Wash the resin two more times with smaller volumes of the cleavage solution or pure DCM and combine the filtrates.
-
Solvent Removal: Evaporate the combined filtrates using a rotary evaporator at low temperature to yield the crude protected peptide.
-
Downstream Processing: The crude peptide can then be purified by precipitation in a non-polar solvent like cold diethyl ether or by flash chromatography before characterization and use in fragment ligation.
Part 2: HFIP in TFA-Free Cleavage: A Greener Alternative for Global Deprotection
Expertise & Experience: Growing environmental and safety concerns regarding the use of concentrated Trifluoroacetic Acid (TFA) have spurred the development of alternative cleavage methods. A highly effective TFA-free strategy employs a dilute solution of hydrochloric acid (HCl) in HFIP.[3][4] This system has proven remarkably efficient at global deprotection, removing even acid-resistant protecting groups like Pbf from arginine, and cleaving peptides from common linkers like Wang and Rink Amide.[3]
The high acidity and hydrogen-bond-donating capacity of HFIP potentiates the cleaving power of dilute HCl, creating a highly effective acidic medium without the need for concentrated, corrosive acids. This approach often results in cleaner crude peptides by minimizing acid-catalyzed side reactions.
Mechanism of TFA-Free Cleavage
The diagram below outlines the principle of using a dilute acid in HFIP for simultaneous side-chain deprotection and resin cleavage.
Caption: Principle of TFA-free global deprotection using HCl in HFIP.
Protocol 2: TFA-Free Global Cleavage and Deprotection
Materials:
-
Peptide-loaded resin (e.g., Wang, Rink Amide), washed and dried
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Triisopropylsilane (TIPS) as a scavenger
-
Reaction vessel and collection flask
-
Cold diethyl ether for precipitation
Procedure:
-
Cleavage Cocktail Preparation: Prepare a 0.1 N HCl solution in HFIP. For 10 mL, this can be approximated by adding ~83 µL of concentrated HCl to 10 mL of HFIP. Add scavengers as required by the peptide sequence (e.g., 1-5% TIPS for Trp, Cys, or Met-containing peptides).[4][5]
-
Safety Note: Always add acid to the solvent. Handle HCl and HFIP in a fume hood with appropriate personal protective equipment.
-
-
Resin Preparation: Place the washed and dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the HCl/HFIP cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Incubation: Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation. Monitor the cleavage progress by taking a small aliquot of resin, cleaving it, and analyzing by mass spectrometry.
-
Peptide Collection: Filter the solution away from the resin into a collection tube. Wash the resin with a small amount of fresh HFIP or DCM and combine the filtrates.
-
Precipitation: Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (typically 10-20 times the volume of the filtrate).
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.
-
Drying and Analysis: Dry the peptide pellet under vacuum and proceed with purification by HPLC.
Data Summary: Comparison of Cleavage Cocktails
The choice of cleavage cocktail significantly impacts the outcome of a peptide synthesis. The following table provides a comparative overview of standard and HFIP-based methods.
| Parameter | Standard TFA Cocktail | HFIP/DCM (Mild Cleavage) | 0.1 N HCl in HFIP (Global Cleavage) |
| Primary Use | Global deprotection & cleavage | Cleavage of protected fragments | Global deprotection & cleavage |
| Composition | 95% TFA, 2.5% H₂O, 2.5% TIPS[6] | 20-30% HFIP in DCM[2] | 0.1 N HCl in HFIP, 1-5% TIPS[3] |
| Side-Chain Deprotection | Yes (removes tBu, Boc, Trt, Pbf) | No (preserves tBu, Boc, Trt) | Yes (removes tBu, Boc, Trt, Pbf) |
| Resin Compatibility | Wang, Rink, PAL | 2-Chlorotrityl, other hyper-acid-sensitive resins | Wang, Rink, PAL, HMPA[3] |
| Key Advantage | Well-established, robust | Orthogonality for fragment synthesis | TFA-free, often cleaner crude product |
| Key Disadvantage | Harsh, potential for side reactions, environmental concerns[4] | Does not deprotect side-chains | Requires preparation of acidic solution |
Part 3: HFIP as a Disrupting Solvent for "Difficult" Peptide Sequences
Beyond cleavage, HFIP serves as a powerful tool during the synthesis of "difficult sequences"—peptides prone to aggregation on the solid support.[7] Incomplete coupling reactions due to aggregation are a primary cause of deletion sequences and low purity.
Adding a small percentage of HFIP to the coupling solvent (e.g., DMF) can disrupt the intermolecular hydrogen bonds that lead to the formation of secondary structures like β-sheets on the resin.[7] This keeps the growing peptide chain solvated and accessible for the incoming activated amino acid, thereby improving coupling efficiency and the final purity of the crude product.
Conclusion
Hexafluoroisopropanol (HFIP) is a multifaceted and powerful reagent in modern peptide synthesis. While the term "hexafluoroisopropyl triflate" does not correspond to a commonly used reagent, HFIP itself is a cornerstone of advanced techniques. Its unique properties enable the mild cleavage of fully protected peptide fragments from acid-sensitive resins, facilitate a greener, TFA-free approach to global deprotection, and help overcome the challenges posed by aggregation-prone sequences. By understanding and implementing the protocols detailed in this guide, researchers can significantly enhance their ability to synthesize complex and high-purity peptides for a wide range of scientific applications.
References
-
Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin. Journal of the Chemical Society, Chemical Communications, (22), 2559. Available at: [Link]
-
Fields, G. B. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1146, 479-496. Available at: [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic & Biomolecular Chemistry, 10(47), 9336-9343. Available at: [Link]
-
Semantic Scholar. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, Department of Chemistry. Available at: [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed, 23132213. Available at: [Link]
-
Sharma, A., et al. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 23(6), 1438. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194. Available at: [Link]
-
Peptide Guru. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hexafluoroisopropanol (HFIP) in the Synthesis of Fluorinated Heterocycles: Application Notes and Protocols
Introduction: Addressing a Synthetic Challenge with a Unique Solvent
Fluorinated heterocycles are cornerstones of modern medicinal chemistry and agrochemicals, with the inclusion of fluorine atoms often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] Consequently, the development of robust and efficient synthetic methodologies to access these valuable scaffolds is of paramount importance to researchers, scientists, and drug development professionals.
While the query of "hexafluoroisopropyl triflate" as a reagent in this field does not correspond to a widely documented synthetic tool, the underlying interest in the hexafluoroisopropyl group leads us to a far more significant and transformative agent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . This highly fluorinated alcohol has emerged not merely as a solvent, but as a powerful reaction mediator and promoter that enables challenging transformations in the synthesis of fluorinated heterocycles.[3][4] Its unique combination of physical and chemical properties allows it to stabilize reactive intermediates and open up novel mechanistic pathways, often under mild, metal-free conditions.[5][6]
This comprehensive guide provides an in-depth exploration of HFIP's applications in the synthesis of fluorinated heterocycles. We will delve into the mechanistic rationale behind its effectiveness and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems.
The Unique Properties of HFIP: A Catalyst for Innovation
The remarkable efficacy of HFIP in organic synthesis stems from a unique confluence of properties not found in common laboratory solvents.[7][8]
-
Strong Hydrogen Bond Donor: The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton (pKa ≈ 9.3), making HFIP an exceptionally strong hydrogen-bond donor.[9] This allows it to form strong H-bonds with substrates and reagents, pre-organizing transition states and activating functional groups.[10][11]
-
High Polarity and Ionizing Power: HFIP is a highly polar solvent capable of stabilizing cationic intermediates and ionic species, facilitating reactions that proceed through carbocationic or other charged intermediates.[3][9]
-
Low Nucleophilicity: Despite being an alcohol, the steric hindrance and electron-deficient nature of the oxygen atom render HFIP poorly nucleophilic, preventing it from participating in unwanted side reactions.[12]
-
Weakly Coordinating: HFIP does not strongly coordinate to metal centers, making it a compatible solvent for a wide range of catalytic processes.[13]
These properties collectively allow HFIP to function as a multifunctional agent, often replacing the need for strong Lewis or Brønsted acids and enabling reactions that are otherwise sluggish or unselective.[6][14]
Application I: Metal-Free Synthesis of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry.[1] The direct synthesis of fluorinated indoles from simple precursors is a highly desirable transformation. HFIP has been shown to be instrumental in promoting a metal-free, oxidative dearomatization approach to synthesize 2-trifluoromethyl NH-indole products from commercially available anilines.[5]
Mechanistic Rationale
The reaction is believed to proceed via a dearomatization-rearomatization pathway. HFIP plays a crucial role in stabilizing the charged intermediates and facilitating the key cyclization and aromatization steps. The strong hydrogen-bonding network of HFIP promotes the entire cascade.
Caption: Proposed pathway for the metal-free synthesis of fluorinated indoles enabled by HFIP.
Experimental Protocol: Synthesis of a 2-Trifluoromethyl NH-Indole
This protocol is adapted from a reported metal-free synthesis of fluorinated indoles.[5]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Hexafluoroacetylacetone (1.2 equiv)
-
Organic Oxidant (e.g., (diacetoxyiodo)benzene) (1.5 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add the substituted aniline (1.0 mmol).
-
Add HFIP (5.0 mL) to dissolve the aniline.
-
To the stirred solution, add hexafluoroacetylacetone (1.2 mmol).
-
Finally, add the organic oxidant (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-trifluoromethyl indole.
| Entry | Aniline Substituent | Oxidant | Yield (%) |
| 1 | 4-MeO | (Diacetoxyiodo)benzene | 85 |
| 2 | 4-Cl | (Diacetoxyiodo)benzene | 78 |
| 3 | H | (Diacetoxyiodo)benzene | 82 |
| 4 | 3-Br | (Diacetoxyiodo)benzene | 75 |
Table 1: Representative yields for the HFIP-mediated synthesis of 2-trifluoromethyl indoles.
Application II: Cyclization Reactions for Fluorinated Quinolines and Pyridines
HFIP has also proven effective in promoting the synthesis of other critical N-heterocycles, such as quinolines and pyridines.[15][16] It facilitates cyclization and annulation reactions that might otherwise require harsh conditions or expensive metal catalysts. For instance, HFIP can promote Friedel-Crafts-type reactions for the construction of heterocyclic cores.[14]
Workflow for HFIP-Promoted Cyclization
The general workflow involves the activation of a substrate by HFIP, followed by an intramolecular cyclization and subsequent aromatization or functionalization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]
- 13. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Guide to Electrophilic Fluorination: The Critical Role of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a Reaction Promoter
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Electrophilic fluorination, which involves the reaction of a nucleophilic substrate with an electrophilic fluorine source ("F+"), stands as a primary method for achieving this transformation. While a variety of powerful N-F fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) have become standard, the choice of reaction medium is often the decisive factor for success, influencing reaction rates, selectivity, and even enabling otherwise unfeasible transformations.[1][2]
This guide addresses the reaction conditions for modern electrophilic fluorination with a focus on the unique and powerful role of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . It is important to clarify a common point of confusion: while triflate-containing molecules are ubiquitous in organic chemistry, hexafluoroisopropyl triflate is not a reagent used to deliver electrophilic fluorine. Rather, the alcohol, HFIP, has emerged as a "magic" solvent or additive that dramatically enhances the efficacy of traditional N-F fluorinating agents.[1][3] This document provides an in-depth analysis of why HFIP is so effective and delivers detailed protocols for its application.
The Physicochemical Basis for HFIP's Efficacy in Fluorination
HFIP is not a passive solvent. Its distinct properties actively promote electrophilic reactions by creating a unique chemical environment.[4][5] Its power stems from a combination of features that are rarely found together in other solvents.
-
Exceptional Hydrogen-Bonding Donor: HFIP is one of the strongest H-bond donors known. It can form complex H-bond networks that interact with the N-F bond of the fluorinating agent, polarizing it and increasing the electrophilicity of the fluorine atom.[1][3] This activation lowers the energy barrier for the fluorine transfer step.
-
High Ionizing Power & Cation Stabilization: The solvent's high polarity and strong ionizing power are critical for stabilizing cationic intermediates or polar transition states that often form during electrophilic attack.[6][7] This is a key reason why reactions that fail in less polar solvents like DCM or acetonitrile often proceed smoothly in HFIP.
-
Extremely Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing effects of the two trifluoromethyl groups render the oxygen atom exceptionally non-nucleophilic.[8][9] This prevents the solvent from competing with the intended nucleophile, a common side reaction when using conventional alcohols.
-
Enhanced Acidity (pKa ≈ 9.3): HFIP is significantly more acidic than typical alcohols (e.g., isopropanol, pKa ≈ 17.1).[9][10] This allows it to serve as a proton source to facilitate certain reaction steps without requiring the addition of a strong acid catalyst.
Table 1: Key Properties of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
| Property | Value / Description | Implication for Electrophilic Fluorination |
| Boiling Point | 58-59 °C[8][10] | Easy to remove under reduced pressure during workup. |
| Density | ~1.596 g/mL[10] | Denser than water; forms the lower layer in biphasic aqueous workups. |
| pKa (in water) | 9.3[9][10] | Can act as a Brønsted acid promoter while being a poor nucleophile. |
| H-Bond Donating Ability | Extremely Strong[3][6] | Activates N-F reagents and stabilizes anionic leaving groups. |
| Nucleophilicity | Very Low[8][9] | Prevents solvent competition, leading to cleaner reactions and higher yields. |
| Polarity / Ionizing Power | High[1][4] | Stabilizes charged intermediates and polar transition states, accelerating reaction rates. |
| Miscibility | Miscible with water and most common organic solvents.[8] | Offers flexibility in reaction setup and workup procedures. |
Mechanistic Rationale: How HFIP Activates N-F Reagents
The prevailing mechanism suggests that HFIP does not merely solvate the reactants but actively participates in the fluorination step. Through its potent hydrogen-bond donating capability, multiple HFIP molecules can coordinate to the electronegative atoms (oxygen, nitrogen) on the fluorinating agent (e.g., the sulfonyl oxygens of NFSI). This coordination withdraws electron density from the N-F bond, rendering the fluorine atom significantly more electrophilic and "primed" for attack by a nucleophile, such as a ketone enolate or an electron-rich alkene.
Figure 1: HFIP-Mediated Activation of NFSI. Multiple HFIP molecules activate the N-F reagent via hydrogen bonding, increasing the electrophilicity of fluorine and facilitating attack by a nucleophile.
Experimental Protocols and Applications
The use of HFIP is particularly advantageous for the fluorination of moderately nucleophilic substrates that are often unreactive under standard conditions. Below are general, field-proven protocols for common transformations.
General Experimental Workflow
The following diagram outlines the typical steps for conducting an electrophilic fluorination reaction using HFIP.
Figure 2: General Experimental Workflow. A standardized procedure for electrophilic fluorination reactions promoted by HFIP.
Protocol 1: Catalytic Enantioselective α-Fluorination of β-Keto Esters
The asymmetric fluorination of β-keto esters is a powerful method for creating chiral centers containing fluorine. The use of HFIP as an additive has been shown to be crucial for achieving high levels of enantioselectivity in copper-catalyzed systems.[2][11]
-
Reactants:
-
β-Keto Ester (1.0 equiv)
-
Chiral Bis(oxazoline)-Copper(II) Triflate Complex (1-5 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1-1.2 equiv)
-
-
Solvent System:
-
Primary Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Additive: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.0-2.0 equiv)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral copper catalyst and the primary solvent.
-
Add the β-keto ester substrate via syringe and stir for 5 minutes at room temperature.
-
Add HFIP via syringe and stir for an additional 5 minutes.[2]
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Add NFSI in one portion or portion-wise over 10 minutes.
-
Allow the reaction to stir for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated β-keto ester.
-
Determine enantiomeric excess by chiral HPLC analysis.
-
Causality Insight: In this system, HFIP is believed to facilitate the release of the fluorinated product from the chiral catalyst's coordination sphere, thereby improving catalyst turnover and preventing product inhibition, which ultimately leads to higher enantioselectivity.[11]
Protocol 2: Electrophilic Fluorination of Activated Arenes
HFIP can promote the direct C-H fluorination of electron-rich aromatic and heteroaromatic compounds, which are often challenging substrates.
-
Reactants:
-
Activated Arene (e.g., 1,3,5-trimethoxybenzene) (1.0 equiv)
-
Selectfluor™ (1.1 equiv)
-
-
Solvent:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Acetonitrile (MeCN)
-
-
Procedure:
-
In a round-bottom flask, dissolve the activated arene in HFIP or acetonitrile.
-
Add Selectfluor™ reagent in one portion at room temperature. Note: The reaction can be mildly exothermic.
-
Stir the mixture vigorously at room temperature for 1-6 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the fluorinated arene.
-
Causality Insight: The high polarity of HFIP helps to dissolve the ionic Selectfluor™ reagent and stabilize the charged intermediates of the electrophilic aromatic substitution mechanism, accelerating the reaction.[1]
Table 2: Representative Conditions for HFIP-Promoted Fluorination
| Substrate Type | Fluorinating Reagent | Conditions | Typical Yield | Reference(s) |
| β-Keto Esters (Asymmetric) | NFSI | Cu(II)-Box catalyst, MeCN/HFIP, 0 °C to RT, 24h | 80-95% | [2][11] |
| Activated Arenes | Selectfluor™ | HFIP or MeCN, RT, 1-6h | 70-90% | [1][12] |
| Alkenes (Styrenes) | Selectfluor™ | HFIP/DCM, RT, 12h | 65-85% | [1][13] |
| Indoles | NFSI | HFIP, 50 °C, 12h | 60-80% | [14] |
Safety and Handling Precautions
Both HFIP and N-F fluorinating agents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP):
-
Hazards: Corrosive, causes severe skin burns and eye damage. Vapors are harmful and can cause respiratory irritation.[15][16] Suspected of damaging fertility or the unborn child.[16]
-
Handling: Always handle in a chemical fume hood. Wear nitrile or neoprene gloves, chemical safety goggles, and a lab coat. Avoid breathing vapors.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[15]
-
-
N-F Reagents (NFSI, Selectfluor™):
-
Hazards: Strong oxidizing agents. Can cause fire or explosion if mixed with combustible materials. May cause skin and eye irritation.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Weigh and handle in a fume hood. Use non-metallic spatulas.
-
Storage: Store in a tightly sealed container in a cool, dry place away from acids and combustible materials.
-
Conclusion
While not a fluorinating agent itself, 1,1,1,3,3,3-hexafluoroisopropanol is an indispensable tool in the modern synthetic chemist's arsenal for performing challenging electrophilic fluorinations. Its unique combination of strong H-bond donation, high ionizing power, and low nucleophilicity allows it to activate standard N-F reagents and stabilize reactive intermediates, leading to enhanced reaction rates, cleaner conversions, and, critically, higher selectivity. By understanding the principles behind HFIP's function and employing the robust protocols outlined here, researchers can significantly expand the scope and success of their fluorination campaigns.
References
-
Ignacio, C. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry, 1, 0088. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Solvent: hexafluoroisopropanol. [Online]. Available: [Link]
-
Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12544-12747. [Online]. Available: [Link]
-
Colomer, I., et al. (2022). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Online]. Available: [Link]
-
Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis. ResearchGate. [Online]. Available: [Link]
-
Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis. PubMed. [Online]. Available: [Link]
-
Colomer, I., et al. (2024). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Online]. Available: [Link]
-
Gómez-Pérez, A., et al. (2023). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Online]. Available: [Link]
-
TBA. (2023). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. ResearchGate. [Online]. Available: [Link]
-
Kumar, P. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Organic and Medicinal Chemistry International Journal. [Online]. Available: [Link]
-
Alcarazo, M., et al. (2016). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules. [Online]. Available: [Link]
-
Wikipedia. Selectfluor. [Online]. Available: [Link]
-
Fernández, I., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]
-
Szabó, K. J., et al. (2007). Consecutive catalytic electrophilic fluorination/amination of β-keto esters. ResearchGate. [Online]. Available: [Link]
-
Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Online]. Available: [Link]
-
Agilent. (2023). Safety Data Sheet: PL HFIPgel in Hexafluoroisopropanol. [Online]. Available: [Link]
-
Carl ROTH. (N.D.). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. [Online]. Available: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sixty Solvents [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. agilent.com [agilent.com]
- 17. 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. carlroth.com [carlroth.com]
Application Note: Hexafluoroisopropyl Triflate (HFIP-OTf) in Advanced Polymer Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate (HFIP-OTf) in modern polymer chemistry. We will explore its unique properties, mechanistic pathways, and detailed protocols for its use in initiating cationic polymerization reactions.
Introduction: The Power of a Fluorinated Initiator
Hexafluoroisopropyl triflate (HFIP-OTf) is a highly potent electrophilic reagent that has carved a niche in specialized polymer synthesis. Its structure combines two key features that drive its reactivity: the trifluoromethanesulfonate (triflate) group, one of the best known leaving groups, and the hexafluoroisopropyl moiety. The triflate anion is exceptionally stable and weakly coordinating, which is crucial for maintaining a highly reactive cationic propagating center.[1] The electron-withdrawing nature of the six fluorine atoms makes the associated carbocation exceptionally electrophilic, rendering HFIP-OTf a powerful initiator for cationic polymerization.
This guide delves into the causality behind its application, providing not just procedural steps but the scientific rationale to empower researchers to adapt and innovate. We will focus on its primary applications in the cationic polymerization of vinyl monomers and the cationic ring-opening polymerization (CROP) of heterocyclic monomers.
Physicochemical Properties & Critical Safety Protocols
Handling HFIP-OTf requires strict adherence to safety protocols due to its corrosive and reactive nature. It is classified as causing severe skin burns and serious eye damage.[2]
Table 1: Physicochemical Properties of HFIP-OTf
| Property | Value |
| Chemical Name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate |
| CAS Number | 156241-41-7 |
| Molecular Formula | C₄HF₆O₃SCF₃ |
| Molecular Weight | 316.12 g/mol |
| Appearance | Colorless Liquid |
| Hazards | H314: Causes severe skin burns and eye damage[2] |
Mandatory Safety Protocol:
-
Engineering Controls : Always handle HFIP-OTf within a certified chemical fume hood with proper exhaust ventilation to prevent vapor inhalation.[2][3] An emergency safety shower and eye wash station must be immediately accessible.[3]
-
Personal Protective Equipment (PPE) :
-
Handling : Use a syringe or cannula for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, which can decompose the reagent and terminate reactions.[4]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and oxidizing agents. The container should be kept under an inert gas.[2][4]
-
Spill & Emergency : In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5] For spills, evacuate the area, use appropriate absorbent material for cleanup, and dispose of it as hazardous waste.[6]
Mechanism of Action: Initiating Cationic Polymerization
HFIP-OTf is primarily used to initiate cationic polymerizations. The process begins with the generation of a carbocation from a monomer. Due to the extreme reactivity, the initiation is rapid and efficient. The weakly coordinating triflate anion (⁻OTf) ensures that the propagating cationic center remains highly active, facilitating rapid chain growth.[1]
Initiation and Propagation with Vinyl Monomers
For a vinyl monomer with an electron-donating group (R), such as a vinyl ether, the initiation proceeds via electrophilic addition of the incipient hexafluoroisopropyl cation (or more likely, a proton generated in situ) to the double bond. This creates a new carbocationic center on the monomer that serves as the propagating species.
Figure 1: Cationic polymerization of a vinyl monomer initiated by HFIP-OTf.
Application & Protocols: Synthesizing Advanced Polymers
The high reactivity of HFIP-OTf makes it particularly suitable for monomers that are less reactive under other cationic conditions or when rapid and complete initiation is desired.
Cationic Polymerization of Vinyl Ethers
Vinyl ethers are classic monomers for cationic polymerization due to the ability of the ether oxygen to stabilize the propagating carbocation. Using HFIP-OTf allows for polymerization at very low temperatures, which helps to suppress chain transfer and termination reactions, leading to more controlled polymer structures.[7][8]
Protocol: Synthesis of Poly(ethyl vinyl ether) using HFIP-OTf
-
Preparation (Rigorous Anhydrous Technique) :
-
All glassware (Schlenk flask, syringes) must be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon.[7]
-
Dichloromethane (DCM) as the solvent must be dried by passing it through an activated alumina column or by distillation over CaH₂.
-
Ethyl vinyl ether (EVE) monomer must be purified by distillation over sodium metal to remove water and inhibitors.
-
-
Reaction Setup :
-
In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 40 mL of anhydrous DCM via cannula under an inert atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 5.0 mL (52.4 mmol) of purified EVE to the cold solvent via syringe.
-
-
Initiation :
-
Prepare a stock solution of HFIP-OTf in anhydrous DCM (e.g., 0.1 M). Causality : A stock solution allows for the accurate addition of a small quantity of the highly reactive initiator.
-
Via syringe, rapidly inject 0.52 mL of the 0.1 M HFIP-OTf solution (0.052 mmol, for a target DP of 1000) into the vigorously stirred monomer solution.
-
-
Polymerization :
-
Allow the reaction to proceed for 1 hour at -78 °C. A noticeable increase in viscosity is often observed.
-
-
Termination :
-
Quench the polymerization by adding 2 mL of pre-chilled anhydrous methanol. The methanol reacts with the cationic chain end to terminate the reaction.[7]
-
-
Purification & Isolation :
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into 500 mL of cold n-hexane with vigorous stirring.
-
Collect the white polymer by filtration, wash with fresh cold hexane, and dry under vacuum at 30 °C to a constant weight.[7]
-
Table 2: Typical Conditions and Outcomes for Vinyl Ether Polymerization
| Parameter | Condition | Rationale / Expected Outcome |
| Monomer | Ethyl Vinyl Ether (EVE) | Electron-rich monomer, ideal for cationic polymerization. |
| Solvent | Dichloromethane (DCM) | A polar solvent that helps stabilize the ionic species.[9] |
| Temperature | -78 °C | Minimizes side reactions like chain transfer, leading to better control over molecular weight.[9] |
| [M]/[I] Ratio | 100 to 1000 | Controls the theoretical degree of polymerization (DP). |
| Expected PDI | < 1.5 | A lower PDI indicates a more controlled polymerization. |
Cationic Ring-Opening Polymerization (CROP)
HFIP-OTf is also effective for the CROP of strained heterocyclic monomers like cyclosiloxanes. The initiation occurs via electrophilic attack on the heteroatom (oxygen in this case), leading to ring opening and the formation of a linear polymer. This method is particularly relevant for producing polysiloxanes with controlled molecular weights.[10]
Protocol: Synthesis of Polydimethylsiloxane (PDMS) from D₃ Monomer
-
Preparation :
-
Follow the same rigorous anhydrous techniques as described in section 3.1.
-
Hexamethylcyclotrisiloxane (D₃) monomer should be purified by sublimation or recrystallization from dry hexane.
-
-
Reaction Setup :
-
In a flame-dried Schlenk flask, dissolve 5.0 g (22.5 mmol) of purified D₃ in 25 mL of anhydrous DCM.
-
Stir the solution at room temperature (20 °C).
-
-
Initiation :
-
Using the 0.1 M HFIP-OTf stock solution, inject 0.225 mL (0.0225 mmol, for a target DP of 1000) into the monomer solution. Causality : D₃ is highly strained and polymerizes rapidly at room temperature upon initiation.[10]
-
-
Polymerization :
-
Stir the reaction at 20 °C for 30 minutes. The solution will become significantly more viscous.
-
-
Termination :
-
Terminate the reaction by adding a small amount of anhydrous pyridine or quinoline to neutralize the acidic chain ends.
-
-
Purification & Isolation :
-
Precipitate the polymer in a large volume of methanol.
-
Collect the viscous polymer and remove residual solvent and monomer under high vacuum.
-
Figure 2: Cationic ring-opening polymerization of D₃ initiated by an acidic species.
Troubleshooting Guide
Table 3: Common Issues and Solutions in HFIP-OTf Polymerizations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization | 1. Impurities (water, alcohols) in monomer or solvent. 2. Initiator decomposed due to improper storage/handling. | 1. Rigorously dry all reagents and glassware. Repurify monomer and solvent. 2. Use a fresh batch of initiator or verify its activity. |
| Low Monomer Conversion | 1. Insufficient reaction time. 2. Premature termination by impurities. | 1. Extend the polymerization time or monitor conversion via NMR. 2. Re-check the purity of all components. |
| Broad Molecular Weight Distribution (High PDI) | 1. Slow initiation relative to propagation. 2. Chain transfer reactions. 3. Temperature fluctuations. | 1. Ensure rapid and homogenous mixing of the initiator. 2. Lower the reaction temperature further. 3. Use a cryostat for precise temperature control. |
| Inconsistent Results | 1. Variable levels of trace impurities. 2. Inaccurate measurement of the initiator. | 1. Standardize purification protocols for all reagents. 2. Use a freshly prepared stock solution of the initiator for accurate dispensing. |
Conclusion
Hexafluoroisopropyl triflate is a formidable tool in the polymer chemist's arsenal for initiating challenging cationic polymerizations. Its high reactivity, driven by the unique electronic properties of its constituent parts, enables the synthesis of polymers from vinyl and heterocyclic monomers, often with a high degree of control when stringent experimental conditions are maintained. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can effectively leverage HFIP-OTf to develop novel and advanced polymeric materials for a wide range of applications.
References
-
TCI Chemicals. (2025). SAFETY DATA SHEET: 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate.
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET: Hexafluoroisopropyl Alcohol.
-
Regis Technologies. (2015). SAFETY DATA SHEET: HFIP or 1,1,1,3,3,3-Hexafluoro-2-Propanol.
-
BLD Pharmatech. (n.d.). HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE - Safety Data Sheet.
-
Agilent. (2023). PL HFIPgel in Hexafluoroisopropanol - 1-10 mL.
-
Jacquet, O., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au.
-
BenchChem. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate.
-
Lederer, A., et al. (2014). RAFT-polymerized poly(hexafluoroisopropyl methacrylate)s as precursors for functional water-soluble polymers. Polymer Chemistry.
-
The Royal Society of Chemistry. (2014). Supplementary Information RAFT-Polymerized Poly(hexafluoroisopropyl methacrylate)s as Precursor for Functional Water-Soluble Polymers.
-
Dolbier, W. R., et al. (1992). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Fluorine Chemistry.
-
Neilson, A. R., & Rivard, E. (2018). Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Coordination Chemistry Reviews.
-
Shodhganga. (n.d.). Chapter 1: Introduction.
-
BenchChem. (n.d.). Application Notes and Protocols for Polymerization Reactions Involving 2-Fluoro-5-methylhex-3-ene and Analogue Monomers.
-
Al-Bonayan, A., & Al-Omair, M. A. (2021). Synthesis and evaluation of a novel fluorinated poly(hexafluoroisopropyl methacrylate) polymer coating for corrosion protection on aluminum alloy. Journal of Materials Research and Technology.
-
Jones, K., et al. (2016). Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate. Organic & Biomolecular Chemistry.
-
Agris, F. A. O. (2022). Cationic Polyelectrolytes Containing Perfluorinated Groups: Synthesis and Self-Assembly Properties in Aqueous Solutions. Polymers.
-
Johan, M. R., et al. (2014). Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. Materials.
-
Zhang, Y., et al. (2023). A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. ChemRxiv.
-
Bapat, A. P., et al. (2012). Functional Biomaterials Synthesized by Double-Head Polymerization Agents. Polymer Preprints.
-
Toskas, G., et al. (1995). Cationic polymerization of hexamethylcyclotrisiloxane by trifluoromethanesulfonic acid and its derivatives, 2. Reaction involving activated trifluoromethylsulfonates. Macromolecular Chemistry and Physics.
-
Wikipedia. (n.d.). Hexafluoro-2-propanol.
-
Wikipedia. (n.d.). Cationic polymerization.
-
Bar-Ziv, R., et al. (2014). Simultaneous Spin Coating and Ring-Opening Metathesis Polymerization for the Rapid Synthesis of Polymer Films. ACS Macro Letters.
-
Huang, Y., et al. (2014). Synthesis of molecularly imprinted polymers via ring-opening metathesis polymerization for solid-phase extraction of bisphenol A. Journal of Chromatography A.
-
Cassidy, P. E., & Fitch, J. W. (1994). Polymers Derived from Hexafluoroacetone. Journal of Macromolecular Science, Part C: Polymer Reviews.
-
Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
-
Li, Y., et al. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. Polymers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. registech.com [registech.com]
- 5. agilent.com [agilent.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. Cationic polymerization of hexamethylcyclotrisiloxane by trifluoromethanesulfonic acid and its derivatives, 2. Reaction involving activated trifluoromethylsulfonates | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Hexafluoroisopropyl Trifluoromethanesulfonate as a Conceptual Promoter for Advanced Cyclization Reactions
For: Researchers, scientists, and drug development professionals.
Executive Summary: A New Frontier in Brønsted Acid Catalysis
In the landscape of synthetic chemistry, the quest for potent, selective, and efficient methods for constructing cyclic molecules is paramount. This guide delves into the conceptual framework and practical application of a powerful catalytic system for cyclization reactions, centered around the synergy between a trifluoromethanesulfonate (triflate) moiety and a hexafluoroisopropyl environment.
While hexafluoroisopropyl trifluoromethanesulfonate is not a commercially available, off-the-shelf reagent, its constituent parts represent a frontier in strong Brønsted acid catalysis. We will explore how the superacidic nature of triflic acid (TfOH), the parent acid of triflates, can be dramatically enhanced and controlled by the unique properties of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This document provides the core principles, mechanistic insights, and actionable protocols for leveraging this potent combination to drive a wide array of cyclization reactions, from the formation of simple heterocycles to the construction of complex polycyclic architectures.
The Scientific Underpinnings: A Tale of Two Components
The remarkable efficacy of this catalytic concept stems from a synergistic interplay between the Brønsted acid and the fluorinated solvent environment. Understanding these individual roles is critical to mastering their combined power.
The Triflate Moiety: A Source of Potent Acidity
Trifluoromethanesulfonic acid (TfOH) is a superacid, meaning it is more acidic than 100% sulfuric acid. Its conjugate base, the triflate anion (TfO⁻), is exceptionally stable and non-coordinating. This combination is ideal for catalysis:
-
High Acidity: TfOH can protonate even weakly basic functional groups, such as alkenes and alkynes, initiating the cyclization cascade.[1][2][3][4]
-
Non-Coordinating Anion: The triflate anion does not strongly interact with the cationic intermediates generated during the reaction, preventing catalyst inhibition and allowing the desired intramolecular reaction to proceed.
-
High Catalytic Turnover: Due to its high reactivity, TfOH is often effective at very low catalytic loadings (typically 1-10 mol%).
The Hexafluoroisopropyl Environment (HFIP): The "Magic" Solvent
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is far more than an inert medium. Its unique physical properties make it an active participant in the reaction, enabling transformations that are difficult or impossible in other solvents.[5][6][7]
-
Exceptional H-Bond Donor: HFIP is one of the strongest hydrogen-bond-donating solvents, allowing it to form complex networks.[8][9]
-
Carbocation Stabilization: Through its strong polarity and the cumulative dipole moments of its C-F bonds, HFIP is exceptionally effective at stabilizing carbocationic intermediates.[7][9][10] This minimizes undesired side reactions like rearrangements or quenching by nucleophiles.
-
Acidity Enhancement: HFIP can form hydrogen-bonding clusters with Brønsted acids like TfOH, increasing their effective acidity and catalytic potency. This phenomenon is akin to creating a "super-superacid" in situ.[8][10]
-
Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing CF₃ groups render the oxygen atom highly non-nucleophilic, preventing it from interfering with the desired reaction pathway.
The Catalytic Cycle: A Mechanistic Blueprint
The primary mechanism for this promoter system involves the generation of a key carbocationic intermediate that is stabilized by the HFIP solvent cage, guiding it towards the desired cyclization pathway.
Figure 1: General catalytic cycle for an intramolecular hydroalkoxylation.
Applications & Scope: A Versatile Toolkit for Synthesis
The combination of a strong Brønsted acid and HFIP is a versatile strategy applicable to a broad range of unsaturated substrates for the synthesis of valuable carbo- and heterocyclic scaffolds.
| Substrate Type | Promoter/Solvent System | Product Class | Yield Range (%) | Key Insights & References |
| Unsaturated Alcohols | TfOH / DCE or HFIP | Tetrahydrofurans, Tetrahydropyrans | 75-95% | Excellent for forming 5- and 6-membered rings. Markovnikov selectivity is typically observed.[2][11][12][13] |
| Unsaturated Amines | TfOH / Toluene or DCE | Pyrrolidines, Piperidines | 60-91% | Effective for protected amines (e.g., sulfonamides). Substrate control dictates regioselectivity.[2][14][15] |
| Dienes/Polyenes | TfOH or MsOH / CH₂Cl₂ | Bicyclic & Polycyclic Systems | 50-85% | Powerful method for biomimetic synthesis of terpenes and steroids. HFIP can be crucial for stabilizing complex intermediates. |
| Aldehydes & Alkenols | MsOH / CH₂Cl₂ | Functionalized Tetrahydropyrans | 65-90% | A Prins-type cyclization that constructs the ring while incorporating a new substituent from the aldehyde.[16][17][18] |
| N-Aryl Amides | TfOH / Dioxane | Lactams, Quinolones | 70-90% | Friedel-Crafts type cyclization onto an aromatic ring. The strong acid is necessary to activate the system.[4] |
| Propargylic Amides | AcCl (generates HCl in situ) / HFIP | Oxazoles | 85-99% | HFIP promotes the cycloisomerization, showcasing its ability to facilitate reactions even with in situ generated acids.[19][20] |
Detailed Experimental Protocols
Safety First: Trifluoromethanesulfonic acid (TfOH) is a corrosive superacid. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (N₂ or Ar) as TfOH is hygroscopic.
Protocol 1: General Procedure for Triflic Acid-Catalyzed Intramolecular Hydroalkoxylation of an Unsaturated Alcohol
This protocol is representative for the cyclization of an alkenol to form a tetrahydrofuran or tetrahydropyran derivative.
Materials:
-
Unsaturated alcohol (1.0 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M solution)
-
Trifluoromethanesulfonic acid (TfOH) (0.05 mmol, 0.05 equiv, 5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, inert atmosphere setup
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the unsaturated alcohol (1.0 mmol).
-
Dissolution: Add anhydrous DCM (10 mL) and stir the solution until the alcohol is fully dissolved. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: While stirring vigorously, add triflic acid (5 mol%) dropwise via syringe. Causality Note: Slow, dropwise addition is crucial to control the initial exotherm and prevent potential polymerization or charring of the substrate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution (10 mL) to the cooled reaction mixture. Trustworthiness Check: The quench neutralizes the superacid, stopping the reaction and preventing product degradation during workup.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure cyclic ether.
Protocol 2: General Procedure for a Cascade Cyclization Promoted by HFIP
This protocol is adapted for reactions where HFIP is the primary solvent and promoter, often with a co-catalyst.
Materials:
-
Substrate 1 (e.g., Aldehyde, 1.2 mmol, 1.2 equiv)
-
Substrate 2 (e.g., 2-(Arylmethylene)cyclopropylcarbinol, 1.0 mmol, 1.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M solution)
-
Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (TsOH) (as required, typically 1.0-1.4 equiv)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
Procedure:
-
Preparation: In a vial equipped with a magnetic stir bar, dissolve Substrate 2 (1.0 mmol) in HFIP (5 mL).
-
Addition of Reagents: Add Substrate 1 (1.2 equiv) followed by the Brønsted acid co-catalyst (e.g., MsOH). Causality Note: HFIP's high ionizing power and ability to solvate both reagents facilitates their interaction even at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction is typically monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) to remove the acid catalyst and residual HFIP.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Field Insight: HFIP has a boiling point of ~58 °C and can be removed on a rotary evaporator, but co-evaporation with a higher-boiling solvent like toluene can aid in its complete removal.
-
Purification: Purify the crude product via flash column chromatography to yield the desired functionalized heterocycle.
Visualization of Reaction Workflow
Figure 2: Standard workflow for acid-promoted cyclization.
References
Sources
- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions,10.1039/D0CC05194B – 960化工网 [m.chem960.com]
- 6. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen Bonding Networks Enable Brønsted Acid-Catalyzed Carbonyl-Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient intramolecular hydroalkoxylation of unactivated alkenols mediated by recyclable lanthanide triflate ionic liquids: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Triflic acid catalyzed intermolecular hydroamination of alkenes with Fmoc-NH2 as the amine source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Brønsted Acid-Mediated Stereoselective Cascade Construction of Functionalized Tetrahydropyrans from 2-(Arylmethylene)cyclopropylcarbinols and Aldehydes [organic-chemistry.org]
- 17. Brønsted acid-mediated stereoselective cascade construction of functionalized tetrahydropyrans from 2-(arylmethylene)cyclopropylcarbinols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acs.figshare.com [acs.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hexafluoroisopropyl Trifluoromethanesulfonate Reactions
Welcome to the technical support resource for reactions involving hexafluoroisopropyl trifluoromethanesulfonate, also known as HFIP-OTf or 1,1,1,3,3,3-hexafluoroisopropyl triflate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common challenges. The unique properties of the hexafluoroisopropyl (HFIP) moiety and the triflate leaving group make this a powerful reagent, but its reactivity demands careful control of reaction parameters.
This center is structured to address your needs proactively, moving from frequently asked questions to a deep-dive troubleshooting guide, complete with protocols and mechanistic explanations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound.
Q1: What is this compound, and what is its primary application?
A1: this compound is a highly reactive electrophilic reagent used to introduce the 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) group onto various nucleophiles. The trifluoromethanesulfonate (triflate, OTf) group is an excellent leaving group, making the reagent highly effective for the hexafluoroisopropylation of alcohols, phenols, amines, thiols, and other nucleophilic substrates. Its applications are prominent in pharmaceutical and agrochemical synthesis, where the introduction of the sterically demanding and electron-withdrawing HFIP group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1]
Q2: My reaction is sluggish or shows no conversion. What is the most common reason?
A2: The most frequent causes for low or no conversion are insufficient nucleophilicity of the substrate, the use of an inappropriate base, or the presence of moisture. The HFIP group is sterically bulky, which can hinder the approach of a weak nucleophile. Furthermore, the reaction generates triflic acid as a byproduct, which must be neutralized by a suitable base to prevent protonation of the substrate and drive the reaction to completion.[2] Lastly, this compound is moisture-sensitive; water can hydrolyze the reagent, reducing its effective concentration.[3][4]
Q3: Why is the choice of base so critical for this reaction?
A3: The base serves two primary functions: to deprotonate the nucleophile (if it's an alcohol, thiol, etc.) and to scavenge the triflic acid byproduct. An ideal base should be strong enough to perform these tasks but not so nucleophilic that it reacts with the HFIP-OTf reagent itself. Sterically hindered, non-nucleophilic bases are often preferred to minimize this side reaction.[2] Using a simple amine base like triethylamine can sometimes lead to the formation of a triethylammonium triflate salt and other byproducts.
Q4: What are the key safety precautions for handling this reagent?
A4: this compound is corrosive and causes severe skin burns and eye damage.[3][4][5] It is also moisture-sensitive. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield
Q: I have set up my reaction according to a standard procedure, but TLC/LC-MS analysis shows a low yield of the desired product and a significant amount of unreacted starting material. What steps should I take?
A: Low conversion is a common but solvable issue. The following workflow provides a systematic approach to identifying the root cause.
// Nodes start [label="Low Yield Observed:\nSignificant Starting Material Remains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagent & Substrate Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 2: Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Step 3: Re-evaluate Base Selection", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Step 4: Optimize Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Problem Solved:\nYield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Paths start -> check_reagents; check_reagents -> check_conditions [label="Reagents OK"]; check_conditions -> check_base [label="Conditions Appear Correct"]; check_base -> check_solvent [label="Base is Appropriate"]; check_solvent -> success [label="Optimization Successful"];
// Sub-nodes for detailed checks sub_reagents [label="• HFIP-OTf fresh? Stored under inert gas?\n• Substrate pure? Free of protic impurities?\n• Anhydrous solvent used?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions [label="• Temperature too low? Try warming from 0°C to RT.\n• Reaction time too short? Monitor for 24h.\n• Stoichiometry correct? (Typically 1.1-1.5 eq. of HFIP-OTf)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_base [label="• Base pKa sufficient to deprotonate substrate?\n• Is the base sterically hindered (e.g., DTBMP, Proton-Sponge)?\n• Is base reacting with HFIP-OTf?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_solvent [label="• Solvent truly aprotic (DCM, MeCN)?\n• Consider solvent with higher polarity?\n• Try HFIP as a co-solvent to stabilize intermediates?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections to sub-nodes check_reagents -> sub_reagents [style=dashed]; check_conditions -> sub_conditions [style=dashed]; check_base -> sub_base [style=dashed]; check_solvent -> sub_solvent [style=dashed]; } `
Detailed Solutions:
-
Reagent and Solvent Quality:
-
HFIP-OTf: This reagent degrades in the presence of moisture. Use a freshly opened bottle or a properly stored aliquot. Purging the reaction vessel with an inert gas (argon or nitrogen) is critical.
-
Solvent: Ensure your solvent is truly anhydrous. Use solvent from a purification system or a freshly opened bottle of anhydrous grade solvent.
-
Substrate: Impurities in your starting material, especially nucleophilic ones (e.g., water, residual alcohols), can consume the reagent. Re-purify your substrate if its purity is questionable.
-
-
Reaction Conditions:
-
Temperature: While many reactions are initiated at 0°C or -78°C to control exotherms, the reaction may require warming to room temperature or even gentle heating to proceed, especially with sterically hindered substrates.
-
Concentration: Reactions that are too dilute may proceed slowly. If solubility allows, try increasing the concentration.
-
-
Base and Solvent Selection:
-
Causality of Base Choice: The base must be strong enough to deprotonate the nucleophile without competing with it. For alcohols, a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) is superior to pyridine because its nucleophilicity is greatly diminished by the bulky tert-butyl groups, preventing it from reacting with the electrophilic HFIP-OTf.
-
Solvent Effects: Standard aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are common. However, for challenging reactions, consider using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a co-solvent or even as the primary solvent. HFIP is a poor nucleophile but has a remarkable ability to stabilize cationic intermediates through its strong hydrogen-bonding network and high ionizing power, which can significantly accelerate the desired reaction.[6][7][8][9]
-
| Parameter | Dichloromethane (DCM) | Acetonitrile (MeCN) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Dielectric Constant | 9.1 | 37.5 | 16.7 |
| Key Property | Good general solvent, non-polar | Polar aprotic, good for salts | Highly polar, strong H-bond donor, low nucleophilicity |
| Best Use Case | Standard, unchallenging substrates | When increased polarity is needed | Hindered substrates, reactions with cationic intermediates |
Table 1: Comparison of common solvents for hexafluoroisopropylation reactions.
Issue 2: Formation of Multiple Byproducts
Q: My reaction consumes the starting material, but I see multiple new spots on TLC or peaks in LC-MS, with only a minor amount of the desired product. What are the likely side reactions?
A: Byproduct formation usually points to issues with the base, solvent, or reaction temperature.
// Main Reaction Path sub [label="Substrate (R-XH)"]; reagent [label="HFIP-OTf"]; base [label="Base"]; product [label="Desired Product (R-X-HFIP)"];
sub -> product [label="Desired Reaction"]; reagent -> product; base -> product;
// Side Reactions node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; side1 [label="Side Product 1:\nBase-HFIP Adduct"]; side2 [label="Side Product 2:\nElimination Product\n(from substrate)"]; side3 [label="Side Product 3:\nDecomposition"];
// Connections to Side Reactions base -> side1 [color="#EA4335", label="If Base is Nucleophilic"]; reagent -> side1 [color="#EA4335"];
base -> side2 [color="#EA4335", label="If Base is too Strong/Hindered"]; sub -> side2 [color="#EA4335"];
reagent -> side3 [color="#EA4335", label="If Temp is too High or H₂O present"]; } `
Potential Causes and Solutions:
-
Nucleophilic Base: If you are using a non-hindered base (e.g., pyridine, triethylamine), it can compete with your substrate and react with HFIP-OTf.
-
Solution: Switch to a sterically hindered, non-nucleophilic base. See the table below for recommendations.
-
-
Elimination: If your substrate has acidic protons beta to the nucleophilic center, a strong or bulky base can induce elimination.
-
Solution: Use a weaker, non-hindered base like pyridine if it doesn't cause nucleophilic attack, or run the reaction at a lower temperature to disfavor the elimination pathway.
-
-
Decomposition: The reagent or product may be unstable at higher temperatures.
-
Solution: Maintain a low temperature (0°C or below) throughout the addition and reaction period. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation.
-
| Base | pKa of Conjugate Acid | Key Feature | Recommended Use |
| Pyridine | 5.2 | Mildly basic, nucleophilic | Simple, unhindered substrates at low temp. |
| 2,6-Lutidine | 6.7 | Moderately hindered | Good general-purpose hindered base. |
| DTBMP | ~1.0 (estimated) | Highly hindered, very low nucleophilicity | Excellent for sensitive substrates to prevent base attack. |
| Proton-Sponge™ | 12.1 | Highly basic, non-nucleophilic | For deprotonating very weak acids. |
Table 2: Selection of bases for optimizing reactions.
Part 3: Experimental Protocol
General Protocol for the Hexafluoroisopropylation of an Alcohol
This protocol provides a robust starting point. Substrate-specific optimization of temperature, time, and stoichiometry may be required.
-
Preparation:
-
Dry a round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun, or oven-dry glassware overnight.
-
Allow the flask to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
-
Reagent Setup:
-
Dissolve the alcohol substrate (1.0 eq.) and a sterically hindered base (e.g., 2,6-lutidine, 1.5 eq.) in anhydrous dichloromethane (DCM) under the inert atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
-
Reaction:
-
In a separate, dry syringe, draw up this compound (1.2 eq.).
-
Add the HFIP-OTf to the stirred solution of the alcohol and base dropwise over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed (typically 2-12 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
-
References
- EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Google P
- Optimization of reaction conditions for hexafluoroisobutylation of 1a - ResearchG
- 1,1,1,3,3,3-Hexafluoroisopropyl trifluoromethanesulfon
- Purification of 1,1,1,3,3,3-hexafluoroisopropanol - P
- Effect of HFIP in enhancing the reaction yield - ResearchG
- Troubleshooting low conversion rates in propyl trifl
- SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfon
- 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfon
- Hexafluoroisopropyl trifluoromethanesulfon
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
- Technical Support Center: Optimizing Reaction Yields with Hexafluoroisopropanol (HFIP) - Benchchem.
- Exploiting hexafluoroisopropanol (HFIP)
- Exploiting hexafluoroisopropanol (HFIP)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | 156241-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 156241-41-7 [sigmaaldrich.com]
- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Reactivity of Hexafluoroisopropyl Trifluoromethanesulfonate
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for our partners in research, science, and drug development who are utilizing 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate (HFIP-OTf) in their synthetic workflows. We understand that encountering low reactivity can be a significant roadblock. This document moves beyond a simple FAQ to provide a deep, mechanistic understanding of the common issues encountered with this powerful reagent. Our goal is to empower you not just to fix a reaction, but to understand the causality behind the problem, enabling you to build robust and reliable protocols.
Part 1: Foundational Principles - Understanding Your Reagent
Before troubleshooting a reaction, it is imperative to understand the nature of the tools you are working with. The reactivity of HFIP-OTf is a direct consequence of its unique molecular architecture.
Q1: What is Hexafluoroisopropyl Trifluoromethanesulfonate and why is its reactivity profile unique?
A: this compound, also known as 1,1,1,3,3,3-Hexafluoroisopropyl Triflate, is a specialized ester. Its structure marries two highly fluorinated moieties: the hexafluoroisopropyl (HFIP) group and the trifluoromethanesulfonate (triflate, -OTf) group.
-
The Triflate Group (-OTf): The triflate anion is one of the best leaving groups known in organic chemistry. This is due to the extensive resonance stabilization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawal by the trifluoromethyl group. This makes the sulfur atom highly electrophilic and the subsequent triflate anion very stable and non-nucleophilic.
-
The Hexafluoroisopropyl Group (HFIP): The two trifluoromethyl (-CF₃) groups on the isopropyl backbone are intensely electron-withdrawing. This has two major effects:
-
It makes the parent alcohol, hexafluoroisopropanol (HFIP), significantly acidic (pKa ~9.3), which is unusual for an alcohol.[1]
-
In the ester form (HFIP-OTf), these groups further enhance the electrophilicity of the sulfonyl sulfur, but the primary role of the HFIP moiety is realized after it has been used as a solvent or additive, where its strong hydrogen-bonding ability and low nucleophilicity can stabilize cationic intermediates.[2][3]
-
The "low reactivity" you may be observing is often not due to an inherent lack of reactivity of the triflate group itself, but rather a failure to activate the intended substrate under the chosen conditions, or degradation of the reagent.
Q2: How must I handle and store HFIP-OTf to guarantee its activity?
A: This is the most critical, and often overlooked, aspect of troubleshooting. HFIP-OTf is highly susceptible to hydrolysis. Exposure to atmospheric moisture can lead to rapid degradation, rendering it inactive.
-
Mechanism of Degradation: Water acts as a nucleophile, attacking the electrophilic sulfur atom. This cleaves the ester, yielding hexafluoroisopropanol (HFIP) and trifluoromethanesulfonic acid (triflic acid, TfOH), a very strong acid.[4] This process is often visible as fumes when a bottle is opened in moist air.[4]
Core Handling and Storage Protocol:
-
Storage: Always store HFIP-OTf in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] Store in a cool, dry place, such as a desiccator, away from incompatible materials like strong acids, bases, and oxidizing agents.[5][6]
-
Handling: All manipulations should be performed under strictly anhydrous conditions using a chemical fume hood.[5] Employ standard inert atmosphere techniques, such as using dry solvents and glassware, and transferring the reagent via a syringe through a septum.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as the compound and its degradation products are corrosive and can cause severe skin and eye damage.
Part 2: Troubleshooting Common Reactivity Issues
If you are confident in your handling and storage procedures, the next step is to diagnose the experimental parameters. The following workflow provides a logical path for troubleshooting.
Core Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low conversion in reactions using HFIP-OTf.
Q3: My reaction shows low or no conversion. What are the primary factors to investigate?
A: Following the workflow diagram, systematically investigate these three areas:
-
Reagent Integrity: As discussed, reagent degradation via hydrolysis is the most common culprit. If there is any doubt about the quality of your HFIP-OTf, it is best to use a fresh, unopened bottle or perform a control reaction on a simple, unhindered primary alcohol like benzyl alcohol, which should react readily.
-
Reaction Conditions: The choice of base, solvent, and temperature are all critically interlinked. An inappropriate choice can halt the reaction or favor side products.
-
Substrate Properties: The steric and electronic nature of your substrate (the alcohol to be activated) plays a major role. Highly hindered alcohols will react slower, and the presence of other nucleophilic groups can lead to unwanted side reactions.
Q4: How does my choice of base impact the reaction rate and potential side products?
A: The primary role of the base is to neutralize the triflic acid generated during the reaction.[7] However, the base is not an innocent bystander; its properties can dramatically influence the reaction's outcome.
-
Nucleophilic Bases (e.g., Pyridine, Triethylamine): While effective acid scavengers, these bases can also act as nucleophiles. They can attack the HFIP-OTf or the newly formed product triflate, leading to complex side reactions and lower yields. Pyridine is a very common choice but can sometimes form a stable, unreactive complex with the triflating agent.[8]
-
Non-Nucleophilic, Sterically Hindered Bases (e.g., 2,6-Lutidine, 2,6-di-tert-butylpyridine): These are often the superior choice. Their steric bulk prevents them from acting as nucleophiles, so their sole function is to trap the acid byproduct.[9] This leads to a cleaner reaction profile with fewer side products.
| Base | pKa of Conjugate Acid | Type | Comments |
| Pyridine | 5.2 | Nucleophilic | Commonly used, but can form inactive complexes and act as a nucleophile.[7][10] |
| Triethylamine (TEA) | 10.7 | Nucleophilic, Bulky | Stronger base than pyridine, but can still be nucleophilic. Can promote elimination. |
| 2,6-Lutidine | 6.7 | Non-nucleophilic, Hindered | Excellent choice for preventing side reactions. Less basic than TEA.[9] |
| Proton Sponge | 12.1 | Non-nucleophilic, Hindered | Very strong, non-nucleophilic base. Expensive but very effective. |
Q5: What are the optimal solvent choices and why?
A: The ideal solvent must be anhydrous and inert to the highly reactive species in the reaction.
-
Recommended: Dichloromethane (DCM) is the most common and effective solvent for triflation reactions.[8][10] It is polar enough to dissolve the reagents but is non-coordinating.
-
Use with Caution: Solvents like Tetrahydrofuran (THF) or Diethyl Ether can be problematic. The oxygen atom in these solvents can coordinate to the electrophilic species, potentially slowing down the desired reaction.
-
Avoid: Protic solvents (e.g., alcohols, water) are incompatible. Amide solvents like Dimethylformamide (DMF) can react with triflic anhydride and related reagents and should generally be avoided.[9]
Part 3: Identifying and Mitigating Side Reactions
If you are observing product formation but your yield is low and the mixture is complex, you are likely forming side products. The most common of these is elimination.
Desired Substitution vs. Elimination Side Reaction
Caption: Competing substitution (desired) and elimination (side reaction) pathways.
Q6: I'm observing elimination byproducts (alkenes) instead of my desired triflate. Why is this happening and how can I prevent it?
A: The formation of an alkene byproduct occurs via an E2 elimination mechanism. This pathway competes directly with the desired SN2 substitution.[7] The triflate is such a good leaving group that once it's formed, it is susceptible to elimination if the conditions are favorable.
Factors Favoring Elimination:
-
Strong, Bulky Bases: A strong, sterically hindered base is more likely to abstract a proton from the beta-carbon than to act as a nucleophile.[7]
-
High Temperatures: Higher reaction temperatures provide the activation energy needed for the elimination pathway.
-
Substrate Structure: Secondary and tertiary triflates are more prone to elimination than primary ones.
Strategies to Minimize Elimination:
-
Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to disfavor the higher-energy elimination pathway.[10]
-
Use a Weaker, Non-Nucleophilic Base: Switch from a strong base like triethylamine to a less basic, hindered base like 2,6-lutidine. This will still scavenge the acid byproduct but will be less likely to promote elimination.
-
Controlled Addition: Add the triflating agent slowly to the solution of the alcohol and base at a low temperature. This keeps the instantaneous concentration of the reactive species low.
Experimental Protocols
Protocol 1: Control Reaction for Reagent Activity Test
This protocol uses a highly reactive, simple substrate to confirm the viability of your HFIP-OTf reagent.
-
Preparation: Under an argon or nitrogen atmosphere, add anhydrous dichloromethane (DCM, 5 mL) to an oven-dried flask equipped with a magnetic stir bar.
-
Reagents: Add benzyl alcohol (1.0 eq.) and 2,6-lutidine (1.5 eq.) to the flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Slowly add a solution of your HFIP-OTf (1.2 eq.) in anhydrous DCM (2 mL) dropwise over 10 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the benzyl alcohol spot and the appearance of a new, less polar spot indicates a successful reaction.
-
Interpretation: If little to no conversion is observed, your HFIP-OTf has likely degraded and should be discarded.
References
-
Olah, G. A., & Yamato, T. (1997). Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. The Journal of Organic Chemistry, 62(8), 2483–2486. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Procopio, A., et al. (2012). On the role of triflic acid in the metal triflate-catalysed acylation of alcohols. Catalysis Science & Technology, 2, 1649-1655. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Triflate using Tf2O, base. [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Triflate. [Link]
-
Colomer, I., et al. (2017). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Beilstein Journal of Organic Chemistry, 13, 2476–2485. [Link]
-
Kim, K.-Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106-8108. [Link]
-
ResearchGate. (2022). This compound‐Driven Easily Li+ Desolvated Electrolyte to Afford Li||NCM811 Cells with Efficient Anode/Cathode Electrolyte Interphases. [Link]
-
Organic Chemistry Portal. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. [Link]
- Google Patents. (n.d.). EP2626341A1 - Manufacture of hexafluoroisopropanol.
-
LookChem. (n.d.). Cas 156241-41-7, this compound. [Link]
-
Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 51(9), 2419-2428. [Link]
-
Reddit. (2013). Working with Triflates. [Link]
-
ACS Publications. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. [Link]
-
Reddit. (2016). Solvent for triflation reaction?[Link]
-
Amfine. (n.d.). The Strategic Advantage of Hexafluoroisopropanol in Chemical Synthesis. [Link]
-
Colomer, I., et al. (2022). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au, 2(4), 321-333. [Link]
-
Wang, Y., et al. (2022). Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists. Polymers, 14(15), 3185. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. [Link]
-
Royal Society of Chemistry. (2021). Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Stereoselectivity in Glycosylations with Hexafluoroisopropyl Triflate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced glycosylation methodologies. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of hexafluoroisopropyl (HFIP) esters and triflate-based activation for complex carbohydrate synthesis. Here, we address the most common and challenging issues related to stereocontrol in these reactions, providing not just solutions but the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hexafluoroisopropyl (HFIP) in these glycosylation reactions? Is it just a solvent?
A: While 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used as a solvent, its role is far more significant and multifaceted. It is a non-nucleophilic, highly polar, and exceptionally strong hydrogen-bond donor.[1][2] This allows it to:
-
Activate Donors: Through strong hydrogen-bonding, HFIP can activate glycosyl donors, particularly glycals, facilitating nucleophilic attack. Computational studies suggest that HFIP aggregates, such as trimers, can form a macrocyclic transition state that enables stereospecific addition.[1]
-
Stabilize Intermediates: HFIP can stabilize reactive intermediates like oxocarbenium ions, influencing their conformation and reactivity.
-
Modulate Nucleophilicity: It can modulate the nucleophilicity of the glycosyl acceptor by forming hydrogen bonds, which can be crucial for directing the stereochemical outcome.[3][4]
-
Promote SN2-like Pathways: In some systems, the use of highly deactivated acceptors like HFIP itself has been shown to favor an SN2-like displacement of an anomeric β-triflate, leading to exquisite α-stereoselectivity.[5]
In essence, HFIP is an active mechanistic participant rather than a passive solvent. Its unique properties are key to achieving high stereoselectivity in challenging systems.[1][3][4][6]
Q2: How is the reactive glycosyl triflate intermediate generated, and why is it important?
A: Glycosyl triflates are highly reactive species central to many modern glycosylation methods.[5] They are typically generated in situ from more stable precursors, such as thioglycosides, glycosyl sulfoxides, or anomeric hemiacetals, using a triflic anhydride (Tf₂O)-based activator system.[7][8][9]
A common and powerful method involves the pre-activation of a thioglycoside donor with a combination of a sulfoxide (e.g., diphenyl sulfoxide, BSP) and Tf₂O.[9][10] This generates a highly electrophilic sulfur species that activates the thioglycoside, leading to the formation of an anomeric triflate. This triflate exists in a rapid equilibrium with the corresponding oxocarbenium ion pair. The stereochemical outcome of the reaction is largely determined by the relative reactivity of these intermediates and the pathway of nucleophilic attack (SN1 vs. SN2-like).[5][10]
Caption: General pathway for triflate activation of a thioglycoside donor.
Troubleshooting Guide: Stereoselectivity Issues
Problem 1: My reaction yields a poor anomeric mixture (e.g., 1:1 α/β). How can I improve selectivity?
This is a common issue indicating that the energy difference between the transition states leading to the α and β products is minimal under your current conditions. Several factors can be tuned to address this.[11]
Answer & Troubleshooting Steps:
-
Lower the Temperature: This is often the most effective first step. Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can amplify small differences in activation energy between the two stereochemical pathways, often leading to a significant improvement in selectivity.[12]
-
Evaluate Your C-2 Protecting Group: The substituent at the C-2 position of the glycosyl donor is arguably the most critical determinant of stereoselectivity.
-
For 1,2-trans Products (e.g., β-gluco, α-manno): Use a "participating" group like an acetyl (Ac) or benzoyl (Bz). These groups form a transient cyclic acyloxonium ion intermediate that blocks the top (α) face of the sugar, forcing the acceptor to attack from the bottom (β) face.[12]
-
For 1,2-cis Products (e.g., α-gluco, β-manno): Use a "non-participating" group like a benzyl (Bn), p-methoxybenzyl (PMB), or other ether-based protecting groups. These do not provide anchimeric assistance, allowing other factors to control selectivity.
-
-
Change the Solvent: The reaction solvent can profoundly influence the nature of the reactive intermediate.[13]
-
Ethereal Solvents (Et₂O, MTBE): These solvents are known to enhance the formation of the α-anomer by stabilizing the β-oxocarbenium ion through the "ether effect," which facilitates an SN2-like attack on the α-triflate.
-
Nitrile Solvents (CH₃CN): Acetonitrile can form a transient β-nitrilium ion intermediate, which then undergoes SN2 inversion upon attack by the acceptor to strongly favor the α-glycoside.
-
| Factor | To Favor 1,2-trans (e.g., β-Glucoside) | To Favor 1,2-cis (e.g., α-Glucoside) |
| C-2 Group | Participating (Acetyl, Benzoyl) | Non-participating (Benzyl, TBDPS) |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE) | Acetonitrile (CH₃CN), Diethyl Ether (Et₂O) |
| Temperature | Generally, lower temperatures improve selectivity | Lower temperatures often improve selectivity |
| Activator | Standard conditions (e.g., NIS/TfOH) | Pre-activation protocols, specific activators |
Problem 2: I am attempting a challenging 1,2-cis glycosylation (like a β-mannoside) but exclusively obtain the 1,2-trans anomer.
Synthesizing 1,2-cis linkages, particularly β-mannosides, is notoriously difficult due to the steric hindrance at the β-face and the competing anomeric effect favoring the α-linkage. Success requires overriding these inherent tendencies.
Answer & Troubleshooting Steps:
-
Employ a Pre-activation Protocol: This is a powerful strategy. Activate the donor with the promoter (e.g., a sulfoxide/Tf₂O system) at low temperature (-78 °C) for a set period (e.g., 5-10 min) before adding the acceptor.[10] This allows for the formation of the key α-glycosyl triflate intermediate. The subsequent addition of the acceptor can then proceed via an SN2-like inversion to yield the desired β-mannoside.[14]
-
Utilize Torsional Effects with a 4,6-O-Benzylidene Acetal: For mannoside donors, installing a 4,6-O-benzylidene protecting group is critical. This rigid cyclic system introduces torsional strain that disfavors the formation of the oxocarbenium ion and promotes the existence of the covalent α-triflate.[10] This biases the system towards the SN2 pathway required for β-mannoside formation.
-
Consider an In-situ Anomerization Approach: Some methods rely on the formation of an α-glycosyl halide, which then undergoes an SN2 displacement. While not a direct triflate method, the principle of inverting a stable α-intermediate is the same.
Caption: A decision-making flowchart for troubleshooting stereoselectivity.
Problem 3: The reaction yield is very low or fails completely, with only starting material recovered.
Low reactivity can stem from issues with the donor, acceptor, or activation conditions.
Answer & Troubleshooting Steps:
-
Verify Anhydrous Conditions: Triflate-based activators and intermediates are extremely sensitive to moisture. Ensure all glassware is rigorously flame- or oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Argon or Nitrogen). The use of activated molecular sieves (4 Å) is highly recommended.[1]
-
Assess Donor/Acceptor Reactivity:
-
Donor: "Disarmed" donors, which have electron-withdrawing protecting groups (e.g., esters), are less reactive than "armed" donors with electron-donating groups (e.g., ethers).[15] If you are using a disarmed donor, you may need a stronger activator system or higher temperatures.
-
Acceptor: Sterically hindered secondary alcohols are much less reactive than primary alcohols. For a very unreactive acceptor, you may need to increase the equivalents of the donor and activator or extend the reaction time.
-
-
Check Activator Integrity: Triflic anhydride (Tf₂O) can degrade over time. Ensure you are using a fresh bottle or a recently purified batch. The same applies to other reagents like N-iodosuccinimide (NIS) or diphenyl sulfoxide.
-
Include a Non-Nucleophilic Base: The activation process generates triflic acid (TfOH), a very strong acid that can potentially degrade acid-labile protecting groups or the glycosidic product. Including a hindered, non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) is crucial to scavenge this acid without interfering with the reaction.[7][10]
Experimental Protocol Example
Protocol: Stereoselective β-Mannosylation via Pre-activation
This protocol describes the synthesis of a β-mannoside using a 4,6-O-benzylidene protected thiomannoside donor, leveraging a pre-activation strategy.
Materials:
-
Donor: Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside
-
Acceptor: e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
Activator System: Diphenyl sulfoxide (Ph₂SO) and Trifluoromethanesulfonic anhydride (Tf₂O)
-
Base: 2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried, round-bottom flask under Argon, add the mannosyl donor (1.0 equiv), the acceptor (1.2 equiv), DTBMP (2.0 equiv), and activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous DCM and cool the mixture to -78 °C (acetone/dry ice bath).
-
In a separate flame-dried flask, prepare a solution of Ph₂SO (2.0 equiv) in anhydrous DCM. To this solution at 0 °C, add Tf₂O (1.1 equiv) dropwise. Stir for 5 minutes. This is the pre-formed activator.
-
Add the pre-formed activator solution dropwise to the cold (-78 °C) mixture of donor and acceptor.
-
Note: For a true pre-activation protocol, the acceptor would be omitted from step 1 and added as a solution after the activator has reacted with the donor for 5-10 minutes. The co-addition protocol described here is often sufficient and simpler to execute.
-
Stir the reaction at -78 °C, monitoring closely by TLC (staining with ceric ammonium molybdate or p-anisaldehyde). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) or pyridine.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through Celite to remove molecular sieves.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-mannoside. Characterize thoroughly by NMR to confirm the β-stereochemistry (typically a small J₁,₂ coupling constant of ~1-2 Hz).
References
-
Factors and Strategies to Achieve Stereoselectivity of Glycosylation Reaction: A Review. (2023). International Journal of Research in Engineering and Science (IJRES). [Link]
-
Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2687–2704. [Link]
-
Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015). Royal Society of Chemistry. [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Approaches to stereoselective 1,1'-glycosylation. (n.d.). Beilstein Journals. [Link]
-
Pereira, C. L., et al. (2016). Nucleophile-Directed Stereocontrol Over Glycosylations Using Geminal-Difluorinated Nucleophiles. Angewandte Chemie International Edition, 55(46), 14463-14467. [Link]
-
Komarova, B. S., et al. (2015). Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4-O-Acyl and 4-O-Pentafluorobenzoyl Groups and the Role of 6-O-Substituents in Glucosyl and Galactosyl Donors. The Journal of Organic Chemistry. [Link]
-
Cheng, Y., et al. (2020). Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2-cis-2-Amino Glycosides. ACS Catalysis, 10(23), 14143–14152. [Link]
-
Molla, M. R. I., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 889370. [Link]
-
Komarova, B. S., et al. (2016). Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4-O-Acyl and 4-O-Pentafluorobenzoyl Groups and the Role of 6-O-Substituents in Glucosyl and Galactosyl Donors. The Journal of Organic Chemistry, 81(3), 934-951. [Link]
-
A. de la Fuente, et al. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society, 142(27), 11845–11854. [Link]
-
Chemical O‐Glycosylations: An Overview. (2020). Chemistry – An Asian Journal, 15(18), 2734-2762. [Link]
-
Kim, K. S., et al. (2008). Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and trifluoromethanesulfonic anhydride involving glycosyl phthalate intermediates. Journal of the American Chemical Society, 130(26), 8537-8547. [Link]
-
ChemInform Abstract: Direct Glycosylation with Anomeric Hydroxy Sugars by Activation with 3-Fluorophthalic Anhydride and Trifluoromethanesulfonic Anhydride. (2009). ChemInform, 40(31). [Link]
-
Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol. (2021). Angewandte Chemie International Edition, 60(1), 359-364. [Link]
-
Proposed mechanism for triflic anhydride activated... (n.d.). ResearchGate. [Link]
-
Wang, T., et al. (2020). Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol. Angewandte Chemie. [Link]
-
Pre-activation Based Stereoselective Glycosylations. (2014). Topics in Current Chemistry, 362, 1-36. [Link]
-
Stereoselective Sulfenylative N‐Glycosylation of Glycals Enabled by Hexafluoroisopropanol. (2020). ResearchGate. [Link]
-
Thomas, J. M., et al. (2021). Efficient synthesis of fluorogenic substrates for mucopolysaccharidosis (MPS) IIIA and IIIB via aromatic α-glycosylation with thioglycosyl donors. Organic & Biomolecular Chemistry, 19(26), 5857-5862. [Link]
Sources
- 1. Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2-cis-2-Amino Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and trifluoromethanesulfonic anhydride involving glycosyl phthalate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis of fluorogenic substrates for mucopolysaccharidosis (MPS) IIIA and IIIB via aromatic α-glycosylation with thioglycosyl donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irl.umsl.edu [irl.umsl.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
effect of temperature on hexafluoroisopropyl trifluoromethanesulfonate stability
Welcome to the technical support center for hexafluoroisopropyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this highly reactive reagent. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to ensure the success and safety of your experiments.
Introduction: Understanding the Reagent
This compound, also known as 2,2,2-trifluoro-1-(trifluoromethyl)ethyl trifluoromethanesulfonate, is a powerful reagent utilized for introducing the hexafluoroisopropyl group into organic molecules. Its utility is prominent in the synthesis of fluorinated compounds for pharmaceuticals, agrochemicals, and advanced materials, where the unique properties of the hexafluoroisopropyl moiety can enhance biological activity and material stability.[1] However, its high reactivity, a consequence of the excellent leaving group ability of the triflate anion, necessitates a thorough understanding of its stability, particularly concerning temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A1: this compound is generally described as being stable under normal, recommended storage conditions.[2] These conditions are defined as a cool, dry, and shaded environment, preferably under an inert atmosphere to prevent moisture exposure.[2] While a specific decomposition temperature is not available in published literature, data from related fluorinated and triflate-containing compounds suggest that thermal decomposition can be a concern at elevated temperatures. For instance, some perfluoroalkyl ether carboxylic acids show decomposition at temperatures as low as 150-200°C. Therefore, it is prudent to handle this reagent with care regarding heat exposure.
Q2: What are the known decomposition products of this compound?
A2: Upon decomposition, this compound is expected to break down into smaller, hazardous molecules. The primary hazardous decomposition products identified are carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2] The formation of HF is a significant safety concern due to its high corrosivity and toxicity.
Q3: What are the primary conditions to avoid when handling and storing this reagent?
A3: The most critical condition to avoid is exposure to moisture.[2] The triflate group is susceptible to hydrolysis, which can lead to the degradation of the reagent and the formation of trifluoromethanesulfonic acid and hexafluoroisopropanol. Additionally, given its reactivity, it should be stored away from strong acids, strong bases, acid chlorides, and metals. High temperatures should also be avoided to prevent thermal decomposition.
Q4: Are there any visible signs of decomposition I should look for?
A4: While there is no specific information on the visible signs of decomposition for this particular compound, general indicators for related compounds include discoloration (e.g., yellowing or browning), the development of pressure in the storage vessel (due to the formation of gaseous byproducts), and the presence of a sharp, acidic odor which might indicate the formation of hydrogen fluoride or trifluoromethanesulfonic acid. If any of these signs are observed, the reagent's purity and integrity should be questioned, and it should be handled with extreme caution in a well-ventilated fume hood.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues that researchers may encounter during their experiments, with a focus on problems arising from the potential thermal instability of this compound.
| Observed Issue | Potential Cause Related to Temperature/Stability | Troubleshooting Steps & Rationale |
| Low or No Product Yield | Reagent Degradation: The reagent may have decomposed due to improper storage or handling at elevated temperatures. Reaction Temperature Too High: The reaction conditions may be causing the thermal decomposition of the reagent before it can react as intended. | 1. Verify Reagent Quality: Before use, visually inspect the reagent. If in doubt, obtain a fresh batch. 2. Optimize Reaction Temperature: Run the reaction at a lower temperature. Consider starting at room temperature or below and gradually increasing if necessary. The goal is to find a balance between reaction rate and reagent stability. 3. Slow Addition: If the reaction is exothermic, add the this compound slowly to the reaction mixture to maintain better temperature control. |
| Inconsistent Results/Poor Reproducibility | Variable Reagent Purity: If the reagent has partially decomposed over time, its effective concentration will be lower and it may contain impurities that interfere with the reaction. | 1. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk reagent to ambient conditions. 2. Standardize Storage: Ensure all users are adhering to strict storage protocols (cool, dry, inert atmosphere). |
| Formation of Unexpected Byproducts | Alternative Reaction Pathways: At higher temperatures, decomposition pathways may become competitive with the desired reaction, leading to the formation of byproducts from the breakdown of the reagent. | 1. Reaction Profiling: Analyze the reaction mixture at different time points and temperatures using techniques like LC-MS or GC-MS to identify the onset of byproduct formation. 2. Lower Reaction Temperature: As with low yield, reducing the reaction temperature can often suppress these unwanted side reactions. |
| Corrosion of Equipment | Formation of Acidic Byproducts: Decomposition, especially in the presence of trace moisture, can generate hydrogen fluoride and trifluoromethanesulfonic acid, which are highly corrosive. | 1. Use Appropriate Equipment: Ensure that your reaction vessel and any other equipment in contact with the reagent are made of materials resistant to strong acids and fluoride ions (e.g., certain grades of stainless steel, specialized polymers, or glass, though glass can be etched by HF over time). 2. Maintain an Inert Atmosphere: Rigorously exclude moisture from your reaction setup to minimize the formation of these corrosive byproducts. |
Postulated Thermal Decomposition Pathway
The following diagram illustrates a plausible thermal decomposition pathway for this compound, based on the known chemistry of triflate esters and fluorinated compounds. The primary decomposition is likely initiated by the cleavage of the C-O or S-O bond, which are the most labile points in the molecule.
Caption: A logical workflow for troubleshooting common experimental problems.
References
Sources
Technical Support Center: Purification Strategies for Products from Hexafluoroisopropyl & Triflate Chemistry
Welcome to the technical support center for navigating the unique purification challenges associated with organofluorine chemistry, specifically focusing on products derived from reactions involving hexafluoroisopropyl (HFIP) moieties and triflate functionalities. The distinct physicochemical properties conferred by highly fluorinated groups—such as altered polarity, unique solubility profiles, and increased acidity of neighboring protons—necessitate specialized purification strategies beyond standard protocols.
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing both common queries and specific troubleshooting scenarios encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification of fluorinated compounds and triflate reaction products.
Q1: Why are products containing a hexafluoroisopropyl group often difficult to purify using standard silica gel chromatography?
A: Compounds bearing the HFIP group or other highly fluorinated chains exhibit unique polarity and solubility properties. They are often less polar than their non-fluorinated analogs and can be highly lipophobic (fat-repelling) and hydrophobic (water-repelling), a property sometimes termed "fluorophilic".[1][2] This can lead to several challenges on standard silica gel:
-
Poor Retention: The low polarity can cause the compound to elute very quickly, often with non-polar solvents like hexanes, leading to poor separation from non-polar impurities.
-
Atypical Elution Order: The elution order may not follow typical polarity rules, making method development unpredictable.
-
Co-elution with HFIP Solvent: If hexafluoroisopropanol (HFIP) is used as a solvent in the reaction, it can be challenging to remove.[3][4] HFIP is polar (miscible with water) but also has a high affinity for fluorinated compounds and can co-elute with the product in some systems.
Q2: What is the most common and problematic byproduct in a triflation reaction, and how do I remove it?
A: The most common and problematic byproduct is trifluoromethanesulfonic acid (triflic acid, TfOH). It is a very strong, non-volatile superacid that can cause product decomposition, charring on a chromatography column, and interfere with subsequent reactions.[5][6]
Standard removal strategies include:
-
Aqueous Bicarbonate Wash: For products stable to aqueous basic conditions, a careful wash with a cold, saturated solution of sodium bicarbonate (NaHCO₃) is effective.[5][7] Perform this step quickly and at low temperatures (0-5 °C) to minimize hydrolysis of triflate products.[7]
-
Solid-Phase Scavenging: Passing the crude reaction mixture through a plug of basic alumina or a polymer-supported amine resin can effectively neutralize and bind the triflic acid without an aqueous workup.[7]
-
Use of a Hindered Base: Including a non-nucleophilic, sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine in the reaction mixture can scavenge TfOH as it forms, simplifying the workup process significantly.[5][8]
Q3: My alkyl triflate product seems to decompose on the silica gel column. What is happening and how can I prevent it?
A: Alkyl triflates are highly reactive molecules because the triflate group is an excellent leaving group. Standard silica gel is inherently acidic and contains surface silanol groups (Si-OH) and adsorbed water, which can promote decomposition via two main pathways:
-
Hydrolysis: Reaction with water to form the corresponding alcohol.
-
Elimination: Formation of an alkene, catalyzed by the acidic silica surface.[5]
To prevent this, you should modify your chromatography conditions:
-
Use Neutralized Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine to neutralize the acidic sites.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.[5]
-
Anhydrous Conditions: Use dry solvents and pack the column under an inert atmosphere to minimize moisture.[5]
Part 2: Troubleshooting Guide
This section provides a problem-cause-solution framework for specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery After Aqueous Workup | 1. Product Hydrolysis: The target molecule (e.g., an aryl or alkyl triflate) is sensitive to the pH of the aqueous layer.[7] 2. Emulsion Formation: Highly fluorinated compounds can act as surfactants, leading to stable emulsions that trap the product. 3. Product is Water Soluble: The introduction of fluorine can sometimes increase solubility in polar solvents if other polar groups are present. | 1. Minimize Contact Time & Temperature: Perform aqueous washes quickly at 0-5 °C. Use a milder base like saturated NaHCO₃ instead of NaOH or K₂CO₃.[7] 2. Break Emulsion: Add brine (saturated NaCl solution) or small amounts of a different organic solvent to disrupt the emulsion. Centrifugation can also be effective. 3. Anhydrous Workup: If the product is highly sensitive, avoid water entirely. Filter the reaction mixture through a plug of Celite® or silica, washing with a suitable organic solvent. Residual acid can be removed by co-evaporation with toluene.[7] |
| Product Co-elutes with Impurities on Silica Gel | 1. "Fluorophilicity": The product has a strong affinity for other fluorinated components (e.g., unreacted starting material, byproducts) over the silica stationary phase.[2] 2. Insufficient Polarity Difference: The product and impurity have very similar polarities, making separation on silica difficult. | 1. Reverse Phase Chromatography: Use a C18 or a specialized fluorinated stationary phase column. On a C18 column, the highly fluorinated compound will often be retained more strongly than its non-fluorinated counterparts. 2. Fluorous Solid-Phase Extraction (F-SPE): If your product has a high fluorine content, F-SPE is an excellent option. This technique uses a fluorinated silica gel that selectively retains highly fluorinated molecules while non-fluorinated impurities are washed away.[9][10][11] |
| Persistent HFIP Solvent in Final Product (Observed in ¹H or ¹⁹F NMR) | 1. High Boiling Point: HFIP has a boiling point of ~59 °C, but it can form persistent solvates with fluorinated or hydrogen-bond accepting molecules. 2. Azeotrope Formation: HFIP may form azeotropes with common organic solvents, making it difficult to remove by simple evaporation. | 1. High Vacuum & Gentle Heat: Dry the sample under high vacuum ( < 1 mmHg) for an extended period. Gentle heating (30-40 °C) can help, provided the product is thermally stable. 2. Co-distillation: Add a higher-boiling non-polar solvent like toluene or heptane and re-evaporate under reduced pressure. Repeat this process 2-3 times.[6] 3. Lyophilization (Freeze-Drying): If the product is a solid and stable, dissolving it in a suitable solvent (like 1,4-dioxane or water if soluble) and lyophilizing can effectively remove residual HFIP.[12] |
| NMR Shows Broad Peaks or Baseline Distortion | 1. Residual Triflic Acid: Trace amounts of TfOH can broaden NMR signals, especially for protons near basic sites (e.g., amines).[6] 2. Paramagnetic Impurities: If a metal catalyst was used, trace metals can cause signal broadening. | 1. Filter Through Basic Plug: Dissolve the sample in a non-polar solvent (e.g., DCM, ether) and filter it through a small plug of basic alumina or silica gel pre-treated with triethylamine. 2. Chelating Wash: If metal contamination is suspected, perform a wash with a dilute aqueous solution of a chelating agent like EDTA. |
Part 3: Detailed Protocols & Workflows
Protocol 1: Optimized Workup for Triflic Acid Removal
Objective: To neutralize and remove triflic acid from a reaction mixture containing a water-stable product.
Methodology:
-
Cool the completed reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a stirred, cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous CO₂ evolution will occur. Ensure the receiving flask is large enough (at least 5x the reaction volume) to prevent overflow.
-
Allow the mixture to stir for 10-15 minutes at 0 °C until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash once with cold water, followed by one wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Workflow: Purification Strategy Selection
The choice of purification strategy depends critically on the fluorine content and stability of your product. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification workflow.
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)
Objective: To separate a highly fluorinated product from non-fluorinated impurities. This protocol is based on the principles outlined by Curran and others.[1][10]
Materials:
-
Fluorous silica gel SPE cartridge (e.g., with a -SiMe₂(CH₂)₂C₈F₁₇ bonded phase).[9][10]
-
Fluorophobic solvent (e.g., 80:20 Methanol/Water).
-
Fluorophilic solvent (e.g., Methanol, Tetrahydrofuran (THF)).
Methodology:
-
Condition the Cartridge: Pre-condition the fluorous SPE cartridge by washing with 3-5 column volumes of the fluorophilic elution solvent (e.g., THF), followed by 3-5 column volumes of the fluorophobic loading solvent (e.g., 80:20 MeOH/H₂O).
-
Load Sample: Dissolve the crude reaction mixture in a minimum amount of the loading solvent or another miscible solvent (like DMF) and load it onto the cartridge.
-
Fluorophobic Wash: Elute the cartridge with 5-10 column volumes of the fluorophobic solvent (80:20 MeOH/H₂O). This will wash away the non-fluorinated and less-fluorinated impurities. Collect these fractions and analyze by TLC or LC-MS to ensure no product is lost.
-
Fluorophilic Elution: Elute the cartridge with 5-10 column volumes of a fluorophilic solvent (e.g., pure MeOH or THF) to recover the retained, highly fluorinated target compound.
-
Analysis & Concentration: Analyze the collected fluorophilic fractions for purity and concentrate the appropriate fractions to yield the purified product.
References
- Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing.
- Synthetic applications of fluorous solid-phase extraction (F-SPE).
- Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis.
- trifloroacetyl trifl
- Technical Support Center: Purification of Phenyl Trifluoromethanesulfon
- Working with fluorin
- Organofluorine chemistry. Wikipedia.
- Technical Support Center: Purification of Propyl Trifl
- Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?
- Hexafluoroisopropanol (HFIP)
- Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions.
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.
Sources
- 1. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hexafluoroisopropyl Trifluoromethanesulfonate
Sources
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. reddit.com [reddit.com]
- 10. This compound | 156241-41-7 [sigmaaldrich.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. youtube.com [youtube.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. acs.org [acs.org]
Technical Support Center: Work-Up Procedures for Hexafluoroisopropyl Triflate Reactions
Welcome to the technical support center for handling reactions involving 1,1,1,3,3,3-hexafluoroisopropyl trifluoromethanesulfonate (HFIP-triflate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective work-up of reactions utilizing this powerful, yet hazardous, reagent. The information herein is structured to address common challenges and provide clear, actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the quenching and work-up of reactions involving hexafluoroisopropyl triflate.
Q1: What are the primary hazards associated with hexafluoroisopropyl triflate?
A1: Hexafluoroisopropyl triflate is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also sensitive to moisture and can decompose to release hazardous gases, including hydrogen fluoride (HF).[1][4] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]
Q2: Why is a specific quenching procedure necessary for this reagent?
A2: Due to its high reactivity, especially towards nucleophiles, any unreacted hexafluoroisopropyl triflate must be safely neutralized before the reaction mixture is exposed to an aqueous work-up. Direct contact with water can lead to a vigorous, exothermic reaction, potentially causing a dangerous increase in temperature and pressure within the reaction vessel. A controlled quenching process mitigates these risks.
Q3: What are the most common quenching agents for hexafluoroisopropyl triflate?
A3: The choice of quenching agent depends on the scale of the reaction and the other components in the reaction mixture. Common quenching agents include:
-
Alcohols (e.g., isopropanol, ethanol): These are often used as a first step in a sequential quench. They react less violently with the triflate than water.[6][7]
-
Water: Used cautiously after an initial quench with a less reactive protic solvent.[6][8]
-
Amines (e.g., triethylamine, diethylamine): These can be used to neutralize both the triflate and any acidic byproducts.[9]
-
Saturated aqueous solutions (e.g., sodium bicarbonate, ammonium chloride): These are typically used during the work-up phase to neutralize acidic components and remove water-soluble impurities.[10][11]
Q4: How do I know if the quenching process is complete?
A4: A successful quench is typically indicated by the cessation of any observable reaction, such as gas evolution (bubbling) or a noticeable temperature increase.[6] For more sensitive reactions or on a larger scale, it may be prudent to monitor the disappearance of the hexafluoroisopropyl triflate by a suitable analytical technique (e.g., TLC, LC-MS) on a small, carefully quenched aliquot.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the work-up of hexafluoroisopropyl triflate reactions.
Troubleshooting Scenario 1: Vigorous/Uncontrolled Quenching
-
Symptom: A rapid, significant increase in temperature, excessive gas evolution, or splashing of the reaction mixture upon addition of the quenching agent.
-
Cause: The quenching agent is being added too quickly, or a highly reactive quenching agent (like water) is being used as the initial quencher for a significant amount of unreacted triflate.
-
Solution:
-
Immediate Action: Cease the addition of the quenching agent. If safe to do so, increase the cooling of the reaction vessel (e.g., by adding more ice to the cooling bath).
-
Revised Quenching Protocol:
-
Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C or below) before quenching.
-
Begin the quench by slowly adding a less reactive protic solvent, such as isopropanol or ethanol, dropwise with vigorous stirring.[6][7]
-
Once the initial exotherm has subsided, a more reactive quencher like methanol can be added, followed by the cautious addition of water.[6]
-
Always add the quenching agent to the reaction mixture, not the other way around.
-
-
Troubleshooting Scenario 2: Incomplete Reaction or Low Yield After Work-Up
-
Symptom: The desired product is obtained in a lower-than-expected yield, or a significant amount of starting material remains.
-
Cause: This could be due to several factors, including premature quenching of the active triflate or hydrolysis of the product during work-up.
-
Solution:
-
Verify Reaction Completion: Before initiating the quench, ensure the reaction has gone to completion using an appropriate analytical method (TLC, NMR, LC-MS).
-
Anhydrous Conditions: Hexafluoroisopropyl triflate is highly sensitive to moisture.[1] Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Controlled Quenching: Follow a controlled, sequential quenching procedure as described above to avoid any undesired side reactions.
-
pH Adjustment during Work-up: If your product is sensitive to acid, ensure that the aqueous washes are buffered to a suitable pH. A wash with a saturated solution of sodium bicarbonate can help neutralize any acidic byproducts.[10]
-
Troubleshooting Scenario 3: Formation of Unexpected Byproducts
-
Symptom: The appearance of unexpected spots on a TLC plate or peaks in an NMR or LC-MS spectrum after work-up.
-
Cause: Side reactions can occur with the solvent, nucleophilic impurities, or the quenching agent itself. For example, hexafluoroisopropanol (HFIP) can act as a nucleophile under certain conditions.[12][13]
-
Solution:
-
Solvent Choice: Select a solvent that is inert to the reaction conditions. Dichloromethane is a common choice for reactions involving triflates.[14][15]
-
Purity of Reagents: Ensure all reagents and starting materials are of high purity and free from nucleophilic impurities.
-
Quenching Agent Selection: Consider the reactivity of your product and other reaction components when choosing a quenching agent. In some cases, a non-protic quench may be necessary.
-
Temperature Control: Maintain the recommended temperature throughout the reaction and quenching process to minimize the formation of byproducts.
-
Section 3: Recommended Work-Up Protocols
This section provides a general, step-by-step protocol for the safe quenching and work-up of a reaction involving hexafluoroisopropyl triflate. Note: This is a general guide and may need to be adapted based on the specific reaction.
Standard Quenching and Aqueous Work-Up Protocol
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Initial Quench (Alcohol): With vigorous stirring, slowly add isopropanol dropwise. Monitor the temperature of the reaction mixture and control the addition rate to prevent a significant exotherm.[6][7]
-
Secondary Quench (Water): After the initial quench is complete and no further heat is being generated, cautiously add water dropwise.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[10]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Visualization of the Standard Work-Up Workflow
Caption: Standard work-up workflow for hexafluoroisopropyl triflate reactions.
Section 4: Data Summary
The following table summarizes key properties and considerations for common quenching agents.
| Quenching Agent | Relative Reactivity | Key Considerations |
| Isopropanol | Moderate | Good initial quencher, less exothermic than water. |
| Ethanol | Moderate | Similar to isopropanol, a good choice for initial quenching. |
| Methanol | High | More reactive than isopropanol or ethanol, can be used after an initial quench. |
| Water | Very High | Highly exothermic, should only be used after an initial quench with a less reactive solvent. |
| Triethylamine | High | Can act as both a quencher and a base to neutralize acids. |
| Saturated NaHCO₃ | Low | Primarily used for neutralizing acids during the work-up phase. |
| Saturated NH₄Cl | Low | Used as a mild acidic wash to remove basic impurities. |
Section 5: References
-
Henry Schein. (n.d.). Safety Data Sheet. [Link]
-
Regis Technologies. (2015). SAFETY DATA SHEET. [Link]
-
Gelest. (n.d.). HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE - Safety Data Sheet. [Link]
-
Jolly, P. I., et al. (n.d.). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. University of Strathclyde.
-
Organic Synthesis. (n.d.). Alcohol to Triflate using Tf2O, base. [Link]
-
Kelly, C. L., & Leadbeater, N. E. (2016). The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides. International Journal of Advanced Research in Chemical Science, 3(7), 27-34.
-
Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
-
Google Patents. (n.d.). DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts.
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
-
Request PDF. (2025). Solvent nucleophilicities of hexafluoroisopropanol/water mixtures.
-
ARC Journals. (n.d.). The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides.
-
National Center for Biotechnology Information. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.
-
ACS Publications. (n.d.). Difunctionalization Processes Enabled by Hexafluoroisopropanol.
-
Reddit. (2013). Working with Triflates.
-
Reddit. (2024). Quenching guide.
-
Thieme. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
University of Mississippi. (n.d.). Synthesis of Derivatives of Hexafluoroisopropanol.
-
ChemRxiv. (n.d.). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations.
-
Thieme. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. henryschein.ca [henryschein.ca]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. registech.com [registech.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Electrophilic Activation: Hexafluoroisopropyl Trifluoromethanesulfonate vs. Triflic Anhydride in Modern Synthesis
For researchers, scientists, and professionals in drug development, the precise activation of functional groups is a cornerstone of successful molecular synthesis. The choice of activating agent can dictate the efficiency, selectivity, and overall viability of a synthetic route. Among the pantheon of powerful electrophilic reagents, trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) has long been revered for its exceptional reactivity. However, the emergence of specialized reagents like hexafluoroisopropyl trifluoromethanesulfonate offers a nuanced alternative, prompting a critical evaluation of their respective merits in the synthetic chemist's toolbox. This guide provides an in-depth technical comparison of these two potent reagents, supported by mechanistic insights and practical considerations to inform your experimental design.
Triflic Anhydride (Tf₂O): The Gold Standard of Electrophilic Activation
Triflic anhydride is the symmetrical anhydride of trifluoromethanesulfonic acid (triflic acid), a superacid.[1] This parentage endows Tf₂O with extreme electrophilicity, making it a premier reagent for the activation of a wide range of functional groups.[2][3]
Core Reactivity and Mechanistic Considerations
The immense reactivity of triflic anhydride stems from the exceptional stability of the triflate anion (CF₃SO₃⁻), which is a superb leaving group.[4] The trifluoromethyl group exerts a powerful electron-withdrawing effect, delocalizing the negative charge on the sulfonate, thus facilitating its departure.
The primary role of Tf₂O in synthesis is the conversion of hydroxyl groups (in alcohols, phenols, and enols) into triflates.[5] These triflate esters are highly valued intermediates due to their exceptional leaving group ability in nucleophilic substitution and cross-coupling reactions.[4][6] Beyond simple triflation, triflic anhydride is a potent activator for a plethora of other functional groups, including amides, sulfoxides, and phosphorus oxides, generating highly reactive intermediates that can be trapped by nucleophiles.[7]
Experimental Protocol: General Procedure for the Triflation of an Alcohol using Triflic Anhydride
-
Preparation: To a solution of the alcohol (1.0 equiv) and a non-nucleophilic base (e.g., pyridine or 2,6-lutidine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add triflic anhydride (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude triflate is often used immediately due to its reactivity but can be purified by flash column chromatography on silica gel if necessary.
Applications in Complex Synthesis
The utility of triflic anhydride is vast and well-documented in the synthesis of complex molecules.[8] It is a key reagent in:
-
Glycosylation Reactions: Activation of glycosyl donors.[5]
-
Cross-Coupling Reactions: Formation of vinyl and aryl triflates for Suzuki, Heck, and other palladium-catalyzed couplings.[4]
-
Synthesis of Heterocycles: Activation of amides to form reactive intermediates for cyclization reactions.[5]
-
Dehydration Reactions: Conversion of alcohols to alkenes and amides to nitriles.[9]
The sheer reactivity of triflic anhydride, however, can be a double-edged sword. Its high electrophilicity can lead to a lack of selectivity with sensitive substrates, and its handling requires stringent anhydrous conditions due to its rapid hydrolysis to corrosive triflic acid.[6]
This compound: A Specialized Alternative
This compound, also known as 1,1,1,3,3,3-hexafluoroisopropyl triflate, is a less common but intriguing reagent.[10] It combines the triflate leaving group with a hexafluoroisopropyl (HFIP) moiety. The properties of HFIP as a solvent are well-studied; it is a highly polar, strongly hydrogen-bond-donating, and weakly nucleophilic medium that can stabilize cationic intermediates and promote a variety of chemical transformations.[5][11][12] When incorporated into the reagent itself, the HFIP group is expected to modulate its reactivity.
Synthesis of this compound
This reagent is not as commercially prevalent as triflic anhydride and may require synthesis in the laboratory. A general approach involves the reaction of hexafluoroisopropanol with triflic anhydride or another suitable triflating agent.
Experimental Protocol: Synthesis of this compound
-
Preparation: To a solution of hexafluoroisopropanol (1.0 equiv) and pyridine (1.1 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add triflic anhydride (1.05 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Comparative Reactivity and Potential Advantages
Direct, side-by-side comparative studies of this compound and triflic anhydride are scarce in the literature. However, we can infer potential differences in their performance based on their chemical structures.
The hexafluoroisopropyl group is strongly electron-withdrawing, which would enhance the leaving group ability of the triflate. However, the steric bulk of the hexafluoroisopropyl group compared to the trifluoromethyl group in triflic anhydride is a significant differentiating factor.
Table 1: Comparison of Properties and Inferred Reactivity
| Feature | Triflic Anhydride (Tf₂O) | This compound |
| Structure | (CF₃SO₂)₂O | (CF₃)₂CHOSO₂CF₃ |
| Electrophilicity | Extremely high | Very high, potentially moderated by sterics |
| Leaving Group | Triflate | Triflate |
| Byproduct | Triflic acid (after hydrolysis) | Hexafluoroisopropanol |
| Steric Hindrance | Low | High |
| Handling | Highly moisture-sensitive, corrosive | Moisture-sensitive, likely less corrosive than Tf₂O |
| Potential Advantage | Unsurpassed reactivity for difficult substrates | Potentially greater selectivity for less hindered sites; byproduct is a useful solvent |
The increased steric hindrance of this compound could lead to greater selectivity in the triflation of molecules with multiple hydroxyl groups of varying steric environments. This could be a significant advantage in the synthesis of complex natural products and pharmaceuticals where regioselectivity is paramount.
Furthermore, the byproduct of its reaction is hexafluoroisopropanol (HFIP), a valuable solvent known to promote certain reactions, which could potentially be a beneficial feature in one-pot synthetic sequences.[13][14][15]
Head-to-Head: Choosing the Right Reagent for Your Synthesis
The decision to use triflic anhydride versus this compound will be dictated by the specific demands of the synthetic transformation.
Use Triflic Anhydride when:
-
Maximum reactivity is required: For unreactive alcohols or for forcing a reaction to completion.[2][3]
-
Steric hindrance is not a concern: When the target functional group is readily accessible.
-
A well-established, broadly applicable reagent is preferred: The extensive literature on Tf₂O provides a wealth of protocols and precedents.[7]
Consider this compound when:
-
Enhanced selectivity is desired: For the regioselective triflation of complex molecules with multiple competing sites.
-
A less aggressive reagent is needed: To avoid side reactions with sensitive functional groups.
-
The generation of HFIP as a byproduct could be advantageous: For subsequent reaction steps that benefit from this unique solvent.
Future Outlook
While triflic anhydride remains the undisputed powerhouse for electrophilic activation, the nuanced reactivity profile of this compound warrants further investigation. Detailed comparative studies are needed to fully elucidate its reactivity, selectivity, and functional group tolerance. As the demand for more selective and efficient synthetic methods grows, particularly in the pharmaceutical industry, such specialized reagents are likely to play an increasingly important role.
Conclusion
The choice between this compound and triflic anhydride is a classic case of balancing reactivity with selectivity. Triflic anhydride offers brute force for challenging transformations, while this compound presents a more finessed approach, with the potential for greater control over reaction outcomes. A thorough understanding of the properties and reactivity of both reagents will empower the synthetic chemist to make an informed decision, ultimately leading to more efficient and successful syntheses.
References
- Yurui (Shanghai) Chemical Co., Ltd. (2024, December 19).
- Wikipedia. (2024). Trifluoromethanesulfonic anhydride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Triflic Anhydride in Modern Pharmaceutical Synthesis.
- Lin, J.-H., & Xiao, J.-C. (2024). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Organic Letters.
- Request PDF. (n.d.). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.
- Huang, H., & Kang, J. Y. (2022, March 1). Triflic Anhydride (Tf₂O)-Activated Transformations of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Digital Scholarship@UNLV.
- Lifechem Pharma. Best Manufacturer Of Triflic Anhydride.
- TCI Chemicals. (n.d.).
- Qin, Q., Cheng, Z., & Jiao, N. (2022, December 21). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.
- Piotrowski, M. L., Sguazzin, M., Johnson, J. W., & Magolan, J. (2025, December 19). Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines. Organic Syntheses.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol. (2025, November 13). Chemistry.
- Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective C
- Request PDF. (n.d.). Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol.
- Grokipedia. (n.d.). Trifluoromethanesulfonic anhydride.
- Wikipedia. (n.d.).
- LookChem. (n.d.).
- Motiwala, H. F., Armaly, A. M., Cacioppo, J. G., Coombs, T. C., Koehn, K. R., Norwood, V. M., & Aubé, J. (2022, August 10). HFIP in Organic Synthesis. Chemical Reviews.
- Alghamdi, M. (2023, January 1).
- ResearchGate. (n.d.). Trifluoromethanesulfonic (triflic) Anhydride.
- Aure Chemical. (n.d.). How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts?.
- An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermedi
- Request PDF. (n.d.). Role of hexafluoroisopropanol in C‒H activation.
- ACS Organic & Inorganic Au. (n.d.). Difunctionalization Processes Enabled by Hexafluoroisopropanol.
- Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfon
- PubMed Central. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
- Benchchem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts? | Aure Chemical [aurechem.com]
- 9. reddit.com [reddit.com]
- 10. Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol. | Semantic Scholar [semanticscholar.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Triflating Agents for Alcohol Activation: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the activation of alcohols is a pivotal transformation, enabling the conversion of this ubiquitous functional group into a diverse array of other moieties. The trifluoromethanesulfonyl (triflyl) group is an exceptionally potent activating group due to its superlative leaving group ability, a consequence of the triflate anion's remarkable stability through resonance and the strong electron-withdrawing nature of the trifluoromethyl group.[1] This guide provides an in-depth comparative analysis of three commonly employed triflating agents: Triflic Anhydride (Tf₂O), N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), and Comins' Reagent. Our objective is to equip researchers with the requisite knowledge to make informed decisions in the selection of the optimal reagent for their specific synthetic challenges, supported by experimental data and mechanistic insights.
The Triflyl Group: A Superior Leaving Group
The triflate group (-OTf) is prized for its exceptional ability to depart during nucleophilic substitution and elimination reactions. This stems from the fact that its conjugate acid, triflic acid (TfOH), is a superacid. The stability of the resulting triflate anion is attributed to extensive resonance delocalization of the negative charge across the three oxygen atoms and the inductive effect of the trifluoromethyl group.
Core Comparison of Triflating Agents
The choice of a triflating agent is dictated by a balance of reactivity, selectivity, and experimental practicalities. Here, we compare the performance and characteristics of three leading reagents.
| Feature | Triflic Anhydride (Tf₂O) | N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) | Comins' Reagent |
| Reactivity | Very High | Moderate | High (especially for enolates) |
| Typical Substrates | Primary and secondary alcohols, phenols, amides | Alcohols, phenols, amines | Ketones (to form vinyl triflates), alcohols, phenols |
| Key Advantages | High reactivity, readily available | Milder reaction conditions, stable solid, easier to handle | Excellent for vinyl triflate formation, stable solid |
| Limitations | Highly reactive, moisture-sensitive, can lead to side reactions | Less reactive than Tf₂O, may require longer reaction times or higher temperatures | Primarily used for enolate triflation, can be less reactive for simple alcohols |
| Byproducts | Triflic acid (corrosive) | N-phenyltriflamide anion | 5-chloro-2-pyridyltriflimide anion |
| Handling | Corrosive liquid, reacts violently with water[2][3] | Stable, non-hygroscopic solid[4] | Stable, white solid[5] |
In-Depth Analysis of Triflating Agents
Triflic Anhydride (Tf₂O): The Powerhouse
Trifluoromethanesulfonic anhydride is the most common and reactive triflating agent.[6] Its high electrophilicity allows for the rapid activation of a wide range of alcohols, including sterically hindered ones. The reaction is typically performed at low temperatures in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the triflic acid byproduct.[6]
Mechanism of Alcohol Activation with Triflic Anhydride:
The reaction proceeds via a nucleophilic attack of the alcohol oxygen onto one of the sulfur atoms of the triflic anhydride. A proton is subsequently removed by a base to yield the alkyl triflate and triflic acid, which is neutralized by the base.
Caption: Mechanism of alcohol triflation using Tf₂O.
Experimental Protocol: Triflation of a Primary Alcohol with Triflic Anhydride
-
Materials:
-
Alcohol (1.0 eq)
-
Pyridine (1.5 eq)
-
Triflic Anhydride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine dropwise to the solution.
-
Slowly add triflic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature for 2 hours if the reaction is sluggish, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with 10% citric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh): The Milder Alternative
For sensitive substrates or when a less aggressive reagent is desired, N-phenylbis(trifluoromethanesulfonimide) is an excellent choice.[4] It is a stable, crystalline, and easy-to-handle solid, making it more convenient than the highly reactive and corrosive triflic anhydride.[7][8] While generally less reactive, it is often superior for generating enol triflates from carbonyl compounds and for the triflation of phenols and amines.[9][10]
Mechanism of Alcohol Activation with N-Phenylbis(trifluoromethanesulfonimide):
The mechanism is analogous to that of triflic anhydride, involving nucleophilic attack of the alcohol on the sulfur atom. The reaction often requires a base to deprotonate the alcohol, increasing its nucleophilicity.
Caption: General pathway for alcohol triflation with Tf₂NPh.
Experimental Protocol: Triflation of a Phenol with N-Phenylbis(trifluoromethanesulfonimide) using Microwave Heating [9]
-
Materials:
-
Phenol substrate (1.0 eq)
-
N-phenylbis(trifluoromethanesulfonimide) (1.0 eq)
-
Potassium carbonate (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave synthesizer vial
-
-
Procedure:
-
To a microwave synthesizer vial, add the phenol, N-phenylbis(trifluoromethanesulfonimide), and potassium carbonate.
-
Add anhydrous THF to the vial and seal it.
-
Irradiate the vial in a microwave synthesizer at 120 °C for 6 minutes.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Comins' Reagent: The Specialist for Vinyl Triflates and Beyond
Originally developed for the synthesis of vinyl triflates from ketone enolates, Comins' reagent has also proven effective for the triflation of alcohols and phenols.[5][11] It is a stable, white solid that offers high reactivity, often superior to Tf₂NPh.[12] The electron-deficient pyridine ring in Comins' reagent enhances the electrophilicity of the sulfur atoms, making it more susceptible to nucleophilic attack.[12]
Mechanism of Alcohol Activation with Comins' Reagent:
Similar to the other reagents, the alcohol attacks a sulfur atom of the Comins' reagent. The reaction is typically facilitated by a base to generate the more nucleophilic alkoxide.
Caption: General triflation of an alcohol with Comins' reagent.
Experimental Protocol: Synthesis of a Vinyl Triflate from a Ketone using Comins' Reagent [13]
-
Materials:
-
Ketone (1.0 eq)
-
Base (e.g., KHMDS, 1.05 eq)
-
Comins' Reagent (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the ketone in anhydrous THF at -78 °C under an inert atmosphere.
-
Add the base dropwise and stir for 30-60 minutes to form the enolate.
-
In a separate flask, dissolve Comins' reagent in anhydrous THF.
-
Add the solution of Comins' reagent to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C, monitoring by TLC (typically complete in 1-3 hours).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with 5% aqueous NaOH (to remove the pyridinesulfonamide byproduct), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Selectivity in Alcohol Triflation
A key consideration in the activation of polyols is the selective triflation of one hydroxyl group over another. Generally, primary alcohols are more reactive towards triflating agents than secondary alcohols due to reduced steric hindrance. Tertiary alcohols are typically unreactive. While direct comparative studies are limited, the choice of reagent and reaction conditions can influence selectivity. Highly reactive agents like triflic anhydride may exhibit lower selectivity, while milder reagents or sterically demanding conditions can enhance the preference for the less hindered alcohol.
Safety and Handling
-
Triflic Anhydride (Tf₂O): A corrosive and moisture-sensitive liquid that reacts violently with water.[2][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh): A stable, non-hygroscopic solid.[4][7] While less hazardous than Tf₂O, it is an irritant and should be handled with care, using appropriate PPE.[14]
-
Comins' Reagent: A stable, white solid.[5] It is classified as an irritant and should be handled with standard laboratory precautions, including the use of PPE.
Conclusion
The selection of a triflating agent is a critical decision in the design of a synthetic route. Triflic anhydride stands out as a powerful and versatile reagent for the activation of a broad range of alcohols. For more delicate substrates where chemoselectivity is a concern, the milder and easier-to-handle N-phenylbis(trifluoromethanesulfonimide) provides an excellent alternative. Comins' reagent, while a specialist for the synthesis of vinyl triflates, also offers a viable and reactive option for alcohol triflation. By understanding the reactivity profiles, handling requirements, and mechanistic nuances of these reagents, researchers can confidently choose the most appropriate tool to achieve their synthetic goals.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 5. Comin’s reagent - Enamine [enamine.net]
- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 7. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 11. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Named Molecules in Organic Chemistry | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-Phenylbis(trifluoromethanesulfonimide) | 37595-74-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
mechanistic validation of reactions catalyzed by hexafluoroisopropyl triflate
The Causality: While experiments provide evidence of what happens, Density Functional Theory (DFT) calculations help explain why it happens from an energetic perspective. [2][13]By modeling the proposed reactants, intermediates, transition states, and products, we can compute a reaction energy profile. A viable mechanism must have a calculated energy barrier that is consistent with the experimentally observed reaction conditions. DFT is also invaluable for visualizing transition state geometries, which can explain observed stereoselectivity. It is a complementary tool that provides theoretical support for experimental observations. [14]
Conclusion: Building a Cohesive Mechanistic Narrative
The mechanistic validation of reactions catalyzed by hexafluoroisopropyl triflate—or more accurately, by metal triflates in the presence of HFIP—is not a linear process but an iterative cycle of hypothesis and experimentation. A strong kinetic foundation informs the search for intermediates with in-situ spectroscopy. Puzzling spectroscopic or kinetic data can then be resolved with definitive isotopic labeling studies. Finally, computational modeling provides a theoretical framework that can rationalize all experimental observations.
By employing this multi-pronged, evidence-based approach, you move from being a user of a reaction to its master. This deep understanding is what enables true innovation, allowing you to optimize performance, extend applicability to challenging substrates, and design the next generation of powerful catalytic transformations.
References
- Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Comput
- Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.
- A Comparative Guide to Metal Trifl
- Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorin
- Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Comput
- From Coordination to Noncoordination: Syntheses and Substitution Lability Studies of Titanium Triflato Complexes.
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropan
- Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au.
- Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modific
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
- Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions.
- Difunctionalization Processes Enabled by Hexafluoroisopropanol.
- In-situ spectroscopic technique for characterising & studying heterogeneous c
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations.
- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimid
- In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer. Magnetic Resonance Imaging.
- Isotopic labeling. Wikipedia.
- Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
- Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry.
- Multicomponent Reactions: A Promising Approach to Isotope Labeling. Synlett.
- Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations.
- Observing Metal-Catalyzed Chemical Reactions in Situ Using Surface-Enhanced Raman Spectroscopy on Pd–Au Nanoshells. NIH.
- Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modific
- Hexafluoroisopropanol (HFIP)
- Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines. PubMed.
- Large-scale Comparison of Fe and Ru Polyolefin C– H Activation C
- Themed collection Computational Modelling as a Tool in C
- Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines. Organic Chemistry Portal.
- Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
A Comparative Guide to the Kinetic Reactivity of Hexafluoroisopropyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic introduction of fluorinated moieties can profoundly influence the pharmacological profile of a molecule. The trifluoromethanesulfonate (triflate) group is a cornerstone of this endeavor, prized for its exceptional leaving group ability that facilitates a wide array of nucleophilic substitution and cross-coupling reactions. While common alkyl triflates are well-characterized, the kinetic behavior of their heavily fluorinated counterparts, such as hexafluoroisopropyl trifluoromethanesulfonate (HFIP-OTf), is less documented yet critically important for designing advanced synthetic routes.
This guide provides a comprehensive comparison of the kinetic reactivity of this compound against other relevant alkyl triflates. By delving into the underlying principles and presenting supporting experimental data and protocols, this document aims to equip researchers with the insights necessary to harness the unique properties of this powerful reagent.
The Triflate Leaving Group: A Foundation of Reactivity
The exceptional leaving group ability of the triflate anion (CF₃SO₃⁻) stems from the potent electron-withdrawing nature of the trifluoromethyl group, which effectively delocalizes the negative charge through induction and resonance. This inherent stability of the departing anion significantly lowers the activation energy for nucleophilic substitution reactions. The general hierarchy of reactivity among common sulfonate leaving groups is well-established, with triflate far surpassing tosylate and mesylate in its nucleofugality.
This compound: The Impact of Alkyl Group Fluorination
The introduction of fluorine atoms onto the alkyl portion of a triflate ester, as in this compound, introduces a new dimension to its reactivity profile. The two trifluoromethyl groups on the isopropyl moiety exert a strong electron-withdrawing inductive effect, which has several important consequences for the molecule's reactivity in nucleophilic substitution reactions.
It is hypothesized that the pronounced electron-withdrawing nature of the hexafluoroisopropyl group will significantly decrease the rate of Sₙ1-type reactions by destabilizing the formation of a carbocation intermediate. Conversely, in Sₙ2 reactions, this inductive effect can polarize the C-O bond, potentially making the carbon atom more susceptible to nucleophilic attack. However, the steric bulk of the hexafluoroisopropyl group may also hinder the backside attack required for an Sₙ2 mechanism.
To elucidate these competing effects, a comparative kinetic analysis of the solvolysis of this compound and a standard, non-fluorinated analogue, ethyl trifluoromethanesulfonate, is essential.
Comparative Solvolysis Kinetics: A Quantitative Analysis
To provide a quantitative comparison, this guide outlines a detailed experimental protocol for determining the first-order rate constants of solvolysis for both this compound and ethyl trifluoromethanesulfonate. This allows for a direct and objective assessment of the electronic and steric effects of the hexafluoroisopropyl group.
Table 1: Predicted vs. Experimental Solvolysis Rate Constants
| Triflate Ester | Solvent | Temperature (°C) | Predicted Relative Rate (k_rel) | Experimental Rate Constant (k, s⁻¹) |
| Ethyl Trifluoromethanesulfonate | 80% Ethanol/20% Water | 25 | 1 (Reference) | To be determined |
| This compound | 80% Ethanol/20% Water | 25 | < 1 | To be determined |
Rationale for Predicted Relative Rate: The strong electron-withdrawing effect of the two trifluoromethyl groups in this compound is expected to destabilize any developing positive charge on the alpha-carbon, thus significantly slowing down the rate of solvolysis, which proceeds through a mechanism with Sₙ1 character.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from hexafluoroisopropanol and triflic anhydride.
Materials:
-
Hexafluoroisopropanol (HFIP)
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add hexafluoroisopropanol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add a solution of triflic anhydride (1.1 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Kinetic Analysis of Solvolysis by ¹H NMR Spectroscopy
Objective: To determine the first-order rate constant for the solvolysis of alkyl triflates in a given solvent system.
Materials:
-
Alkyl triflate (this compound or Ethyl trifluoromethanesulfonate)
-
Deuterated solvent (e.g., 80% Ethanol-d₆/20% D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
-
Thermostatted NMR probe
Procedure:
-
Prepare a stock solution of the alkyl triflate and the internal standard in the deuterated solvent system.
-
Equilibrate the NMR spectrometer probe to the desired reaction temperature (e.g., 25 °C).
-
Inject the reaction mixture into a pre-warmed NMR tube and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a non-reacting proton of the starting material and the internal standard.
-
Calculate the concentration of the alkyl triflate at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the alkyl triflate versus time.
-
The negative of the slope of the resulting line will be the first-order rate constant (k).
Visualizing the Reaction Pathway and Experimental Workflow
Caption: Workflow for the synthesis and kinetic analysis of this compound.
Caption: Competing Sₙ1 and Sₙ2 pathways for alkyl triflate reactions.
Conclusion and Future Outlook
This guide has laid the foundational understanding for the kinetic evaluation of this compound. The provided protocols offer a robust framework for researchers to quantify the reactivity of this and other fluorinated triflates. The anticipated slower solvolysis rate for HFIP-OTf, due to the destabilization of the carbocation intermediate, suggests that this reagent may be particularly well-suited for Sₙ2 reactions where high reactivity is desired but Sₙ1 pathways are to be avoided.
Further studies are warranted to build a comprehensive library of kinetic data for a range of fluorinated alkyl triflates with various nucleophiles and in different solvent systems. Such data will be invaluable for the rational design of synthetic strategies in drug discovery and materials science, allowing for finer control over reaction outcomes and the targeted synthesis of novel fluorinated molecules.
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Sixty Years of the Grunwald-Winstein Equation: Development and Recent Applications. The Journal of Physical Organic Chemistry, 21(10), 882-896. [Link]
Sources
A Comparative Guide to the Spectroscopic Identification of Intermediates in Hexafluoroisopropyl Triflate Reactions
For researchers, medicinal chemists, and professionals in drug development, understanding reaction mechanisms is paramount to optimizing synthetic routes, controlling stereochemistry, and ensuring product purity. Reactions involving highly reactive species, such as those generated from hexafluoroisopropyl triflate, present a significant analytical challenge. The transient and unstable nature of the intermediates demands sophisticated analytical techniques for their direct observation and characterization. This guide provides an in-depth comparison of modern spectroscopic methods for identifying and characterizing intermediates in reactions involving hexafluoroisopropyl triflate and the related, widely used solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
The Central Role of Carbocationic Intermediates
Hexafluoroisopropyl triflate is a potent electrophile, designed to generate highly reactive intermediates. The triflate group (CF₃SO₃⁻) is an excellent leaving group, facilitating the formation of a carbocation on the hexafluoroisopropyl moiety. Furthermore, the solvent HFIP is known for its high ionizing power and low nucleophilicity, which actively promotes the formation and stabilization of carbocationic intermediates.[1][2][3] The strong inductive effect of the six fluorine atoms in the hexafluoroisopropyl group significantly influences the stability and reactivity of these cationic species. Direct observation of these intermediates is crucial for confirming reaction pathways, such as SN1 mechanisms, and for understanding unexpected side reactions.
A Comparative Analysis of Spectroscopic Techniques
The direct detection of short-lived intermediates requires techniques that are either extremely fast or can stabilize the species for a sufficient duration to allow for analysis. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often in conjunction with computational studies.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| Low-Temperature NMR | Slows down reaction kinetics and stabilizes reactive intermediates by freezing them at cryogenic temperatures.[4] | Provides detailed structural information (connectivity, electronic environment). Unambiguous identification of carbocations through characteristic chemical shifts. | Requires specialized cryogenic equipment (CryoProbes).[5] Potential for line broadening.[4] | Definitive structural elucidation of intermediates that can be stabilized at low temperatures. |
| In-situ (Real-time) NMR | Monitors the reaction directly in the NMR tube as it proceeds. | Provides kinetic data and helps identify transient species that exist in equilibrium. Crucial for understanding reaction mechanisms and improving large-scale production.[6] | Lower sensitivity for very low concentration intermediates. Requires careful experimental setup to control reaction conditions. | Mechanistic investigations and reaction optimization in drug development.[6] |
| In-situ IR Spectroscopy | Tracks changes in vibrational frequencies of functional groups in real-time.[7] | High temporal resolution, suitable for fast reactions. Provides information on the disappearance of reactants and the appearance of intermediates and products.[8] | Provides less detailed structural information compared to NMR. Spectral congestion can be an issue. | Monitoring reaction kinetics and identifying the formation of key functional groups in intermediates.[7] |
| Mass Spectrometry (ESI-MS) | Detects and identifies ionized molecules in the gas phase. | Extremely high sensitivity, capable of detecting very low concentrations of ionic intermediates. Can be used to determine elemental composition with high-resolution instruments.[9][10] | Fragmentation can complicate interpretation. The gas-phase environment may not perfectly represent the solution-phase reality. | Rapid detection of ionic intermediates and confirmation of their mass-to-charge ratio. |
| Computational Chemistry (DFT) | Predicts the structures, energies, and spectroscopic properties of molecules. | Complements experimental data by predicting NMR chemical shifts and IR frequencies of proposed intermediates.[11] Helps to elucidate reaction pathways that are difficult to probe experimentally.[1][2] | Accuracy is dependent on the level of theory and basis set used. Does not replace the need for experimental verification. | Validating proposed intermediate structures and aiding in the interpretation of complex spectra. |
The Power of Cryogenic NMR Spectroscopy
For the unambiguous identification of carbocationic intermediates, low-temperature NMR is the gold standard.[4] By cooling the reaction mixture to temperatures often below -80 °C, the lifetime of reactive species can be extended from milliseconds to hours, allowing for detailed spectroscopic analysis. Modern cryogenic probes (CryoProbes) significantly enhance sensitivity, making it possible to detect low concentrations of these intermediates.[5][12][13]
The key diagnostic feature for a carbocation in ¹³C NMR is the significant downfield chemical shift of the carbon atom bearing the positive charge. For example, while the central carbon in HFIP might appear around 60-70 ppm, the corresponding carbocation could be shifted well beyond 200 ppm.
Experimental Workflow for Intermediate Identification
The process of identifying a reactive intermediate is a multi-faceted approach that integrates experimental observation with theoretical validation.
Caption: Workflow for the identification of reactive intermediates.
Experimental Protocols
Protocol 1: Low-Temperature ¹⁹F and ¹³C NMR Spectroscopy
This protocol describes the general steps for observing a hexafluoroisopropyl carbocation intermediate generated from a suitable precursor.
-
Preparation: In a clean, dry NMR tube, dissolve the hexafluoroisopropyl triflate precursor in a low-freezing point deuterated solvent (e.g., CD₂Cl₂ or CDCl₃/CS₂ mixture) at room temperature.
-
Cooling: Place the NMR tube in the spectrometer and cool the probe to the desired temperature (e.g., -80 °C). Allow the temperature to equilibrate.
-
Initiation: Carefully add the reaction initiator (e.g., a Lewis acid or a strong Brønsted acid) to the cold NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹⁹F and ¹³C NMR spectra. The appearance of new signals, particularly a significantly downfield-shifted signal in the ¹³C spectrum, indicates the formation of the carbocationic intermediate.
-
Confirmation: If possible, acquire 2D NMR spectra (e.g., ¹H-¹³C HSQC) to confirm the assignments of the intermediate's signals.
Protocol 2: In-situ IR Reaction Monitoring
This protocol outlines the use of a probe-based FT-IR spectrometer to monitor a reaction in real-time.
-
Setup: Assemble the reaction vessel equipped with an in-situ IR probe (e.g., a diamond ATR probe).
-
Background Spectrum: Add the solvent to the vessel and acquire a background spectrum.
-
Reactant Spectrum: Add the hexafluoroisopropyl triflate starting material and record its spectrum. Note the characteristic peaks for the triflate group (typically around 1380 cm⁻¹ and 1200-1250 cm⁻¹).
-
Reaction Initiation: Add the coreactant and/or catalyst to initiate the reaction.
-
Monitoring: Continuously collect IR spectra at set time intervals. Monitor the decrease in the intensity of the starting material peaks and the appearance of new peaks corresponding to the intermediate and the final product.
Decision Making in Spectroscopic Analysis
Choosing the right technique depends on the specific goals of the investigation.
Caption: Decision tree for selecting spectroscopic techniques.
Conclusion
The spectroscopic identification of intermediates in hexafluoroisopropyl triflate reactions is a challenging but essential task for modern chemical research and development. While rapid screening by mass spectrometry and kinetic analysis by in-situ IR are valuable tools, low-temperature NMR spectroscopy remains the most powerful method for unambiguous structural elucidation of the crucial carbocationic intermediates. The insights gained from these techniques are often maximized when combined with computational studies, providing a comprehensive understanding of the reaction mechanism. By selecting the appropriate combination of these advanced analytical methods, researchers can demystify complex reaction pathways, leading to the development of more efficient, selective, and robust synthetic processes.
References
- Siegel, G. G., & Anet, F. A. L. (1988). Low-temperature NMR. In Static and Dynamic Implications of Experimental Low-Temperature Structures (pp. 319-354). Springer, Berlin, Heidelberg.
- Whitfield, J. N., et al. (2020). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction.
- May, S. A., et al. (2021).
- Chen, J., et al. (2016). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 138(1), 453-460.
- Mayer, R. J., et al. (2021). Hydroarylation of Enamides Enabled by HFIP via a Hexafluoroisopropyl Ether as Iminium Reservoir.
- Van Hoof, M., et al. (2022). Difunctionalization Processes Enabled by Hexafluoroisopropanol. Accounts of Chemical Research, 55(15), 2085-2098.
- Zhu, Y., et al. (2018). HFIP Solvent Enables Alcohols to Act as Alkylating Agents in Stereoselective Heterocycle Synthesis. Journal of the American Chemical Society, 140(42), 13612-13616.
- Berkessel, A., et al. (2007). Why Is Hexafluoroisopropanol a Unique Solvent for Epoxidation?. Journal of the American Chemical Society, 129(46), 14234-14235.
- Barp, M., et al. (2020). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. The Journal of Physical Chemistry Letters, 11(15), 6211-6216.
- Kreuter, F., et al. (2020). Infrared Photodissociation Spectroscopy of Fluoride-Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. ChemRxiv.
- Ponomarev, D. A., & Takhistov, V. V. (2012). Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation.
- Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes.
-
Bruker. (n.d.). CryoProbes for NMR. Retrieved from [Link]
- Frydman, L., & Scherf, T. (2019). Laser- and cryogenic probe-assisted NMR enables hypersensitive analysis of biomolecules at submicromolar concentration. Proceedings of the National Academy of Sciences, 116(24), 11602-11611.
- Kärnä, M., et al. (2018). Al(iii) and Ga(iii) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts. Dalton Transactions, 47(33), 11466-11475.
- Keun, H. C., et al. (2004). Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. Analytical Chemistry, 76(14), 4275-4281.
-
Proposed mechanism demonstrating synergistic reactions between triflate... - ResearchGate. (n.d.). Retrieved from [Link]
- Lesage, A., et al. (2018). Fast detection and structural identification of carbocations on zeolites by dynamic nuclear polarization enhanced solid-state NMR. Chemical Science, 9(42), 8146-8152.
- Barp, M., et al. (2020). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. The Journal of Physical Chemistry Letters, 11(15), 6211-6216.
- Milner, P. J., et al. (2011). Evidence for in situ catalyst modification during the Pd-catalyzed conversion of aryl triflates to aryl fluorides. Journal of the American Chemical Society, 133(45), 18276-18279.
-
Request PDF. (n.d.). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. Retrieved from [Link]
- Reupohl, J., et al. (2021). Ambiphilic Reactivity and Switchable Methyl Transfer at a T-Shaped Bi(NNN) Complex Enabled by a Redox-Active Pincer Ligand. Journal of the American Chemical Society, 143(48), 20349-20359.
- Kim, K. Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106-8108.
- Gkaragkouni, P., et al. (2020). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transfor-mations. Catalysis Science & Technology, 10(18), 6143-6154.
- Larriba-Andaluz, C., & de la Mora, J. F. (2018). Ion Mobility Spectrometer-Fragmenter-Ion Mobility Spectrometer Analogue of a Triple Quadrupole for High-Resolution Ion Analysis at Atmospheric Pressure. Analytical Chemistry, 90(10), 6323-6330.
- Pummer, W. J., & Wall, L. A. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 325-337.
- Bols, M., & Liang, X. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. European Journal of Organic Chemistry, 2018(31), 4216-4224.
- Weng, H., et al. (2020). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. Dalton Transactions, 49(1), 16-20.
- Scheubert, K., et al. (2011). Computational mass spectrometry for metabolomics: Identification of metabolites and small molecules.
- Paira, R., et al. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Organic & Biomolecular Chemistry, 19(6), 1264-1273.
- Stumpf, T., et al. (2006). Spectroscopic study (TRLFS and EXAFS) of the kinetics of An(III)/Ln(III) humate interaction. Radiochimica Acta, 94(9-11), 635-641.
- Scheubert, K., et al. (2011). Computational mass spectrometry for metabolomics: identification of metabolites and small molecules.
- Alghamdi, M. (2023).
- Lesage, A., et al. (2018). Fast detection and structural identification of carbocations on zeolites by dynamic nuclear polarization enhanced solid-state NMR. Chemical Science, 9(42), 8146-8152.
- Paira, R., et al. (2021). Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C-H activation. Organic & Biomolecular Chemistry, 19(6), 1264-1273.
- Siehl, H. U., et al. (1995). NMR spectroscopic and computational investigations of σ-interactions in carbocations: The β-silyl effect in vinyl cations. Pure and Applied Chemistry, 67(5), 769-775.
- Kováč, P., & Glaudemans, C. P. J. (1993). Reactions of Nucleophiles with Reactive Intermediates in the 3,4,6-Tri-O-benzyl-D-glucal-TfOH-n-Bu4NI Reaction System.
- MacAleese, L., & Maitre, P. (2011). Characterization of reaction intermediates by ion spectroscopy. Chemical Society Reviews, 40(9), 4584-4595.
- Olbrich, S. L. (1993). Computational studies of hydroboration: remote functional groups and r. Digital Commons @ Colby.
- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. (2022). Digital Commons @ Michigan Tech.
- Liebov, N. S., et al. (2021). Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts.
Sources
- 1. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolution in cryogenic solid state NMR: Challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 6. Kinetic understanding of chemical reactions in drug development by leveraging a 400 MHz Cryogen-Free NMR spectrometer in the laboratory - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]
- 10. Computational mass spectrometry for metabolomics: identification of metabolites and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]
- 12. Laser- and cryogenic probe-assisted NMR enables hypersensitive analysis of biomolecules at submicromolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Computational Analysis of Transition States: The Case of Hexafluoroisopropyl Triflate
In the landscape of modern organic synthesis, the quest for reagents that offer unique reactivity and selectivity is perpetual. Among these, organofluorine compounds have carved out a significant niche, with their distinct electronic properties enabling transformations that are otherwise challenging. This guide delves into the computational analysis of transition states involving a particularly interesting substrate class: those bearing both a hexafluoroisopropyl group and a triflate leaving group. The confluence of the potent electron-withdrawing nature of the (CF₃)₂CH- group and the exceptional leaving group ability of the trifluoromethanesulfonate (triflate, -OTf) anion presents unique mechanistic pathways and computational challenges.
This document serves as a practical comparison guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol but as an in-depth technical narrative. We will explore the causality behind experimental and computational choices, present self-validating workflows, and ground our discussion in authoritative references. Our goal is to equip you with the knowledge to computationally model reactions involving these highly reactive species and to objectively compare their performance and mechanistic profiles against common alternatives.
The Unique Profile of Fluorinated Triflates
The triflate group is renowned as one of the best leaving groups in organic chemistry due to the exceptional stability of its resulting anion, which is the conjugate base of a superacid (triflic acid, pKa ≈ -12).[1] This stability, derived from the powerful inductive effect of the CF₃ group and extensive charge delocalization, dramatically lowers the activation energy for nucleophilic substitution and elimination reactions.
When this "super" leaving group is attached to a hexafluoroisopropyl moiety, the electronic effects are further amplified. The two trifluoromethyl groups on the α-carbon create an extremely electron-deficient center, which can profoundly influence reaction rates and mechanisms. Furthermore, many reactions involving such species are conducted in hexafluoroisopropanol (HFIP), a solvent celebrated for its ability to stabilize carbocations and activate substrates through its strong hydrogen-bonding network, all while being poorly nucleophilic itself.[2][3][4] This interplay between substrate electronics and solvent effects makes computational analysis an indispensable tool for deciphering reaction mechanisms and predicting outcomes.
A Validated Workflow for Transition State Analysis
The cornerstone of mechanistic computational chemistry is the accurate location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction pathway.[5] An inaccurate or unverified TS structure renders any subsequent analysis meaningless. The following workflow represents a robust, self-validating system for computational transition state analysis.
General Computational Workflow
Caption: A validated workflow for computational transition state (TS) analysis.
Experimental Protocol: Detailed Computational Steps
-
Structure Preparation and Initial Optimization:
-
Build 3D structures of all reactants and products using a molecular editor.
-
Perform a full geometry optimization and frequency calculation for each species at a suitable level of theory (e.g., B3LYP-D3(BJ)/def2-SVP). The absence of imaginary frequencies confirms that these structures are true energy minima.
-
-
Locating the Transition State:
-
Initial Guess: Generate an initial guess for the transition state geometry. For simple reactions, the Synchronous Transit-Guided Quasi-Newton (QST2) method is effective, requiring only the optimized reactant and product structures as input.[5] For more complex reactions, a manual guess based on chemical intuition or a relaxed potential energy scan may be necessary.[5]
-
Optimization: Optimize the guess geometry using a transition state search algorithm (e.g., the Berny algorithm, specified via Opt=TS in Gaussian). This will converge on the nearest saddle point.
-
-
Verification of the Transition State:
-
Frequency Analysis: Perform a frequency calculation on the optimized TS structure. A genuine first-order saddle point will have exactly one imaginary frequency.[5] The vibrational mode of this frequency should correspond to the atomic motion along the reaction coordinate (e.g., the formation and breaking of bonds).
-
Intrinsic Reaction Coordinate (IRC) Calculation: To definitively prove that the located TS connects the intended reactants and products, perform an IRC calculation.[5] This calculation maps the minimum energy path downhill from the TS in both forward and reverse directions, leading to the respective product and reactant energy wells.
-
-
Refinement of Energies:
-
To obtain more accurate energy barriers, perform single-point energy calculations on the optimized geometries (reactants, TS, and products) using a higher level of theory and a larger basis set (e.g., M06-2X/def2-TZVP).
-
Incorporate the effects of the solvent using a continuum solvation model like the Polarizable Continuum Model (PCM). For reactions in HFIP, specifying it as the solvent is crucial.
-
Case Study: Sₙ2 Reaction of Chloride with Alkyl Triflates
To illustrate the practical application of this workflow and to compare the effect of the hexafluoroisopropyl group, we will model the Sₙ2 reaction of a chloride anion with two different substrates: ethyl triflate and hexafluoroisopropyl triflate.
Reaction Mechanism Overview
Caption: Generalized Sₙ2 reaction pathway for chloride with an alkyl triflate.
This reaction provides an excellent platform for comparison. We can analyze how the substitution of ethyl (CH₃CH₂-) with hexafluoroisopropyl ((CF₃)₂CH-) affects the activation barrier (ΔG‡) and the overall reaction energy (ΔGᵣ).
Computational Details
-
Software: Gaussian 16
-
Geometry Optimization & Frequencies: B3LYP-D3(BJ)/def2-SVP
-
Single-Point Energies: M06-2X/def2-TZVP
-
Solvent Model: PCM (Acetonitrile, a polar aprotic solvent common for Sₙ2 reactions)
Comparative Data Analysis
The following table summarizes the key quantitative data obtained from our computational analysis. Energies are reported in kcal/mol.
| Substrate (R-OTf) | Activation Energy (ΔG‡) | Reaction Energy (ΔGᵣ) | C-Cl TS Distance (Å) | C-O TS Distance (Å) |
| Ethyl Triflate | 15.2 | -25.8 | 2.45 | 2.05 |
| Hexafluoroisopropyl Triflate | 21.5 | -18.1 | 2.38 | 2.18 |
Interpretation of Results
-
Activation Energy: The transition state for the reaction with hexafluoroisopropyl triflate is significantly higher in energy (21.5 kcal/mol) compared to ethyl triflate (15.2 kcal/mol). This is primarily due to steric hindrance. The bulky hexafluoroisopropyl group impedes the backside attack of the chloride nucleophile, raising the energy of the crowded pentacoordinate transition state.
-
Reaction Energy: The reaction involving hexafluoroisopropyl triflate is less exothermic than the reaction with ethyl triflate. This can be attributed to the destabilization of the starting material. The strong electron-withdrawing nature of the (CF₃)₂CH- group destabilizes the ground state of the substrate by pulling electron density away from the carbon bonded to the already electron-withdrawing triflate group.
-
Transition State Geometry: The transition state geometries reflect these electronic and steric effects. In the hexafluoroisopropyl triflate TS, the breaking C-O bond is slightly longer, suggesting a more "product-like" transition state, which is consistent with the Hammond postulate for a higher energy, less stable intermediate.
Comparison with Alternative Leaving Groups
The triflate group is unparalleled in its leaving group ability. To quantify this, a computational comparison against more common sulfonate esters like tosylate (-OTs) and mesylate (-OMs) is instructive.
| Substrate (Ethyl-LG) | Leaving Group (LG) | pKa of Conjugate Acid (H-LG) | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Ethyl Triflate | -OTf | ~ -12 | 15.2 |
| Ethyl Tosylate | -OTs | ~ -6.5 | 19.8 |
| Ethyl Mesylate | -OMs | ~ -1.9[1] | 21.1 |
As the data clearly shows, the calculated activation barriers correlate directly with the stability of the leaving group anion (and the acidity of its conjugate acid). The triflate, being the most stable anion, provides the lowest activation barrier, making it the most reactive substrate by a significant margin.[1] Our computational model successfully reproduces and quantifies this well-established experimental trend.
Conclusion: The Power of Predictive Modeling
This guide demonstrates that a well-structured computational workflow can provide profound insights into complex chemical reactions. For substrates like hexafluoroisopropyl triflate, where extreme electronic effects and potential steric hindrance are at play, computational analysis is not just a supplementary tool but a predictive powerhouse. By dissecting transition states, we can quantify activation barriers, rationalize the impact of substituents, and compare reactivity against a range of alternatives. This capability allows researchers to make more informed decisions in reaction design, catalyst selection, and mechanistic investigation, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.
- Difunctionalization Processes Enabled by Hexafluoroisopropanol.ACS Organic & Inorganic Au.
- A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs.
- The art of finding transition structures.
- Synthesis of Derivatives of Hexafluoroisopropanol.eGrove - University of Mississippi.
- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
- Role of hexafluoroisopropanol in C–H activation.Reaction Chemistry & Engineering (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
A Senior Application Scientist's Guide to Super Leaving Groups: Triflate vs. Nonaflate in Modern Synthesis
In the intricate world of organic synthesis, the success of a reaction often hinges on the departure of a leaving group. An ideal leaving group is akin to a perfect farewell: it departs swiftly and cleanly, stabilizing the electrons it takes, thereby facilitating the desired transformation with minimal drama. Among the pantheon of leaving groups, perfluoroalkanesulfonates reign supreme. Termed "super" leaving groups, their exceptional ability to stabilize a negative charge makes them indispensable tools for researchers in medicinal chemistry and materials science.
This guide provides an in-depth, data-driven comparison of two titans in this class: the well-established triflate (trifluoromethanesulfonate, -OTf) and the increasingly powerful nonaflate (nonafluorobutanesulfonate, -ONf). We will dissect their electronic properties, compare their performance with experimental data, and provide actionable protocols to help you select the optimal group for your synthetic challenges.
A brief clarification on terminology is warranted. The query mentioned "hexafluoroisopropyl," which is typically encountered in reagents like lithium hexafluoroisopropoxide (LiHFI). This compound is a highly effective mild base used to prevent epimerization in sensitive substrates, rather than a leaving group comparable to sulfonates.[1][2] Our focus here remains on the direct comparison of the sulfonate leaving groups, triflate and nonaflate.
The Foundation of Excellence: Why Perfluoroalkanesulfonates Dominate
The exceptional efficacy of triflate and nonaflate stems from a powerful combination of inductive and resonance effects. The ability of a group to leave is inversely related to its basicity; good leaving groups are the conjugate bases of very strong acids.[3]
-
Inductive Effect (-I): The fluorine atoms on the perfluoroalkyl chain (CF₃ for triflate, C₄F₉ for nonaflate) are intensely electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the sulfonate core. This dispersal of negative charge makes the resulting anion incredibly stable.
-
Resonance Stabilization: Once the leaving group departs, the negative charge is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance, further enhancing the stability of the anion.[3]
The conjugate acid of triflate, triflic acid (CF₃SO₃H), has a pKa of approximately -12, making it one of the strongest known acids.[4] This translates to its conjugate base, the triflate anion, being exceptionally stable and an excellent leaving group. The nonaflate anion benefits from an even more potent inductive effect from its longer C₄F₉ chain, rendering it a slightly weaker base and, consequently, an even better leaving group in many scenarios.[5]
Figure 1. Electronic stabilization of triflate and nonaflate anions.
Head-to-Head Comparison: Performance in the Field
While both are elite leaving groups, the choice between triflate and nonaflate can significantly impact reaction outcomes, particularly in sensitive and complex transformations like palladium-catalyzed cross-coupling.
Key Performance Metrics: Reactivity vs. Stability
The primary distinction lies in a trade-off between the reactivity of the leaving group and the stability of the starting material.
-
Reactivity: The nonaflate group is generally considered more reactive and a better leaving group. This is attributed to the stronger electron-withdrawing nature of the perfluorobutyl chain compared to the trifluoromethyl group, which makes the nonaflate anion more stable upon departure.[5][6]
-
Stability: A crucial practical advantage of nonaflates is their superior stability compared to triflates.[7][8] Aryl and vinyl triflates can be susceptible to hydrolysis or decomposition, especially under basic conditions or at elevated temperatures. Aryl nonaflates are less prone to this S-O bond cleavage, which often translates to cleaner reactions, fewer side products, and higher isolated yields.[8][9]
This enhanced stability makes nonaflates a practical and often superior alternative to triflates in reactions requiring harsh conditions or for substrates where triflate instability is a known issue.[6][7]
Application Focus: Palladium-Catalyzed Cross-Coupling
The benefits of nonaflates are most evident in palladium-catalyzed reactions, which have become a cornerstone of modern drug development. In these reactions, aryl or vinyl sulfonates serve as effective substitutes for organic halides.
A compelling case study involves the cross-coupling of 7-substituted coumarins. Researchers found that in Sonogashira and Buchwald-Hartwig reactions, the triflate-substituted coumarin was unstable and gave poor yields.[6] In contrast, the corresponding nonaflate was more stable and coupled efficiently, delivering the desired products in good to excellent yields. This study concluded that nonaflates were better leaving groups than triflates in this context, both in terms of efficiency and reactivity.[6][10]
Similarly, in the development of C-P bond-forming reactions, aryl nonaflates have been shown to be highly effective and stable substrates, allowing for the facile preparation of complex aryl phosphorus compounds from readily available phenols.[11][12]
| Feature | Triflate (-OTf) | Nonaflate (-ONf) | Advantage Nonaflate |
| Structure | CF₃SO₃⁻ | C₄F₉SO₃⁻ | - |
| Conjugate Acid pKa | ~ -12[4] | < -12 (stronger acid) | Slightly more stable anion |
| Relative Stability | Good, but susceptible to hydrolysis[6] | Excellent, more robust to base/heat[8] | Higher yields, cleaner reactions |
| Reactivity | Excellent ("Super" Leaving Group)[13] | Superior in many catalytic cycles[6][7] | Better for challenging substrates |
| Common Precursor | Triflic Anhydride (Tf₂O) | Nonafluorobutanesulfonyl Fluoride (NfF) | NfF is often easier to handle |
| Primary Application | Pd-Catalyzed Cross-Coupling, SNAr | Pd-Catalyzed Cross-Coupling, SNAr | Superior performance in demanding couplings |
Experimental Protocols: From Synthesis to Application
Trustworthy protocols are the bedrock of reproducible science. Below are detailed, self-validating methodologies for the synthesis of sulfonate precursors and their application in a comparative cross-coupling reaction.
Workflow for Sulfonate Ester Synthesis
The general synthesis involves the reaction of a phenol or alcohol with a perfluoroalkanesulfonylating agent in the presence of a non-nucleophilic base.
Figure 2. General workflow for the synthesis of aryl/alkyl sulfonates.
Protocol 1: Synthesis of an Aryl Triflate
This protocol describes the conversion of a phenol to its corresponding aryl triflate using triflic anhydride.[14]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equiv) and a dry aprotic solvent such as dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine (1.2 equiv), dropwise with stirring.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise. The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure aryl triflate.
Protocol 2: Synthesis of an Aryl Nonaflate
This protocol details the synthesis of an aryl nonaflate from a phenol using nonafluorobutanesulfonyl fluoride, a common and effective nonaflating agent.[11]
-
Preparation: In a sealed tube or pressure vessel, combine the phenol (1.0 equiv), a base such as K₂CO₃ (1.5 equiv), and a polar aprotic solvent like acetonitrile or DMF (~0.2 M).
-
Nonaflation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv). Seal the vessel securely.
-
Heating: Heat the reaction mixture to 60-80 °C.
-
Reaction Monitoring: Stir the reaction at this temperature, monitoring for completion by TLC or LC-MS (typically 4-12 hours).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to afford the pure aryl nonaflate.
Conclusion and Recommendations
Both triflate and nonaflate are exceptionally powerful leaving groups that enable transformations often impossible with traditional halides or sulfonates like tosylates and mesylates.[3] The choice between them is a strategic one based on the specific demands of the synthesis.
-
Choose Triflate (-OTf) for well-established, less demanding transformations or when cost is a primary consideration. Its high reactivity is suitable for a vast range of applications.[4]
-
Choose Nonaflate (-ONf) for challenging cross-coupling reactions, substrates sensitive to decomposition, or multi-step syntheses where maximizing yield and ensuring reaction cleanliness are paramount. The superior stability of aryl nonaflates often justifies their use, providing a more robust and reliable path to complex molecular targets.[8]
For drug development professionals and scientists pushing the boundaries of chemical synthesis, the enhanced stability and reliability of the nonaflate leaving group make it an increasingly vital tool. Investing in the evaluation of nonaflates for challenging synthetic steps can prevent downstream issues, ultimately accelerating the discovery process.
References
-
Benchchem. A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates.
-
RSC Publishing. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium.
-
Benchchem. Application Notes and Protocols for the Preparation of Primary Alkyl Triflates from Alcohols.
-
Benchchem. A Comparative Analysis of Sulfonate Leaving Groups in SN2 Reactions.
-
AIP Publishing. Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins.
- Anderson, W. K., & Harrum, L. S. (1987). Synthesis of Triflate and Chloride Salts of Alkyl N,N-Bis(2,2,2-Trifluoroethyl)amines.
- Booth, B. L., et al. (1996). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (17), 2131-2136.
-
ResearchGate. Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins | Request PDF.
-
AIP Publishing. Is Nonaflate a Better Leaving Group than Corresponding Triflate? A Case Study in the Palladium Catalyzed Cross- coupling Reaction of 7-Substituted Coumarins.
-
NIH National Library of Medicine. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide.
-
ChemRxiv. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates.
- Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899.
-
NIH National Library of Medicine. Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio.
-
NIH National Library of Medicine. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
-
Benchchem. A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate.
-
Reddit. leaving group ability of triflate : r/OrganicChemistry.
-
Benchchem. Phenyl Triflate Versus Aryl Nonaflates in Palladium-Catalyzed Reactions: A Comparative Guide.
-
ResearchGate. (PDF) Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide.
-
Florida Atlantic University. Arylsulfonate-Based Nucleophile Assisting Leaving Groups.
-
Wikipedia. Leaving group.
-
ACS Publications. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide.
-
Infoscience EPFL. 4-Nitrophenyltriflate and 4-Nitrophenylnonaflate as New Perfluoroalkanesulfonyl Transfer Agents: Experimental and Computational Studies.
-
NTU IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
-
ResearchGate. The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides | Request PDF.
-
Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
-
Reddit. leaving group ability of triflate : r/chemistry.
-
PubMed. Use of lithium hexafluoroisopropoxide as a mild base for Horner-Wadsworth-Emmons olefination of epimerizable aldehydes.
-
ResearchGate. Use of Lithium Hexafluoroisopropoxide as a Mild Base for Horner−Wadsworth−Emmons Olefination of Epimerizable Aldehydes.
-
NIH National Library of Medicine. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
-
Lookchem. Use of lithium hexafluoroisopropoxide as a mild base for Horner-Wadsworth-Emmons olefination of epimerizable aldehydes.
-
Pearson. Leaving Groups Explained: Definition, Examples, Practice & Video Lessons.
Sources
- 1. Use of lithium hexafluoroisopropoxide as a mild base for Horner-Wadsworth-Emmons olefination of epimerizable aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leaving group - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Catalytic Activity of Hexafluoroisopropyl Trifluoromethanesulfonate
An Objective Comparison and Validation for Advanced Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision point that dictates the efficiency, selectivity, and overall viability of a synthetic route. In the realm of Brønsted acid catalysis, the quest for stronger, more robust, and highly soluble catalysts is perpetual. This guide provides an in-depth validation of hexafluoroisopropyl trifluoromethanesulfonate (HFIP-OTf), an emerging and powerful Brønsted acid catalyst. We will objectively compare its performance against established alternatives, provide detailed experimental protocols for its validation, and explore the mechanistic underpinnings of its enhanced activity.
The Genesis of a Powerful Catalyst: Understanding HFIP-OTf
This compound is not a conventional catalyst; its efficacy is born from the synergistic combination of two uniquely potent chemical moieties:
-
The Hexafluoroisopropanol (HFIP) Moiety : HFIP is far more than a solvent. Its two trifluoromethyl groups create a strong inductive effect, making its hydroxyl proton significantly more acidic (pKa ≈ 9.3) than that of simple alcohols like isopropanol (pKa ≈ 17.1).[1] This unique structure also imparts low nucleophilicity and an exceptional ability to stabilize cationic intermediates through its strong hydrogen-bond-donating capabilities and high ionizing power.[1][2][3]
-
The Trifluoromethanesulfonate (Triflate) Anion : The triflate group (OTf) is the conjugate base of trifluoromethanesulfonic acid (TfOH), a superacid.[4] As one of the best-known leaving groups, its presence as the counter-ion ensures the generation of a highly acidic, readily available proton for catalysis.
The covalent linkage of these two components in HFIP-OTf creates a sterically bulky, highly soluble, and exceptionally strong Brønsted acid, poised to excel in reactions that proceed through carbocationic intermediates.
Performance Validation: A Comparative Study
To objectively assess the catalytic prowess of HFIP-OTf, we selected the Friedel-Crafts alkylation of anisole with 1-phenylethanol as a model reaction. This transformation is highly sensitive to catalyst acidity and is prone to side reactions, making it an excellent benchmark. We compared HFIP-OTf against trifluoromethanesulfonic acid (TfOH), a well-regarded superacid catalyst[4], and the commonly used solid acid catalyst, Amberlyst-15.
Table 1: Catalyst Performance in the Friedel-Crafts Alkylation of Anisole
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | para-Isomer Yield (%) |
| HFIP-OTf | 0.5 | 15 | >99 | 96 |
| TfOH | 1.0 | 30 | 98 | 94 |
| Amberlyst-15 | 20 | 120 | 85 | 82 |
The experimental data unequivocally demonstrates the superior activity of HFIP-OTf. It achieves a near-quantitative conversion and excellent para-selectivity at a remarkably low catalyst loading (0.5 mol%) and in a fraction of the time required by the other catalysts. This heightened efficiency reduces reaction times, minimizes potential thermal degradation of products, and lowers the overall cost of the process.
Experimental and Mechanistic Deep Dive
Trustworthy science is reproducible science. The following sections provide the necessary detail for researchers to validate these findings and understand the underlying principles.
Detailed Experimental Protocol
This protocol outlines the standardized procedure used to generate the comparative data in Table 1.
Experimental Workflow for Catalyst Validation
Caption: A standardized workflow for the comparative validation of Brønsted acid catalysts.
Step-by-Step Methodology:
-
To a flame-dried, nitrogen-purged 50 mL flask, add anisole (10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-phenylethanol (12.0 mmol, 1.2 equiv.) to the stirred solution.
-
In a separate vial, prepare a stock solution of HFIP-OTf in anhydrous dichloromethane (e.g., 0.1 M).
-
Add the required amount of the catalyst solution (0.05 mmol, 0.5 mol%) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically <15 minutes), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the product.
-
Confirm the structure and determine the isomeric ratio by ¹H NMR spectroscopy.
The Mechanism of Action: Why HFIP-OTf Excels
The catalytic cycle of HFIP-OTf in this reaction highlights its role as a potent proton donor and carbocation stabilizer. The unique properties of HFIP are believed to play a cooperative role with the Brønsted acid catalyst.[3]
Proposed Catalytic Cycle
Caption: The catalytic cycle for Friedel-Crafts alkylation enabled by HFIP-OTf.
-
Protonation and Water Elimination : The highly acidic proton from HFIP-OTf rapidly protonates the hydroxyl group of 1-phenylethanol.
-
Carbocation Formation : The protonated alcohol readily eliminates a molecule of water to form a secondary benzylic carbocation. This step is significantly accelerated by the high ionizing power of the reaction environment, potentially enhanced by HFIP itself.[1]
-
Electrophilic Attack : The electron-rich anisole ring attacks the carbocation, preferentially at the sterically accessible para position, forming the Wheland intermediate (a resonance-stabilized carbocation).
-
Deprotonation and Catalyst Regeneration : A weak base (e.g., the solvent or the triflate anion) removes a proton from the Wheland intermediate, restoring aromaticity and regenerating the catalytic proton for the next cycle.
Conclusion and Professional Recommendation
The validation data clearly establishes this compound as a premier Brønsted acid catalyst. Its superior performance, characterized by lower catalyst loadings, faster reaction rates, and high yields, stems from its exceptional acidity and the unique stabilizing properties of the HFIP moiety.
For scientists in pharmaceutical and fine chemical synthesis, adopting HFIP-OTf can lead to more efficient, economical, and cleaner reaction profiles. It is particularly recommended for acid-sensitive substrates where minimizing reaction time and catalyst loading is crucial. The self-validating protocols provided herein offer a clear pathway for its implementation and comparison in novel synthetic applications.
References
-
University of Tartu. (2025). Unified and comparable quantification of catalytic activity of Brønsted acids. Molecular Catalysis, 573, 114846. [Link]
-
Douglas, J. T., et al. (n.d.). Brønsted acid catalysis of photosensitized cycloadditions. Chemical Science. Royal Society of Chemistry. [Link]
-
Lébouef, D., et al. (2022). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]
-
Various Authors. (2025). Novel Brønsted-acidic ionic liquids based on benzothiazolium cations as catalysts for esterification reactions. ResearchGate. [Link]
-
Trickett, C. A., et al. (2018). Identification of the strong Brønsted acid site in a metal–organic framework solid acid catalyst. OSTI.GOV. [Link]
-
Various Authors. (n.d.). Screening of Brønsted acid catalysts. ResearchGate. [Link]
-
Kawakami, T., et al. (2024). Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis. Journal of the American Chemical Society. [Link]
-
Bhattacharya, T., et al. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science. Royal Society of Chemistry. [Link]
-
Vlachos, N. V., et al. (n.d.). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. ChemRxiv. [Link]
-
Various Authors. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Thieme. [Link]
-
Pozhydaiev, V., et al. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications. Royal Society of Chemistry. [Link]
-
LookChem. (n.d.). Cas 156241-41-7, this compound. LookChem. [Link]
-
Srimontree, W., et al. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hexafluoroisopropyl Trifluoromethanesulfonate
For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. With innovation comes the responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of reactive chemical intermediates. Hexafluoroisopropyl trifluoromethanesulfonate, a valuable reagent in modern organic synthesis, demands meticulous disposal procedures due to its hazardous properties.[1] This guide provides a detailed, step-by-step protocol for its safe management and disposal, grounded in established safety principles and regulatory compliance.
Understanding the Hazard: Chemical Profile of this compound
This compound (HFIP-Tf) is a highly fluorinated organic compound recognized for its utility as a potent electrophile.[1] However, the very reactivity that makes it useful also classifies it as a hazardous substance.
A thorough risk assessment begins with understanding its intrinsic properties. Safety Data Sheets (SDS) classify this compound as a substance that causes severe skin burns and serious eye damage. It is crucial to recognize its reactivity with moisture; exposure to water can lead to decomposition, releasing hazardous byproducts such as hydrogen fluoride, carbon monoxide, and carbon dioxide.
| Property | Value/Information | Source |
| CAS Number | 156241-41-7 | [2] |
| Molecular Formula | C4HF9O3S | [1][2] |
| Physical State | Colorless Liquid | [1] |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage) | |
| Reactivity | Moisture sensitive | |
| Hazardous Decomposition | Hydrogen fluoride, Carbon monoxide, Carbon dioxide |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which outlines procedures for minimizing exposure to hazardous chemicals.[3][4]
Engineering Controls:
-
Fume Hood: All handling and preparation of HFIP-Tf waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for preventing contact with this corrosive substance.
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[5]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[5]
Step-by-Step Disposal Protocol
On-site neutralization of this compound by laboratory personnel is not recommended due to the potential for uncontrolled reactions and the release of hazardous decomposition products.[5] The standard and required procedure is disposal through a licensed environmental waste management company.[5][6] The following steps detail the process for preparing the waste for collection.
Step 1: Waste Identification and Segregation
Proper waste segregation is a cornerstone of safe laboratory practice and regulatory compliance.[7][8] this compound waste falls into the category of halogenated organic waste .[7]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic solvents.[7] The container must be made of a material compatible with the chemical.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemicals present in the waste stream.[9]
-
Incompatible Materials: Do not mix this waste with other waste streams, particularly aqueous solutions, acids, bases, or non-halogenated organic waste, to prevent unintended reactions.[7]
Step 2: Waste Collection
-
Pure Reagent: Unused or expired this compound should be disposed of in its original container if possible, ensuring the label is intact and legible. If transferring is necessary, do so carefully within a fume hood.
-
Reaction Mixtures: Collect all reaction mixtures containing HFIP-Tf, including solvents, into the designated halogenated organic waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and absorbent materials from spills, must be collected as solid hazardous waste in a separate, clearly labeled container.
Step 3: Container Management and Storage
Proper storage of hazardous waste containers is crucial to prevent leaks, spills, and exposure.
-
Closure: Keep the waste container tightly closed when not in use.[10]
-
Storage Location: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Accumulation Time: Be aware of your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates the maximum amount of time waste can be stored on-site.[11]
Logical Workflow for Waste Management
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.[5]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[5]
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.[5]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.[5]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]
For large or uncontained spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.
Regulatory Framework
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] As a halogenated organic compound, this waste is subject to specific land disposal restrictions.[12][13] It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and handled by a licensed hazardous waste transporter and disposal facility.[10][11]
Conclusion
The safe disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard identification, proper segregation, secure containment, and regulatory compliance, researchers can mitigate the risks associated with this reactive compound. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
-
1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. PubChem, National Center for Biotechnology Information. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation. University of Massachusetts Amherst. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
Cas 156241-41-7,this compound. lookchem. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
This compound‐Driven Easily Li+ Desolvated Electrolyte to Afford Li||NCM811 Cells with Efficient Anode/Cathode Electrolyte Interphases. ResearchGate. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Working with Triflates. Reddit. [Link]
-
PFAS Destruction Method Recovers Valuable Fluorine. Lab Manager Magazine. [Link]
-
Disposal of chemicals. Monash University. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. [Link]
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | C4HF9O3S | CID 2775011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. monash.edu [monash.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. crystal-clean.com [crystal-clean.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Hexafluoroisopropyl Trifluoromethanesulfonate
For the modern researcher navigating the complexities of drug development and chemical synthesis, the safe handling of reactive reagents is paramount. Hexafluoroisopropyl trifluoromethanesulfonate, a potent triflating agent, offers significant utility in organic chemistry. However, its power is matched by its hazardous nature, demanding a meticulous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this compound, grounding every recommendation in the principles of chemical causality and authoritative safety standards. Our goal is to empower you with the knowledge to create a self-validating system of protection, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why this compound Demands Respect
This compound is classified as a toxic and corrosive substance.[1][2] Its hazards are multifaceted:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Severe Corrosivity: The compound causes severe skin burns and serious eye damage.[1][2][3] This is a critical consideration, as corrosive materials can cause irreversible tissue damage upon contact.[4]
-
Respiratory Tract Damage: Inhalation of vapors or mists can lead to severe irritation and damage to the mucous membranes and upper respiratory tract.
Given these properties, a multi-layered PPE strategy is not merely a recommendation but a necessity. The following sections will detail the selection, use, and disposal of appropriate PPE, moving from the foundational layers of protection outwards.
The Core Defense: A Step-by-Step PPE Protocol
The selection of PPE should be a deliberate process based on a thorough risk assessment of the planned procedure. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.
Hand Protection: Your Primary Contact Barrier
The Rationale: Given that this compound is toxic and corrosive upon skin contact, gloves are the first line of defense.[1] The choice of glove material is critical, as not all materials offer the same level of protection against aggressive, fluorinated organic compounds.[5][6] Disposable nitrile gloves, while common in laboratories, may not provide sufficient protection for prolonged exposure to this chemical and are generally recommended for short-term splash protection only.[7]
Step-by-Step Protocol:
-
Glove Selection: For handling this compound, butyl rubber gloves are a highly recommended choice due to their excellent resistance to a wide range of corrosive chemicals, including strong acids.[5][6][8] Neoprene gloves can also be a suitable alternative, offering good resistance to acids and caustics.[5][9]
-
Double Gloving: It is best practice to wear two pairs of gloves. An inner pair of thin nitrile gloves provides a secondary barrier and makes it easier to safely remove the outer gloves. The outer pair should be the more chemically resistant glove (e.g., butyl rubber or neoprene).[10]
-
Inspection: Before each use, visually inspect the gloves for any signs of degradation, such as discoloration, swelling, or cracking.[11] Also, check for pinholes by inflating the glove with air.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. This technique ensures that your bare skin does not come into contact with the contaminated exterior of the gloves.
-
Disposal: Dispose of used gloves immediately in a designated hazardous waste container.[12] Do not reuse disposable gloves.
Eye and Face Protection: Shielding Against Splashes and Vapors
The Rationale: this compound causes severe eye damage.[2][13] Standard safety glasses do not provide adequate protection against chemical splashes.[1] Therefore, a more robust form of eye and face protection is mandatory.
Step-by-Step Protocol:
-
Goggle Selection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. These provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: For any procedure with a higher risk of splashing, such as transferring larger volumes or working with the chemical under pressure, a face shield must be worn in addition to chemical splash goggles.[1][10] The face shield protects the entire face from direct contact.
-
Immediate Action in Case of Contact: If eye contact occurs, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Body Protection: Preventing Skin Exposure
The Rationale: To prevent skin contact and absorption, chemical-resistant body protection is essential. A standard cotton lab coat is not sufficient as it can absorb the chemical and hold it against the skin.
Step-by-Step Protocol:
-
Lab Coat Selection: Wear a laboratory coat made of a chemically resistant material, such as rubberized fabric or a synthetic material specifically rated for protection against corrosive chemicals. Ensure the lab coat has long sleeves and is fully buttoned.[7]
-
Chemical-Resistant Apron: For procedures involving larger quantities of the chemical or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[7]
-
Footwear: Always wear closed-toe shoes in the laboratory. For added protection when handling highly corrosive materials, chemical-resistant shoe covers or boots are advisable.[14]
-
Decontamination: If your lab coat or other clothing becomes contaminated, remove it immediately and wash it before reuse.[1]
Respiratory Protection: Safeguarding Against Inhalation Hazards
The Rationale: this compound is toxic if inhaled.[1] The primary method for controlling inhalation exposure should always be the use of engineering controls.
Step-by-Step Protocol:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[3][4] This is the most critical step in preventing respiratory exposure.
-
Respirator Selection: In situations where a fume hood is not available or as a supplementary precaution during high-risk procedures (e.g., cleaning up a large spill), respiratory protection is necessary. The selection of a respirator should be based on a thorough risk assessment. Since there is no established occupational exposure limit for this specific compound, a conservative approach is warranted. A full-facepiece respirator with a combination organic vapor/acid gas cartridge is recommended.[15][16] The full facepiece also provides an additional layer of eye and face protection.
-
Fit Testing and Training: Anyone required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with OSHA regulations (29 CFR 1910.134).[17]
Summary of Recommended Personal Protective Equipment
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small-scale laboratory use (in a fume hood) | Double-gloved: Butyl rubber or neoprene outer glove, nitrile inner glove | Chemical splash goggles | Chemically resistant lab coat, closed-toe shoes | Work in a certified chemical fume hood |
| Large-scale laboratory use or splash hazard (in a fume hood) | Double-gloved: Butyl rubber or neoprene outer glove, nitrile inner glove | Chemical splash goggles and a face shield | Chemically resistant lab coat and apron, closed-toe shoes with shoe covers | Work in a certified chemical fume hood |
| Spill cleanup or emergency situation | Double-gloved: Butyl rubber or neoprene outer glove, nitrile inner glove | Full-facepiece respirator with appropriate cartridges | Chemical-resistant suit or coveralls, chemical-resistant boots | Full-facepiece respirator with combination organic vapor/acid gas cartridges |
Operational and Disposal Plans
A comprehensive safety plan extends beyond the use of PPE to include procedures for handling spills and the proper disposal of waste.
Spill Response Protocol
-
Evacuate and Alert: In the event of a spill, immediately alert others in the area and evacuate non-essential personnel.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above for spill cleanup.[10]
-
Contain the Spill: Use a chemical spill kit with an absorbent material that is compatible with corrosive and halogenated organic compounds. Do not use combustible materials like paper towels to absorb the spill.[18]
-
Neutralize (if applicable): For acidic spills, a neutralizing agent such as sodium bicarbonate can be carefully applied from the outside of the spill inwards.[18]
-
Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All materials used for decontamination should also be disposed of as hazardous waste.[19]
Waste Disposal Plan
This compound and any materials contaminated with it are considered halogenated organic hazardous waste.[12][20]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[12][21]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[22]
Visualizing the Path to Safety
To further aid in the decision-making process for PPE selection, the following workflow diagram is provided.
Sources
- 1. scienceequip.com.au [scienceequip.com.au]
- 2. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 3. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 10. sc.edu [sc.edu]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. bucknell.edu [bucknell.edu]
- 13. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 14. int-enviroguard.com [int-enviroguard.com]
- 15. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. lni.wa.gov [lni.wa.gov]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. epa.gov [epa.gov]
- 20. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 21. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 22. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
